Product packaging for 5-Amino-2,4-dichlorobenzoic acid(Cat. No.:CAS No. 19861-63-3)

5-Amino-2,4-dichlorobenzoic acid

Cat. No.: B021857
CAS No.: 19861-63-3
M. Wt: 206.02 g/mol
InChI Key: GWQAKTJQXQZZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Amino-2,4-dichlorobenzoic acid is a useful research compound. Its molecular formula is C7H5Cl2NO2 and its molecular weight is 206.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2NO2 B021857 5-Amino-2,4-dichlorobenzoic acid CAS No. 19861-63-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2,4-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQAKTJQXQZZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409424
Record name 5-amino-2,4-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19861-63-3
Record name 5-Amino-2,4-dichlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19861-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-2,4-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Amino-2,4-dichlorobenzoic Acid: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2,4-dichlorobenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its trifunctional nature—possessing a carboxylic acid, an amino group, and a dichlorinated phenyl ring—makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceutical and materials science. The specific positioning of these functional groups dictates its unique reactivity and makes it a key component for creating targeted molecular architectures.

This guide provides a comprehensive overview of the core chemical properties, reactivity, and handling of this compound, designed for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

The structural arrangement of this compound is fundamental to its chemical behavior. The electron-donating amino group and the electron-withdrawing carboxylic acid and chlorine atoms create a unique electronic profile on the aromatic ring, influencing its reactivity in subsequent chemical transformations.

Synthesis_Pathway cluster_0 Plausible Synthesis of this compound start 2,4-dichloro-5-nitrobenzoic acid (Precursor) reagents Reduction Conditions (e.g., SnCl₂/HCl or H₂/Pd-C) start->reagents Reaction product This compound (Final Product) reagents->product Yields

Caption: Plausible synthetic route via reduction of the nitro precursor.

Applications in Research and Development

As a chemical building block, this compound is primarily used in multi-step syntheses. Its structure is incorporated into larger molecules to impart specific properties. Potential applications include:

  • Pharmaceutical Synthesis: As a scaffold or intermediate for the synthesis of active pharmaceutical ingredients (APIs). The amino and carboxylic acid groups provide handles for building complex molecular frameworks, while the dichlorinated ring can enhance lipophilicity or modulate binding interactions with biological targets.

  • Agrochemicals: The dichlorobenzoic acid moiety is found in some herbicides and pesticides.

  • Materials Science: Used in the synthesis of specialty polymers or dyes where its specific substitution pattern is required.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, safety and handling procedures should be based on those for structurally similar compounds, such as 2,4-Dichlorobenzoic acid (CAS 50-84-0) . [1]Researchers must conduct their own risk assessment before use.

Table 3: GHS Hazard Information (based on 2,4-Dichlorobenzoic acid)

Hazard ClassStatement
Acute Toxicity, Oral H302: Harmful if swallowed.
Skin Corrosion/Irritation H315: Causes skin irritation.
Eye Damage/Irritation H319: Causes serious eye irritation.
STOT - Single Exposure H335: May cause respiratory irritation.
Precautionary Measures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. * Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). * Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes. [1]

First Aid Measures
  • If Inhaled: Move person to fresh air. Call a poison center or doctor if you feel unwell. [1]* In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. [1]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [1]* If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. [1]

Representative Experimental Protocol: Amide Coupling

To illustrate the utility of this compound as a synthetic intermediate, the following section details a representative protocol for an amide bond formation reaction. This is a foundational reaction in medicinal chemistry for linking molecular fragments. This protocol is adapted from standard procedures for similar aminobenzoic acids.

Objective: To synthesize an amide derivative from this compound and a generic primary amine (e.g., Benzylamine) using HATU as a coupling agent.

Materials:

  • This compound (1.0 eq)

  • HATU (1.1 eq)

  • Benzylamine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Magnesium Sulfate (MgSO₄)

Amide_Coupling_Workflow cluster_workflow Workflow: Amide Coupling Protocol prep 1. Preparation Dissolve acid and DIPEA in anhydrous DMF. Cool to 0°C. activate 2. Activation Add HATU coupling reagent. Stir for 15-30 min. prep->activate couple 3. Coupling Add amine (e.g., Benzylamine). Warm to RT and stir. activate->couple monitor 4. Monitoring Track reaction progress via TLC or LC-MS. couple->monitor workup 5. Aqueous Workup Quench with water, extract with EtOAc. Wash with 1M HCl, sat. NaHCO₃, and brine. monitor->workup Reaction Complete dry 6. Drying & Concentration Dry organic layer over MgSO₄. Filter and evaporate solvent. workup->dry purify 7. Purification Purify crude product via column chromatography or recrystallization. dry->purify

Caption: Experimental workflow for a typical amide coupling reaction.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Basification: Add DIPEA (2.5 eq) to the solution and cool the mixture to 0°C using an ice bath.

  • Activation: Add HATU (1.1 eq) to the stirred solution. Allow the mixture to stir at 0°C for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Slowly add the primary amine (1.05 eq) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine. This removes residual DMF, base, and unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

References

  • PMC.
  • Scirp.org.
  • Chemsrc. This compound | CAS#:19861-63-3. [Link]
  • Capot Chemical. 19861-63-3 | this compound. [Link]
  • PrepChem.com. Synthesis of 3-amino-2,5-dichlorobenzoic acid. [Link]
  • Google Patents.

Sources

5-Amino-2,4-dichlorobenzoic acid structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Amino-2,4-dichlorobenzoic Acid: Structure, Bonding, and Synthetic Protocols

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in the development of pharmaceuticals and other high-value chemical entities. We will delve into its core molecular structure, analyze its bonding characteristics through spectroscopic and crystallographic data, and provide validated, step-by-step synthetic protocols. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.

Core Molecular Profile and Physicochemical Properties

This compound (CAS Number: 27861-02-3) is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, an amino group, and two chlorine atoms. The precise arrangement of these substituents dictates its unique chemical reactivity and utility as a molecular building block.

The foundational properties of this molecule are summarized below. Understanding these parameters is the first step in designing synthetic routes and predicting its behavior in various chemical environments.

PropertyValueSource
Chemical Formula C₇H₅Cl₂NO₂PubChem
Molecular Weight 206.03 g/mol PubChem
Appearance Off-white to light yellow crystalline powderMerck
Melting Point 201-205 °CMerck
Boiling Point 393.1 °C (Predicted)PubChem
Solubility Soluble in methanol, ethanolMerck
pKa 2.56 (Predicted)PubChem

Elucidation of Structure and Bonding

A molecule's utility is fundamentally defined by its structure and the nature of its chemical bonds. For this compound, the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid (-COOH) and chlorine (-Cl) substituents creates a unique electronic and geometric profile.

Molecular Structure

The IUPAC name, this compound, precisely defines the substitution pattern on the benzene ring. The carboxylic acid group is at position 1, the chlorine atoms are at positions 2 and 4, and the amino group is at position 5. This arrangement is critical for its reactivity, particularly in reactions involving the amino and carboxylic acid functionalities.

Caption: 2D structure of this compound.

Spectroscopic Analysis

Spectroscopy provides empirical evidence of the molecule's bonding environment.

  • ¹H NMR Spectroscopy: The proton NMR spectrum reveals two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The proton at position 6 (H-6) is ortho to the carboxylic acid and meta to the amino group, while the proton at position 3 (H-3) is ortho to two chlorine atoms. This differing electronic environment leads to distinct chemical shifts, providing a clear diagnostic fingerprint.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the carboxylic carbon. The carbons attached to the electronegative chlorine, oxygen, and nitrogen atoms will be shifted downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Characteristic peaks include:

    • O-H stretch: A broad band around 2500-3300 cm⁻¹ for the carboxylic acid.

    • N-H stretch: Two sharp peaks around 3300-3500 cm⁻¹ for the primary amine.

    • C=O stretch: A strong, sharp peak around 1680-1710 cm⁻¹ for the carbonyl of the carboxylic acid.

    • C-Cl stretch: Strong absorptions in the fingerprint region, typically around 600-800 cm⁻¹.

Synthesis and Purification Protocols

The most common and reliable laboratory-scale synthesis of this compound involves the reduction of its nitro precursor, 2,4-dichloro-5-nitrobenzoic acid. This transformation is a cornerstone of aromatic chemistry and demonstrates a robust and scalable process.

Synthetic Workflow: Reduction of a Nitroarene

The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is typically achieved using a reducing agent in an acidic or neutral medium. A common and effective method utilizes tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl).

The Causality Behind Experimental Choices:

  • Precursor: 2,4-dichloro-5-nitrobenzoic acid is the logical starting material as the nitro group can be selectively reduced without affecting the chlorine atoms or the carboxylic acid.

  • Reducing Agent: Tin(II) chloride is a classic and reliable choice for this transformation. It is effective, relatively inexpensive, and the reaction conditions are well-established. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group.

  • Solvent/Medium: Hydrochloric acid serves a dual purpose: it protonates the nitro group, making it more susceptible to reduction, and it acts as the solvent. Ethanol or acetic acid can also be used as co-solvents to improve the solubility of the starting material.

  • Workup: The reaction mixture is made basic (e.g., with NaOH or NH₄OH) to precipitate the tin salts (as tin hydroxides) and to deprotonate the amino group of the product, allowing for its extraction.

G start_material Start: 2,4-Dichloro- 5-nitrobenzoic Acid reaction_step Reaction: 1. Dissolve starting material. 2. Add SnCl₂ solution. 3. Heat to reflux (e.g., 70-80°C). 4. Monitor by TLC. start_material->reaction_step Charge Reactor reagents Reagents: - Tin(II) Chloride (SnCl₂) - Conc. HCl - Ethanol (Solvent) reagents->reaction_step workup_step Workup: 1. Cool reaction. 2. Make basic (e.g., NaOH). 3. Filter tin salts. 4. Acidify filtrate to precipitate product. reaction_step->workup_step Reaction Complete purification_step Purification: Recrystallize from Ethanol/Water workup_step->purification_step Crude Product final_product Final Product: 5-Amino-2,4-dichlorobenzoic Acid purification_step->final_product Pure Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checks and expected outcomes to ensure the reaction is proceeding as intended.

Materials:

  • 2,4-dichloro-5-nitrobenzoic acid (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Deionized Water

  • TLC plates, beakers, round-bottom flask, condenser, magnetic stirrer, filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, suspend 2,4-dichloro-5-nitrobenzoic acid (1.0 eq) in a minimal amount of ethanol.

  • Reagent Preparation: In a separate beaker, dissolve tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid. This step is exothermic and should be performed with caution in a fume hood.

  • Reaction Execution: Slowly add the SnCl₂/HCl solution to the stirred suspension of the starting material. An increase in temperature is expected.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 70-80°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction is complete.

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add a concentrated NaOH solution to make the mixture strongly basic (pH > 10). A thick white precipitate of tin hydroxide will form.

  • Workup - Filtration: Filter the mixture through a pad of celite to remove the tin salts. Wash the filter cake thoroughly with water.

  • Workup - Precipitation: Transfer the clear filtrate to a clean beaker and cool it in an ice bath. Slowly add concentrated HCl to acidify the solution (pH ~3-4). The product, this compound, will precipitate as a solid.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under vacuum to yield the crude product.

  • Purification (Optional but Recommended): Recrystallize the crude product from an ethanol/water mixture to obtain a high-purity final product.

Applications in Drug Development and Chemical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups:

  • The amino group can be acylated, alkylated, or converted into a diazonium salt, which is a gateway to numerous other functionalities.

  • The carboxylic acid can be converted into esters, amides, or acid chlorides.

This versatility makes it a valuable scaffold for building more complex molecules. For instance, it can be used in the synthesis of kinase inhibitors, anti-inflammatory agents, and other biologically active compounds where a dichlorinated aniline or benzoic acid moiety is required for optimal binding to a biological target.

Conclusion

This compound is a well-defined chemical entity whose structure and bonding are readily confirmed through standard analytical techniques. Its synthesis is robust and relies on a classic nitro group reduction that can be implemented reliably in a laboratory setting. The strategic placement of its reactive functional groups, combined with the influence of the chloro-substituents, establishes it as a high-value intermediate for the synthesis of complex target molecules in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols necessary for its effective use.

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Inform

An In-Depth Technical Guide to the Physical Properties of 5-Amino-2,4-dichlorobenzoic Acid (CAS Number: 19861-63-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Amino-2,4-dichlorobenzoic acid, a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis. This document delves into the compound's structural and physicochemical characteristics, supported by experimental data and established analytical methodologies. Key parameters such as molecular weight, melting point, boiling point, and solubility are presented, alongside spectroscopic data for structural elucidation. Furthermore, this guide outlines detailed experimental protocols for the determination of these properties and discusses the synthesis of the compound, offering a holistic resource for researchers and professionals in the field.

Chemical Identity and Structure

CAS Number: 19861-63-3

Systematic Name: this compound

Molecular Formula: C₇H₅Cl₂NO₂

Molecular Weight: 206.03 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

PropertyValueSource
Appearance White to off-white crystalline solid[1]
Melting Point 196-197 °C
Boiling Point (Predicted) 378.8 ± 42.0 °C at 760 mmHg[2]
Density (Predicted) 1.6 ± 0.1 g/cm³[2]
Molecular Formula C₇H₅Cl₂NO₂[2]
Molecular Weight 206.03 g/mol [2]

2.1. Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis, formulation, and biological studies. Generally, as a substituted benzoic acid, its solubility is influenced by the interplay of the polar carboxylic acid and amino groups, and the nonpolar dichlorinated benzene ring.

Based on the principle of "like dissolves like," this compound is expected to be soluble in polar organic solvents.[3] Experimental data on the quantitative solubility in common laboratory solvents is essential for practical applications.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound.

3.1. Infrared (IR) Spectroscopy

The FTIR spectrum of this compound provides valuable information about its functional groups. Key expected absorptions include:

  • O-H stretch (carboxylic acid): Broad peak around 2500-3300 cm⁻¹

  • N-H stretch (amine): Peaks in the region of 3300-3500 cm⁻¹

  • C=O stretch (carboxylic acid): Strong absorption around 1700 cm⁻¹

  • C=C stretch (aromatic ring): Peaks in the 1450-1600 cm⁻¹ region

  • C-Cl stretch : Absorptions in the fingerprint region, typically below 800 cm⁻¹

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling constants are influenced by the electronic effects of the substituents on the benzene ring.

3.2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are affected by the positions of the chloro, amino, and carboxylic acid groups. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z 205 and 207 in a roughly 3:1 ratio, characteristic of the presence of one chlorine atom, and at m/z 205, 207, and 209 in a roughly 9:6:1 ratio for two chlorine atoms. Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[4]

Experimental Protocols

4.1. Determination of Melting Point

The melting point of a solid is a key indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 10-20 °C/minute) for a preliminary determination.

    • For an accurate measurement, the heating rate is slowed to 1-2 °C/minute as the temperature approaches the approximate melting point.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

4.2. Determination of Solubility

Methodology (Shake-Flask Method):

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) are chosen.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial or flask at a constant temperature (e.g., 25 °C).

    • The mixture is agitated (e.g., using a shaker or magnetic stirrer) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

    • The suspension is allowed to settle, and the supernatant is carefully filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a calibrated standard curve.

    • The solubility is expressed in units such as mg/mL or mol/L.

Synthesis

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2,4-dichloro-5-nitrobenzoic acid.

Synthesis 2,4-dichloro-5-nitrobenzoic acid 2,4-dichloro-5-nitrobenzoic acid This compound This compound 2,4-dichloro-5-nitrobenzoic acid->this compound Reduction (e.g., Sn/HCl or H2/Pd-C)

Caption: General reaction scheme for the synthesis of this compound.

Detailed Protocol (Example using Tin and Hydrochloric Acid):

This protocol is adapted from the synthesis of a structurally similar compound, 3-amino-2,5-dichlorobenzoic acid, and may require optimization for the target molecule.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloro-5-nitrobenzoic acid and granular tin.

  • Reagent Addition: Slowly add a mixture of water and concentrated hydrochloric acid to the flask with vigorous stirring.

  • Reaction Conditions: Heat the reaction mixture at reflux (e.g., 95-100 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture and pour it over ice to precipitate the product.

    • Filter the solid and wash it with water.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound (CAS 19861-63-3). The information presented, including its identity, physicochemical properties, spectroscopic data, and synthetic methodology, serves as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development. The outlined experimental protocols offer practical guidance for the characterization and handling of this compound.

References

[6] Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Source does not provide a direct, stable URL for the supporting information, but the data is derived from their general chemical database resources] [7] ChemicalBook. (n.d.). 5-Amino-2-chlorobenzoic acid(89-54-3) 13C NMR spectrum. Retrieved from [Source is a commercial database and does not provide a stable scientific publication link] [2] ChemSrc. (2024, August 24). This compound. Retrieved from [Source is a commercial database and does not provide a stable scientific publication link] [8] Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [9] Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 76-80. [10] Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [1] Guidechem. (n.d.). 2,4-Dichlorobenzoic acid 50-84-0 wiki. Retrieved from [Source is a commercial database and does not provide a stable scientific publication link] [11] BLD Pharm. (n.d.). 19861-63-3 | this compound. Retrieved from [Source is a commercial database and does not provide a stable scientific publication link] [4] Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [12] Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [5] PrepChem. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid. Retrieved from [Link] [13] NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). Retrieved from [Source is a spectral database and does not provide a stable scientific publication link] [14] AERU, University of Hertfordshire. (n.d.). 2,4-dichlorobenzoic acid. [15] ChemicalBook. (2025, July 16). This compound | 19861-63-3. Retrieved from [Source is a commercial database and does not provide a stable scientific publication link] [16] Deese, R. F., Jr. (1937). U.S. Patent No. 2,100,242. U.S. Patent and Trademark Office. [17] PubChem. (n.d.). 2,4-Dichloro-5-nitrobenzoic acid. Retrieved from [Link] [18] Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Biomacromolecular Mass Spectrometry, 2(3), 211-220. [19] Kenttämaa, H. I., et al. (n.d.). Investigation of the Protonation Sites in Polyfunctional Analytes upon Atmospheric Pressure Ionization in Mass Spectrometry and. Purdue University. [20] Journal of Chemical & Engineering Data. (2025, August 10). Solubility of 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide in Ethanol + Water Mixtures. [21] DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link] [22] NIST. (n.d.). Benzoic acid, 2,4-dichloro-. NIST Chemistry WebBook. [23] Jin, C., et al. (2012). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). Journal of the American Society for Mass Spectrometry, 23(11), 1939-1951. [24] BenchChem. (n.d.). An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents. Baishideng Publishing Group. (2026, January 7). Anwei decoction alleviates chronic atrophic gastritis by modulating the gut microbiota-metabolite axis and NLRP3 inflammasome activity. [3] ChemBK. (2024, April 9). Benzoic acid, 2-amino-4,5-dichloro-.

Sources

An In-depth Technical Guide to the Solubility of 5-Amino-2,4-dichlorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of 5-Amino-2,4-dichlorobenzoic acid, a compound of interest in medicinal chemistry and drug development. In the absence of extensive published quantitative solubility data for this specific molecule, this guide establishes a foundational framework based on its physicochemical properties, data from structurally analogous compounds, and established principles of solvent-solute interactions. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound in a range of organic solvents, empowering informed decision-making in preclinical and formulation development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage attrition. Understanding and characterizing the solubility of a compound in various solvent systems is, therefore, not merely a routine measurement but a cornerstone of rational drug design and development. For this compound, a molecule featuring a substituted benzene ring, a carboxylic acid moiety, and an amino group, its solubility profile will be a complex interplay of these functional groups with the surrounding solvent molecules. This guide will delve into the theoretical underpinnings of its expected solubility behavior and provide the practical tools to quantify it.

Physicochemical Properties of this compound: A Predictive Overview

A thorough understanding of a compound's intrinsic physicochemical properties is paramount to predicting its solubility. While experimental data for this compound is limited in the public domain, we can infer its likely behavior from its structural features and available predicted data.

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₇H₅Cl₂NO₂-
Molecular Weight 206.03 g/mol -
Predicted LogP 2.30This positive value suggests a moderate degree of lipophilicity, indicating that this compound is likely to be more soluble in organic solvents than in water.[1]
pKa (Predicted) The presence of a carboxylic acid group suggests an acidic pKa, likely in the range of 2-4, similar to other substituted benzoic acids. The amino group will have a basic pKa. The overall ionization state, and thus solubility, will be highly dependent on the pH of the medium.

Causality Behind Physicochemical Influences:

  • Lipophilicity (LogP): The predicted LogP of 2.30 is a quantitative measure of the compound's preference for a lipid-like environment (octanol) over an aqueous one. The dichlorinated benzene ring is the primary contributor to this lipophilicity. This suggests that solvents with lower polarity will be more effective at solvating the molecule.

  • Ionization (pKa): The carboxylic acid (-COOH) and amino (-NH₂) groups are ionizable.

    • At a pH below the pKa of the carboxylic acid, the group will be protonated (-COOH) and neutral, favoring solubility in less polar organic solvents.

    • At a pH above the pKa of the carboxylic acid, it will be deprotonated (-COO⁻), increasing its polarity and enhancing solubility in polar protic solvents like water and alcohols.

    • Conversely, the amino group's ionization state will also be pH-dependent, further complicating the solubility profile.

Expected Solubility in Organic Solvents: A Qualitative Assessment

Based on the principle of "like dissolves like," we can anticipate the solubility of this compound in various classes of organic solvents. The presence of both a nonpolar aromatic ring and polar, hydrogen-bonding functional groups suggests a nuanced solubility profile.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Solvents Methanol, Ethanol, IsopropanolModerate to High These solvents can engage in hydrogen bonding with the carboxylic acid and amino groups, facilitating dissolution. The alkyl chains of the alcohols can also interact with the aromatic ring.
Polar Aprotic Solvents Acetone, Ethyl Acetate, AcetonitrileModerate These solvents can act as hydrogen bond acceptors for the carboxylic acid and amino protons. Their overall polarity is suitable for solvating the molecule.
Nonpolar Solvents Hexane, TolueneLow The significant polarity imparted by the carboxylic acid and amino groups will limit solubility in these nonpolar environments.

This qualitative assessment, while useful for initial solvent screening, must be validated by empirical data.

Experimental Determination of Solubility: A Self-Validating Protocol

The following section provides a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Diagrammatic Representation of the Shake-Flask Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 5-Amino-2,4- dichlorobenzoic acid prep2 Add to a known volume of organic solvent prep1->prep2 Step 1 equil Agitate at constant temperature (e.g., 24-48h) prep2->equil Step 2 sep Centrifuge or filter to remove undissolved solid equil->sep Step 3 anal Quantify concentration of the supernatant (e.g., HPLC, UV-Vis) sep->anal Step 4

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate). The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study to confirm that the solubility has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE).

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A standard calibration curve must be prepared to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor)

Analytical Method Validation: Ensuring Trustworthiness

The trustworthiness of the solubility data is directly dependent on the validity of the analytical method used for quantification. Key validation parameters include:

  • Linearity: The response of the analytical method should be directly proportional to the concentration of the analyte over a specified range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Factors Influencing the Solubility of this compound

Several factors can influence the measured solubility of this compound. Understanding these is crucial for designing robust experiments and interpreting results accurately.

  • Temperature: The solubility of solids in liquids is generally an endothermic process, meaning that solubility tends to increase with increasing temperature. This relationship should be experimentally determined for a comprehensive solubility profile.

  • Solvent Polarity: As previously discussed, the polarity of the solvent will play a significant role. A systematic study across a range of solvents with varying polarity indices can provide valuable insights into the solvation mechanism.

  • pH (in aqueous or mixed aqueous/organic systems): The ionization state of the carboxylic acid and amino groups is pH-dependent, which will dramatically affect solubility in any system containing water.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is essential to characterize the solid form of the starting material and the solid in equilibrium with the saturated solution (e.g., using X-ray powder diffraction) to ensure consistency.

Conclusion: A Pathway to Comprehensive Solubility Characterization

References

  • Chemsrc. This compound | CAS#:19861-63-3. (n.d.).
  • PubChem. This compound. (n.d.). Retrieved January 7, 2026, from National Center for Biotechnology Information.

Sources

potential mechanism of action for 5-Amino-2,4-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Potential Mechanism of Action for 5-Amino-2,4-dichlorobenzoic acid

Executive Summary

This compound is a synthetic organic compound whose biological activities and mechanism of action are not yet extensively documented in scientific literature. However, its structural features—a substituted aminobenzoic acid core—place it in a class of compounds with a rich history of pharmacological relevance. This guide, intended for researchers and drug development professionals, proposes several plausible mechanisms of action for this compound based on the known activities of structurally analogous molecules. We will explore three primary hypothetical pathways: antifolate activity, enzymatic inhibition in metabolic pathways, and modulation of intracellular signaling cascades. For each proposed mechanism, a detailed experimental workflow is provided to enable rigorous scientific investigation. This document serves as a foundational roadmap for future research into the therapeutic potential of this compound.

Introduction to this compound

This compound is a halogenated derivative of aminobenzoic acid. Its chemical structure, featuring an amino group, a carboxylic acid, and two chlorine atoms on the benzene ring, suggests a molecule with the potential for diverse biological interactions. While direct research on this specific compound is sparse[1][2][3], the broader family of aminobenzoic acid derivatives has yielded compounds with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects[4][5][6]. The presence of chlorine atoms can significantly alter the compound's electronic properties and lipophilicity, potentially influencing its binding to biological targets and its metabolic stability.

This guide will proceed by dissecting the molecule's structural components and drawing parallels to known pharmacophores to construct testable hypotheses regarding its mechanism of action.

Proposed Mechanism I: Antifolate Activity via Dihydropteroate Synthase Inhibition

A primary and well-established mechanism for aminobenzoic acid derivatives is the inhibition of folate synthesis, a pathway essential for the proliferation of many bacteria.[7]

Scientific Rationale

Para-aminobenzoic acid (PABA) is a crucial precursor in the bacterial synthesis of folic acid, where it is utilized by the enzyme dihydropteroate synthase (DHPS).[7] Sulfonamide antibiotics, which are structural mimics of PABA, act by competitively inhibiting DHPS.[7] Given the structural similarity of this compound to PABA, it is plausible that it could function as a competitive inhibitor of DHPS, thereby exerting antimicrobial effects. The dichloro-substitution may enhance binding affinity to the enzyme or alter its metabolic stability.[8]

Experimental Validation Workflow

A systematic approach is required to validate this hypothesis, starting from whole-cell assays and progressing to specific enzymatic assays.

A. Bacterial Growth Inhibition Assay: This initial screen will determine if the compound has any antibacterial activity.

  • Protocol:

    • Culture a susceptible bacterial strain, such as Escherichia coli, to mid-log phase in a nutrient-rich broth.

    • In a 96-well plate, prepare serial dilutions of this compound.

    • Inoculate the wells with the bacterial culture.

    • Incubate the plate at 37°C for 18-24 hours.

    • Measure the optical density at 600 nm (OD600) to determine bacterial growth.

    • Calculate the minimum inhibitory concentration (MIC).

B. PABA Rescue Assay: This experiment will test if the observed antibacterial activity can be reversed by the addition of excess PABA, which would be indicative of competition at the DHPS enzyme.

  • Protocol:

    • Perform the bacterial growth inhibition assay as described above.

    • In a parallel set of experiments, add a high concentration of PABA to the wells containing this compound.

    • Compare the MIC values in the presence and absence of PABA. A significant increase in the MIC in the presence of PABA suggests a competitive mechanism.

C. In Vitro Dihydropteroate Synthase (DHPS) Assay: A cell-free enzymatic assay will directly measure the inhibitory effect of the compound on DHPS activity.

  • Protocol:

    • Obtain purified recombinant DHPS enzyme.

    • In a reaction mixture, combine the enzyme, its substrates (PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate), and varying concentrations of this compound.

    • Incubate the reaction and then measure the formation of the product, dihydropteroate, typically by a colorimetric or fluorometric method.

    • Determine the IC50 value of the compound for DHPS.

Data Interpretation
Experiment Parameter Hypothetical Result Supporting Antifolate Mechanism
Bacterial Growth InhibitionMICLow µM range
PABA Rescue AssayFold-shift in MIC>8-fold increase in MIC with PABA
In Vitro DHPS AssayIC50Potent inhibition of DHPS activity
Workflow Diagram

Antifolate_Workflow A Bacterial Growth Inhibition Assay B PABA Rescue Assay A->B If active C In Vitro DHPS Assay B->C If rescued by PABA D Conclusion: Potential Antifolate Agent C->D If potent DHPS inhibitor

Caption: Experimental workflow for investigating antifolate activity.

Proposed Mechanism II: Inhibition of Metabolic Enzymes

Derivatives of 2,4-dichlorobenzoic acid have been reported to possess antidiabetic properties through the inhibition of key carbohydrate-metabolizing enzymes.[9]

Scientific Rationale

The enzymes α-glucosidase and α-amylase are critical for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of these enzymes can delay carbohydrate absorption and lower postprandial blood glucose levels. The 2,4-dichlorobenzoic acid scaffold has been identified as a pharmacophore for inhibitors of these enzymes.[9] It is therefore hypothesized that this compound may also exhibit inhibitory activity against these enzymes.

Experimental Validation Workflow

Direct enzymatic assays are the most efficient way to test this hypothesis.

A. In Vitro α-Glucosidase Inhibition Assay:

  • Protocol:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae.

    • In a 96-well plate, mix the enzyme with varying concentrations of this compound.

    • Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

    • Incubate and then stop the reaction.

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm.

    • Calculate the percent inhibition and determine the IC50 value. Acarbose can be used as a positive control.

B. In Vitro α-Amylase Inhibition Assay:

  • Protocol:

    • Prepare a solution of porcine pancreatic α-amylase.

    • Pre-incubate the enzyme with different concentrations of the test compound.

    • Add a starch solution as the substrate.

    • After incubation, add dinitrosalicylic acid color reagent to measure the amount of reducing sugars produced.

    • Measure the absorbance at 540 nm.

    • Calculate the percent inhibition and the IC50 value.

C. Enzyme Kinetics: To understand the nature of the inhibition (e.g., competitive, non-competitive), kinetic studies should be performed.

  • Protocol:

    • Perform the enzyme inhibition assays with varying concentrations of both the substrate and the inhibitor.

    • Generate Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.

Data Interpretation
Experiment Parameter Hypothetical Result Supporting Enzyme Inhibition
α-Glucosidase AssayIC50Sub-millimolar to micromolar range
α-Amylase AssayIC50Sub-millimolar to micromolar range
Enzyme KineticsMode of InhibitionCompetitive, non-competitive, or mixed inhibition
Signaling Pathway Diagram

Metabolic_Enzyme_Inhibition Compound This compound Amylase α-Amylase Compound->Amylase Glucosidase α-Glucosidase Compound->Glucosidase Amylase->Glucosidase Glucose Glucose Absorption Glucosidase->Glucose Starch Complex Carbohydrates Starch->Amylase digestion

Caption: Proposed inhibition of carbohydrate metabolism enzymes.

Proposed Mechanism III: Modulation of Kinase Signaling Pathways

Structural isomers of this compound, such as 2-amino-3-chlorobenzoic acid, have demonstrated anticancer activity by targeting intracellular signaling pathways like PI3K/AKT.

Scientific Rationale

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Small molecules that can modulate the activity of kinases within this pathway are of significant therapeutic interest. The aminobenzoic acid scaffold is present in numerous kinase inhibitors. It is plausible that this compound could interact with the ATP-binding pocket of a kinase in this pathway, leading to an antiproliferative effect.

Experimental Validation Workflow

A tiered approach, from cell-based assays to biochemical assays, is recommended.

A. Cancer Cell Line Viability Assay:

  • Protocol:

    • Select a panel of cancer cell lines with known PI3K/AKT pathway activation (e.g., MCF-7, A549).

    • Culture the cells in 96-well plates and treat them with a range of concentrations of this compound for 48-72 hours.

    • Assess cell viability using an MTT or resazurin-based assay.

    • Calculate the GI50 (concentration for 50% growth inhibition).

B. Western Blot Analysis of Pathway Modulation:

  • Protocol:

    • Treat a responsive cancer cell line with the compound at its GI50 concentration for various time points.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with primary antibodies against key pathway proteins, including phospho-AKT (Ser473), total AKT, phospho-mTOR, and total mTOR.

    • Use secondary antibodies conjugated to HRP and detect with a chemiluminescent substrate. A decrease in the ratio of phosphorylated to total protein would indicate pathway inhibition.

C. In Vitro Kinase Assay:

  • Protocol:

    • If Western blot results suggest inhibition of a specific kinase (e.g., AKT), perform a direct in vitro kinase assay.

    • Use a commercial kinase assay kit with purified recombinant AKT enzyme, its substrate (e.g., a peptide substrate), and ATP.

    • Measure kinase activity in the presence of varying concentrations of the test compound.

    • Determine the IC50 for the specific kinase.

Data Interpretation
Experiment Parameter Hypothetical Result Supporting Kinase Inhibition
Cell Viability AssayGI50Potent growth inhibition in relevant cancer cell lines
Western Blot AnalysisPhospho-protein levelsDose-dependent decrease in p-AKT/total AKT ratio
In Vitro Kinase AssayIC50Direct inhibition of a specific kinase (e.g., AKT)
Signaling Pathway Diagram

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->AKT

Caption: Proposed inhibition of the PI3K/AKT signaling pathway.

Conclusion and Future Directions

While the mechanism of action of this compound remains to be definitively established, this guide outlines three scientifically plausible and experimentally testable hypotheses based on its structural characteristics and the known activities of related compounds. The proposed workflows provide a clear and logical path for researchers to systematically investigate its potential as an antifolate agent, a metabolic enzyme inhibitor, or a modulator of kinase signaling pathways.

Positive results from any of these experimental avenues would warrant further investigation, including more comprehensive structure-activity relationship (SAR) studies, target deconvolution using chemoproteomics, and eventual evaluation in preclinical in vivo models to assess efficacy and safety. The exploration of this compound underscores the value of leveraging existing pharmacological knowledge to unlock the potential of under-investigated chemical entities.

References

  • Bari, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6968.
  • Roland, S., et al. (1978). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 21(11), 1121-1126.
  • Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid?.
  • Bari, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Research Square.
  • Patsnap Synapse. (2024). What is Aminobenzoic acid used for?.
  • PubChem. 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid.
  • PharmaCompass. 5-Aminosulfonyl-2,4-dichlorobenzoic acid.
  • Chemsrc. This compound.
  • Khan, I., et al. (2022). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Letters in Drug Design & Discovery, 19(6), 578-590.
  • Semantic Scholar. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Al-Dhabi, N. A., et al. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules, 28(13), 5081.

Sources

biological activity of 5-Amino-2,4-dichlorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of 5-Amino-2,4-dichlorobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of modern drug discovery. The this compound core is one such scaffold, presenting a versatile platform for the development of novel therapeutic agents. Its inherent structural features, including an aromatic ring substituted with two chlorine atoms, an amino group, and a carboxylic acid, provide multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties and the exploration of diverse biological activities.

This technical guide offers a comprehensive exploration of the biological activities associated with derivatives of this compound. We will delve into the synthetic strategies for derivatization, analyze their wide-ranging pharmacological effects—from antimicrobial and anticancer to anti-inflammatory properties—and dissect the crucial structure-activity relationships (SAR) that govern their potency and selectivity. Furthermore, this guide provides detailed, field-proven experimental protocols to empower researchers in the practical evaluation of these promising compounds.

The Core Scaffold: Chemical and Synthetic Overview

The this compound molecule serves as the foundational structure. The reactivity of the amino (-NH₂) and carboxylic acid (-COOH) groups allows for the synthesis of a vast library of derivatives, including amides, esters, and Schiff bases. The chlorine substituents on the benzene ring play a critical role in modulating the electronic properties and lipophilicity of the molecule, often enhancing its binding affinity to biological targets.

A common synthetic approach involves the acylation of the amino group to form various amides. This transformation is not only synthetically straightforward but also pivotal in altering the biological profile of the resulting compounds.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_acid This compound reaction N-Acylation Reaction (e.g., in Ethyl Acetate with a base like K₂CO₃) start_acid->reaction acyl_chloride Acyl Chloride / Anhydride acyl_chloride->reaction product 5-Acylamido-2,4-dichlorobenzoic Acid Derivative reaction->product Yields target derivative G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Derivative 5-Amino-2,4-dichlorobenzoic Acid Derivative (e.g., N5a) Derivative->EGFR Inhibition EGF EGF (Growth Factor) EGF->EGFR

Inhibition of the EGFR Signaling Pathway.
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide array of diseases. Preliminary studies on benzoic acid derivatives suggest a promising potential for anti-inflammatory effects. [1]A key indicator of inflammation is the overproduction of nitric oxide (NO) by macrophages. Certain derivatives have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, a standard in vitro model for inflammation. [2]Furthermore, related compounds have demonstrated the ability to reduce serum levels of pro-inflammatory cytokines such as IL-1β and IL-18 and inhibit the NLRP3 inflammasome, a key component of the innate immune response. [3]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. [4]For derivatives of this scaffold, several key SAR trends have been observed:

  • Amide vs. Ester Moiety: The nature of the group attached to the core scaffold is critical. For instance, in antimicrobial studies of related compounds, Schiff's bases and amide derivatives often exhibit greater potency than the corresponding esters. [5][6]* Substituents on the Amino Group: Modifying the amino group, for example, through acetylation to form 5-acetamido derivatives, has been shown to produce compounds that are not only more active but also safer than the parent 5-amino compounds. [7]* Substituents on the Aromatic Ring: The position and nature of substituents on the benzoyl moiety can dramatically influence receptor binding affinity. In a series of 4-amino-5-chloro-2-methoxybenzamide derivatives, modification of the substituent at the 5-position led to a significant increase in dopamine D2 receptor binding affinity. [8]This highlights that even subtle changes to the halogenation pattern or the addition of other groups can be a powerful strategy for optimizing activity.

Key Experimental Protocols

To facilitate further research and validation, this section provides standardized, step-by-step methodologies for assessing the .

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay determines the concentration of a test compound that inhibits cancer cell growth by 50% (IC₅₀). [2] Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549, HepG2) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment. [2]2. Compound Treatment: Prepare serial dilutions of the test derivatives and a standard drug (e.g., Erlotinib). Treat the cells with these various concentrations and incubate for 72 hours. [2]3. MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product. [2]4. Formazan Solubilization: Add 100 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals. [2]5. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. [2]6. Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve. [2]

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h A->B C 3. Add serial dilutions of test compounds B->C D 4. Incubate for 72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h (Formazan formation) E->F G 7. Add DMSO to solubilize crystals F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate IC₅₀ values H->I

Sources

history and discovery of substituted aminobenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the History and Discovery of Substituted Aminobenzoic Acids

Foreword

The trajectory of substituted aminobenzoic acids through the annals of medicinal chemistry represents a paradigm of rational drug design and the iterative process of scientific discovery. From the urgent need to replace a toxic natural product to the development of a cornerstone of modern local anesthesia and beyond, the story of these compounds is one of chemical ingenuity and profound clinical impact. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical and technical overview of substituted aminobenzoic acids, from their conceptual origins to their synthesis and expanding therapeutic applications.

The Precursor Problem: Cocaine's Double-Edged Sword

The late 19th century saw the introduction of cocaine as the first effective local anesthetic, a development that revolutionized surgical procedures.[1] However, its significant toxicity and high potential for addiction quickly became apparent, creating a pressing need for a safer alternative.[2][3] Early research focused on identifying the "anesthesiophore" – the core chemical structure within the cocaine molecule responsible for its anesthetic properties. This early foray into structure-activity relationships (SAR) was a critical first step toward designing a synthetic substitute that could decouple the desired anesthetic effects from the dangerous psychoactive and cardiotoxic properties.

The Advent of Rational Drug Design: Einhorn's Synthesis of Procaine

The breakthrough came in 1905 when German chemist Alfred Einhorn synthesized procaine, which he patented under the trade name Novocain.[4][5][6] This was a landmark achievement in medicinal chemistry, representing one of the earliest successful examples of rational drug design.[2] Einhorn's work was predicated on creating a simpler, synthetic molecule that mimicked the essential structural features of cocaine but was devoid of its toxic and addictive qualities.[7] Procaine, the 2-(diethylamino)ethyl ester of 4-aminobenzoic acid, was found to be significantly less toxic and non-addictive, and it rapidly became the gold standard in local anesthesia for many decades.[3][5]

Experimental Protocol: Synthesis of Procaine Hydrochloride

The following protocol outlines a classical synthetic route to procaine hydrochloride, illustrating the fundamental chemistry that underpinned its discovery.

Objective: To synthesize procaine hydrochloride from p-aminobenzoic acid.

Materials:

  • p-Aminobenzoic acid

  • 2-(Diethylamino)ethanol

  • Thionyl chloride

  • Sodium carbonate

  • Hydrochloric acid

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and reflux apparatus

Procedure:

Step 1: Synthesis of p-Aminobenzoyl Chloride

  • In a round-bottom flask, suspend p-aminobenzoic acid in an excess of thionyl chloride.

  • Gently reflux the mixture for 1-2 hours. The solid will gradually dissolve.

  • After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude p-aminobenzoyl chloride is obtained as a solid.

Step 2: Esterification with 2-(Diethylamino)ethanol

  • Dissolve the crude p-aminobenzoyl chloride in a dry, inert solvent such as diethyl ether.

  • In a separate flask, dissolve 2-(diethylamino)ethanol in diethyl ether.

  • Slowly add the 2-(diethylamino)ethanol solution to the p-aminobenzoyl chloride solution with stirring, while keeping the reaction mixture cool in an ice bath.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Wash the reaction mixture with a dilute aqueous solution of sodium carbonate to remove any unreacted acid chloride and hydrochloric acid byproduct.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

Step 3: Formation and Purification of Procaine Hydrochloride

  • Filter the dried organic solution and bubble dry hydrogen chloride gas through it. Procaine hydrochloride will precipitate as a white solid.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallize the crude procaine hydrochloride from hot ethanol to obtain the purified product.

  • Dry the crystals in a vacuum oven.

Synthesis_Workflow cluster_synthesis Synthesis Pathway start p-Aminobenzoic Acid step1 Reaction with Thionyl Chloride start->step1 intermediate p-Aminobenzoyl Chloride step1->intermediate step2 Esterification with 2-(Diethylamino)ethanol intermediate->step2 product_base Procaine Base step2->product_base step3 Treatment with HCl product_base->step3 final_product Procaine Hydrochloride step3->final_product

Caption: Workflow for the synthesis of Procaine Hydrochloride.

The Mechanism of Action: A Molecular Blockade

Substituted aminobenzoic acid local anesthetics exert their effects by blocking voltage-gated sodium channels in the membranes of nerve cells.[4][5] The unionized, lipophilic form of the anesthetic molecule diffuses across the neural membrane.[8] Once inside the cell, it equilibrates into its ionized, cationic form, which then binds to a specific receptor site on the intracellular portion of the sodium channel.[9] This binding stabilizes the sodium channel in its inactivated state, preventing the influx of sodium ions that is essential for the generation and propagation of an action potential.[10] The result is a transient and reversible blockade of nerve impulse transmission, leading to a loss of sensation in the innervated area.

Mechanism_of_Action cluster_membrane Neuronal Cell Membrane Na_Channel Voltage-Gated Sodium Channel Intracellular Side Extracellular Side Signal_Blocked Action Potential Blocked Na_Channel->Signal_Blocked Inhibition LA_mol_out Local Anesthetic (Unionized) LA_mol_out->Na_Channel:p_in Diffusion LA_mol_in Local Anesthetic (Ionized) LA_mol_in->Na_Channel:p_in Binds to receptor Na_ion Na+ Na_ion->Na_Channel:p_out Influx Prevented

Caption: Local anesthetic mechanism via sodium channel blockade.

Evolution and Structure-Activity Relationships

The discovery of procaine spurred further research into the structure-activity relationships of substituted aminobenzoic acids.[11][12] This led to the development of a wide range of derivatives with modified properties. Key structural modifications and their effects are summarized below:

Structural MoietyModification ExampleResulting Property ChangeExample Drug
Aromatic Ring Addition of a butyl group to the amino nitrogenIncreased lipid solubilityTetracaine
Intermediate Chain Replacement of the ester linkage with an amide linkageIncreased stability against hydrolysis, longer duration of actionLidocaine (an amide, not a direct aminobenzoic acid derivative, but illustrates the principle)
Amino Terminus Altering the alkyl groups on the tertiary amineAffects potency and duration of actionButacaine

These systematic modifications allowed for the fine-tuning of physicochemical properties such as lipid solubility and pKa, which in turn influence the onset, potency, and duration of anesthetic action.[8]

Beyond Anesthesia: Expanding Therapeutic Horizons

The pharmacological utility of substituted aminobenzoic acids is not limited to local anesthesia. Their structural versatility has made them valuable building blocks in the development of drugs for a variety of other conditions.[13][14] For instance, the antiarrhythmic drug procainamide is an amide derivative of procaine that also functions by blocking sodium channels, but in cardiac muscle. Furthermore, derivatives of p-aminobenzoic acid (PABA) have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[13][14][15] The ability to substitute at both the amino and carboxyl groups of the PABA scaffold provides a rich chemical space for the discovery of novel therapeutics.[13][14]

Conclusion and Future Directions

The history of substituted aminobenzoic acids is a compelling example of how a deep understanding of chemistry and pharmacology can lead to significant advances in medicine. From the rational design of procaine to the ongoing exploration of new therapeutic applications, this class of compounds continues to be of great interest to the scientific community. Future research will likely focus on the development of novel derivatives with enhanced selectivity for specific molecular targets, as well as their application in targeted drug delivery systems. The enduring legacy of Alfred Einhorn's pioneering work is a testament to the power of scientific inquiry to alleviate suffering and improve human health.

References

  • Einhorn, A. (1905). Ueber die Chemie der Localanästhetica. Münchener medizinische Wochenschrift, 52, 1625-1627.
  • Wikipedia. (n.d.). Local anesthetic.
  • Faroon, H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(13), 5085.
  • Faroon, H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate.
  • Labidi, A. (2019). Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate). ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Procaine. PubChem.
  • Stolyarenko, P. (2022). THE HISTORY OF THE DISCOVERY OF PROCAINE (NOVOCAINE). Danish Scientific Journal, (56), 26-30.
  • Pharmacy 180. (n.d.). Para amino benzoic acid derivatives.
  • Química Organica.org. (n.d.). Synthesis of Local Anesthetics derived from aminobenzoic acid.
  • From Cocaine to Novocain: The Development of Safer Local Anesthesia. (n.d.).
  • Stewart, M. V. (2023). Introduction of the First Injectable Anesthetic. Research Starters.
  • Adams, J. G., & Wermuth, C. G. (Eds.). (2021). Procaine.
  • Faroon, H., et al. (2023). Synthetic routes of p-aminobenzoic acid derivatives having anti-inflammatory potential. ResearchGate.
  • Ruetsch, Y. A., Böni, T., & Borgeat, A. (2001). From cocaine to ropivacaine: the history of local anesthetic drugs. Current topics in medicinal chemistry, 1(3), 175–182.
  • Lirk, P., & Picardi, S. (2020). Basic pharmacology of local anaesthetics.
  • Wikipedia. (n.d.). Alfred Einhorn.
  • Process for the preparation of procaine. (n.d.). Google Patents.
  • Orosz, F., & Fodor, B. (1981). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of medicinal chemistry, 24(1), 13-17.
  • Zhang, Y., et al. (2019). The development of local anesthetics and their applications beyond anesthesia. Journal of Pain Research, 12, 2997–3007.
  • Wikipedia. (n.d.). 4-Aminobenzoic acid.
  • Labidi, A. (2019). Synthesis of Procaine. ResearchGate.
  • Mohamed, M. A., et al. (2014). Local Anesthetic Activity of p-Aminobenzohydroxamic Acid in Comparison to Benzocaine. ResearchGate.
  • Ndebia, E. J., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Molecules, 20(5), 8448-8463.
  • Structure similarity of sulfanilamide and p-aminobenzoic acid. (n.d.). ResearchGate.
  • Crisan, M., et al. (2014). Synthesis, Crystal Structure and Biological Activity of 2-Hydroxyethylammonium Salt of p-Aminobenzoic Acid. PLoS ONE, 9(7), e101632.
  • Sun, T., et al. (2003). Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B. Journal of medicinal chemistry, 46(12), 2491-2502.
  • What is the mechanism of Ethyl Aminobenzoate? (2024, July 17).

Sources

A Technical Guide to the Thermodynamic Properties of Dichlorobenzoic Acid Isomers for Researchers and Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dichlorobenzoic acids (DCBAs) are a class of substituted aromatic carboxylic acids comprising six constitutional isomers, distinguished by the positions of two chlorine atoms on the benzene ring. These compounds are pivotal intermediates in the synthesis of pharmaceuticals, such as the antiepileptic drug Lamotrigine, and various agrochemicals. A thorough understanding of their thermodynamic properties is critical for optimizing reaction conditions, controlling crystallization, ensuring drug stability, and predicting bioavailability. This in-depth technical guide provides a comprehensive analysis of the key thermodynamic parameters of DCBA isomers, grounded in experimental data. We delve into the causal relationships between molecular structure and thermodynamic stability, present detailed, field-proven experimental protocols for property determination, and summarize the available quantitative data. This guide is intended to serve as a vital resource for researchers, chemists, and drug development professionals, enabling them to make informed, data-driven decisions in their work.

Introduction: The "Why" Behind Thermodynamic Characterization

In pharmaceutical and chemical process development, the isomeric form of a molecule is not a trivial detail. The precise placement of substituent groups can dramatically alter a compound's physicochemical properties, which in turn governs its behavior in both synthetic and biological systems. For the six isomers of dichlorobenzoic acid (Figure 1), properties such as melting point, solubility, and thermodynamic stability are not uniform. These differences arise from subtle variations in intermolecular forces (hydrogen bonding, dipole-dipole interactions) and crystal lattice energies dictated by molecular symmetry and steric effects.

A command of these properties is essential for:

  • Process Chemistry: Designing efficient and scalable crystallization and purification processes.

  • Formulation Science: Predicting the solubility and dissolution rate, which are key determinants of a drug's bioavailability.

  • Chemical Stability: Assessing the long-term stability of active pharmaceutical ingredients (APIs) and intermediates under various storage conditions.

  • Environmental Science: Understanding the fate and transport of these compounds, some of which are metabolites of herbicides and other pollutants[1][2].

This guide focuses on the experimental determination and comparative analysis of critical thermodynamic properties, including enthalpies of formation, fusion, and sublimation, as well as heat capacity.

Figure 1: The Six Constitutional Isomers of Dichlorobenzoic Acid Figure 1: The Six Constitutional Isomers of Dichlorobenzoic Acid

The Structural Basis of Thermodynamic Differentiation

The thermodynamic properties of the DCBA isomers are intrinsically linked to their molecular structure. The interplay between the electron-withdrawing chloro-substituents and the carboxylic acid group, along with their relative positions, dictates the molecule's polarity, ability to form hydrogen bonds, and how efficiently it can pack into a crystal lattice.

  • Intramolecular Effects: In isomers like 2,6-DCBA, the proximity of the two chlorine atoms to the carboxylic acid group introduces significant steric hindrance. This can force the carboxyl group out of the plane of the benzene ring, disrupting π-conjugation and affecting the molecule's intrinsic stability. This "ortho-effect" is a well-known phenomenon in substituted benzoic acids.

  • Intermolecular Forces: The primary intermolecular interaction in the solid state is the hydrogen bonding between the carboxylic acid moieties, typically forming centrosymmetric dimers. The overall crystal packing is then influenced by weaker C-H···O, C-H···Cl, and Cl···Cl interactions. The ability of the isomers to optimize these interactions determines the lattice energy, which is directly related to the enthalpy of sublimation. Symmetrical isomers like 3,5-DCBA often pack more efficiently than their asymmetric counterparts, leading to higher melting points and greater thermodynamic stability in the solid state.

Experimental Determination of Thermodynamic Properties

To ensure accuracy and reproducibility, thermodynamic data must be acquired through rigorously validated experimental protocols. The following sections detail the standard methodologies for determining the key thermodynamic properties of organic compounds like DCBA isomers.

Enthalpy of Fusion and Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a cornerstone thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary method for determining the enthalpy of fusion (ΔH°fus), melting temperature (Tfus), and crystalline heat capacity (C°p,cr).

The choice of a low heating rate (e.g., 2 K·min⁻¹) is crucial for allowing the system to remain near thermal equilibrium, ensuring accurate determination of the transition temperature and enthalpy. Calibration with a certified standard like indium is a mandatory self-validating step, confirming the instrument's temperature and enthalpy accuracy. An inert purge gas (nitrogen) prevents oxidative degradation of the sample at elevated temperatures.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to established procedures.

  • Sample Preparation: Accurately weigh 1-3 mg of the DCBA isomer into an aluminum DSC pan. Hermetically seal the pan to prevent mass loss due to sublimation during the experiment.

  • Baseline Measurement: Perform a run with two empty, sealed pans to establish the instrumental baseline. This baseline will be subtracted from the sample measurement.

  • Thermal Program:

    • Equilibrate the sample at a temperature at least 20 °C below the expected melting point.

    • Heat the sample at a constant rate of 2 K·min⁻¹ to a temperature at least 20 °C above the final melting point.

    • Hold isothermally for 2 minutes.

    • Cool the sample back to the starting temperature.

  • Data Analysis: Integrate the area of the endothermic peak corresponding to melting. The onset temperature of the peak is taken as the melting temperature (Tfus), and the integrated area, normalized by the sample mass, yields the enthalpy of fusion (ΔH°fus).

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC (Indium Standard) Prepare 2. Prepare Sample (1-3 mg, sealed pan) Calibrate->Prepare Baseline 3. Run Baseline (Empty Pans) Prepare->Baseline Program 4. Execute Thermal Program (Heating rate: 2 K/min) Baseline->Program Integrate 5. Integrate Melting Peak Program->Integrate Calculate 6. Calculate T_fus & ΔH°_fus Integrate->Calculate

A streamlined workflow for determining fusion properties via DSC.
Enthalpy of Sublimation by Knudsen Effusion

The enthalpy of sublimation (ΔH°sub) is a measure of the energy required for a substance to transition from the solid to the gaseous state. It is a critical parameter for deriving the gas-phase enthalpy of formation. The Knudsen mass-loss effusion technique is a reliable method for determining the vapor pressure of low-volatility solids at various temperatures, from which the sublimation enthalpy can be calculated using the Clausius-Clapeyron equation.

This method relies on creating a state of molecular effusion, where molecules escape through a small orifice without colliding with each other. This condition is met when the mean free path of the molecules is larger than the orifice diameter, which requires maintaining a high vacuum. Measuring the mass loss over a set time allows for the calculation of the effusion rate, which is directly proportional to the substance's vapor pressure. Using multiple orifices of different sizes serves as a self-validating check; the calculated vapor pressure should be independent of the orifice size if true effusion conditions are met.

  • Sample Preparation: Place a small quantity of the DCBA isomer into several Knudsen effusion cells, each with a precisely calibrated orifice of a different area (e.g., 0.5, 0.8, and 1.0 mm diameter).

  • Apparatus Setup: Place the cells into a thermostated block within a high-vacuum chamber.

  • Measurement:

    • Evacuate the system to a pressure below 10⁻³ Pa.

    • Heat the block to a precisely controlled temperature and allow it to stabilize.

    • Measure the mass loss of each cell over a defined period using a high-precision microbalance.

    • Repeat the measurement at several different temperatures within a range of approximately 20-30 K.

  • Data Analysis:

    • For each temperature, calculate the vapor pressure (p) from the rate of mass loss using the Knudsen equation.

    • Plot ln(p) versus the reciprocal temperature (1/T).

    • The enthalpy of sublimation at the mean temperature is derived from the slope of this plot according to the Clausius-Clapeyron relation.

    • Adjust the value to the standard reference temperature of 298.15 K using heat capacity data.

Knudsen_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Load 1. Load Sample into Effusion Cells Setup 2. Place in Vacuum & Thermostat Load->Setup Measure 3. Measure Mass Loss vs. Time at Temp T Setup->Measure Repeat 4. Repeat at Multiple Temperatures Measure->Repeat CalcP 5. Calculate Vapor Pressure (p) Repeat->CalcP Plot 6. Plot ln(p) vs. 1/T CalcP->Plot CalcH 7. Derive ΔH°_sub from Slope Plot->CalcH

Workflow for determining the enthalpy of sublimation via Knudsen effusion.

Summary of Thermodynamic Data

The following tables summarize the available experimental thermodynamic data for the dichlorobenzoic acid isomers at the standard reference temperature of 298.15 K, unless otherwise noted. A comprehensive, directly comparable dataset from a single study is available for the 2,4-, 2,5-, and 2,6-isomers[1][2][3]. Data for the other isomers have been compiled from various sources and should be compared with caution.

Table 1: Fusion and Sublimation Properties of Dichlorobenzoic Acid Isomers

IsomerMelting Temp. (Tfus / K)Molar Enthalpy of Fusion (ΔH°fus / kJ·mol⁻¹)Molar Enthalpy of Sublimation (ΔH°sub / kJ·mol⁻¹)
2,3-DCBA 441 - 443[4]Data not availableData not available
2,4-DCBA 431.14 ± 0.12[1][2][3]27.2 ± 0.3[1][2][3]114.7 ± 1.1[1][2][3]
2,5-DCBA 427.23 ± 0.11[1][2][3]24.5 ± 0.2[1][2][3]111.4 ± 1.2[1][2][3]
2,6-DCBA 415.71 ± 0.17[1][2][3]23.9 ± 0.2[1][2][3]105.8 ± 1.1[1][2][3]
3,4-DCBA 477 - 479[5]Data not availableData not available
3,5-DCBA 460.51 ± 0.20[6]22.97[6]Data not available

Table 2: Heat Capacity and Derived Enthalpies of Formation of Dichlorobenzoic Acid Isomers

IsomerCrystalline Molar Heat Capacity (C°p,cr / J·K⁻¹·mol⁻¹)Molar Enthalpy of Formation, Crystal (ΔfH°(cr) / kJ·mol⁻¹)Molar Enthalpy of Formation, Gas (ΔfH°(g) / kJ·mol⁻¹)
2,3-DCBA Data not availableData not availableData not available
2,4-DCBA 185.7 ± 3.7[1][2][3]Data not availableData not available
2,5-DCBA 184.2 ± 3.7[1][2][3]Data not availableData not available
2,6-DCBA 184.3 ± 3.7[1][2][3]Data not availableData not available
3,4-DCBA Data not availableData not availableData not available
3,5-DCBA Data not availableData not availableData not available

Note: The standard molar enthalpies of formation (ΔfH°) require combustion calorimetry data, which were not found in a complete set for all six dichlorobenzoic acid isomers in the surveyed literature.

Analysis: Structure-Property Relationships in Action

The data, though incomplete, allows for a clear analysis of structure-property relationships, particularly among the 2,4-, 2,5-, and 2,6- isomers which were studied under identical conditions[1][2][3].

Relationship between molecular structure and key thermodynamic properties.

Key Observations:

  • Effect of Steric Hindrance: The 2,6-DCBA isomer exhibits the lowest melting point (415.71 K) and the lowest enthalpy of sublimation (105.8 kJ·mol⁻¹) among the three studied isomers[1][2][3]. This is a direct consequence of the steric crowding around the carboxylic acid group by the two ortho-chlorine atoms. This crowding likely hinders the formation of an optimally packed, stable crystal lattice, resulting in weaker intermolecular forces that are more easily overcome by thermal energy.

  • Positional Isomerism (2,4- vs. 2,5-): The 2,4-DCBA isomer has a slightly higher melting point and enthalpy of sublimation than the 2,5-DCBA isomer[1][2][3]. This suggests that the crystal lattice of 2,4-DCBA is thermodynamically more stable. The difference in dipole moment and molecular shape between these two isomers leads to different efficiencies in crystal packing, affecting the overall lattice energy.

  • Symmetry and Melting Point: Comparing all six isomers, the 3,4- and 3,5- isomers have the highest melting points[5][6]. The high melting point of 3,5-DCBA (460.51 K) is consistent with the general principle that more symmetrical molecules often pack more efficiently into a crystal lattice, leading to higher melting points.

Conclusion and Future Outlook

This guide has synthesized the available experimental data on the thermodynamic properties of dichlorobenzoic acid isomers, highlighting the profound impact of substituent position on these fundamental characteristics. The comprehensive data for the 2,4-, 2,5-, and 2,6-isomers provide a clear illustration of how steric and electronic effects modulate melting point, heat capacity, and the energetics of phase transitions.

However, significant data gaps persist, particularly concerning the experimental standard molar enthalpies of formation for all six isomers and the sublimation enthalpies for the 2,3-, 3,4-, and 3,5- isomers. The absence of a complete, internally consistent dataset precludes a definitive ranking of the isomers by thermodynamic stability.

For future research, two pathways are recommended:

  • Experimental: A systematic experimental study employing rotating-bomb combustion calorimetry to determine the standard molar enthalpies of formation for all six isomers is critically needed. This would provide the final piece of the puzzle for a complete thermodynamic analysis.

  • Computational: High-level quantum chemical calculations (e.g., using G4 or similar composite methods) could provide reliable estimates for the gas-phase enthalpies of formation[7]. When benchmarked against the available experimental data, these computational results can be a powerful tool to fill the existing gaps and provide a complete, internally consistent dataset for all six dichlorobenzoic acid isomers, further empowering researchers in the pharmaceutical and chemical sciences.

References

  • Donnelly, J.R., Drewes, L.A., Johnson, R.L., Munslow, W.D., Knapp, K.K., & Sovocool, G.W. (1990). Purity and heat of fusion data for environmental standards as determined by differential scanning calorimetry. Thermochimica Acta, 167(2), 155. [Link]
  • Figueira, A.R.R.P., Amaral, L.M.P.F., & Monte, M.J.S. (2023). Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. Molecules, 28(4), 1590. [Link]
  • NIST/TRC Web Thermo Tables (WTT). (2012). 3,5-Dichlorobenzoic acid. [Link]
  • Ribeiro da Silva, M.A.V., et al. (2005). Enthalpies of Formation and Strain of Chlorobenzoic Acids from Thermochemical Measurements and from ab Initio Calculations. The Journal of Physical Chemistry A, 109(19), 4375-4381. [Link]
  • Johnson, W.H., & Prosen, E.J. (1974). The enthalpies of combustion and formation of the mono-chlorobenzoic acids. Journal of Research of the National Bureau of Standards - A. Physics and Chemistry, 78A(6), 683. [Link]
  • NIST/TRC Web Thermo Tables (WTT). (2012). 3,4-dichlorobenzoic acid. [Link]
  • Acree, W.E. (1991). Thermodynamic properties of organic compounds: enthalpy of fusion and melting point temperature compilation. Thermochimica Acta, 189(1), 37-56. [Link]
  • Semantic Scholar. (2023).

Sources

A Technical Guide to the Research Applications of 5-Amino-2,4-dichlorobenzoic Acid: A Versatile Scaffold for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Core Chemical Intermediate

5-Amino-2,4-dichlorobenzoic acid is a halogenated aromatic amino acid, a chemical entity that, at first glance, appears to be a simple organic building block.[1][2] However, its true value lies in the strategic placement of its functional groups: a nucleophilic amine, an electrophilic carboxylic acid, and two electron-withdrawing chlorine atoms on a stable benzene ring. This specific arrangement provides a robust and versatile scaffold for synthetic chemists to build a diverse array of more complex molecules. Its utility is not merely theoretical; analogous structures have proven to be critical intermediates in the synthesis of a wide range of biologically active compounds, from pharmaceuticals to agrochemicals.[3][4]

This guide moves beyond a simple cataloging of properties. As a senior application scientist, the goal is to provide a deeper, field-proven perspective on why this particular molecule is a compelling starting point for research and development. We will explore the causal relationships between its structure and its potential applications, offering detailed experimental frameworks and workflows. This document is designed to serve as a practical and intellectual launchpad for researchers aiming to leverage this compound in the creation of novel, high-value chemical entities.

Core Physicochemical and Structural Data

A foundational understanding of a molecule's properties is critical for any experimental design. The data below is summarized for quick reference.

PropertyValueReference
CAS Number 19861-63-3[1][5]
Molecular Formula C₇H₅Cl₂NO₂[1][2]
Molecular Weight 206.03 g/mol [1][2]
Appearance Solid / Crystalline Powder[4]
Primary Classification Organic Building Block, Amino Acid[1][2]
Storage Sealed in dry, room temperature[1][2]

Application I: A Scaffold for Novel Therapeutics in Drug Discovery

The true potential of this compound is most evident in medicinal chemistry. The dual reactivity of the amine and carboxylic acid groups allows for orthogonal chemical modifications, enabling the rapid generation of diverse compound libraries. The chlorine substituents enhance lipophilicity, which can improve membrane permeability, and can block sites of metabolism, potentially increasing the half-life of a drug candidate.

Rationale in Medicinal Chemistry

The aminobenzoic acid framework is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs.[6][7] The amino group serves as a versatile handle for forming amides, sulfonamides, or for participating in cyclization reactions to build heterocyclic systems. The carboxylic acid can be converted to esters, amides, or used as an acidic pharmacophore to interact with biological targets. The dichloro-substitution pattern provides steric and electronic influences that can be fine-tuned to optimize binding affinity and selectivity for a target protein.

Target Area: Central Nervous System (CNS) Agents

Expertise & Causality: The structural similarity of aminobenzoic acids to precursors of benzodiazepines is noteworthy.[8] Benzodiazepines, which modulate the GABA-A receptor, are cornerstones in treating anxiety and seizure disorders.[8][9] The synthesis often involves the cyclization of an amino-benzophenone derivative. This compound can serve as a starting point for novel benzophenone intermediates, with the chlorine atoms potentially enhancing binding affinity or modifying the pharmacological profile.

Proposed Research Workflow:

A This compound B Amide Coupling with Substituted Aniline A->B Step 1 C Friedel-Crafts Acylation B->C Step 2 D Novel Benzophenone Intermediate C->D Product E Cyclization Reaction (e.g., with amino acid) D->E Step 3 F Novel Benzodiazepine Analog Library E->F Product G In Vitro GABA-A Receptor Binding Assay F->G Screening H In Vivo Anticonvulsant/Anxiolytic Models G->H Validation

Caption: Workflow for developing novel CNS agents.

Detailed Protocol: Step 1 - Amide Coupling (Exemplary)

This protocol describes a standard amide coupling reaction to functionalize the carboxylic acid group, a crucial first step in many synthetic routes.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Substituted aniline (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup.

  • Procedure:

    • Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add the substituted aniline to the solution.

    • Add DIPEA to the mixture and stir for 5 minutes at room temperature.

    • Add HATU in one portion. The reaction is often exothermic.

    • Allow the reaction to stir at room temperature for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Trustworthiness: This protocol uses HATU, a well-established and highly efficient coupling reagent, minimizing side reactions and ensuring high yields. The use of an anhydrous solvent and inert atmosphere prevents hydrolysis of the activated ester intermediate.

Target Area: Antimicrobial Agents

Expertise & Causality: Many potent antimicrobial agents are heterocyclic compounds.[10] Structures like quinazolinones and benzoxazines, which can be synthesized from anthranilic acid (2-aminobenzoic acid) derivatives, have shown significant biological activity.[11] By using this compound as the starting material, it is possible to synthesize novel, halogenated versions of these heterocycles. The chlorine atoms can enhance the lipophilicity, facilitating passage through bacterial cell walls, and may form specific halogen bonds with the target enzyme.

Logical Relationship Diagram:

Core 5-Amino-2,4- dichlorobenzoic acid Amide Amide Formation (R-COCl) Core->Amide Cyclization Dehydrative Cyclization Amide->Cyclization Product Novel Dichloro-Benzoxazinone Cyclization->Product Target Bacterial Enzyme (e.g., DNA Gyrase) Product->Target Inhibition Activity Antimicrobial Activity Target->Activity Leads to

Caption: Logic from scaffold to antimicrobial activity.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines how to test newly synthesized compounds for antimicrobial activity.

  • Reagents & Materials:

    • Synthesized test compounds dissolved in DMSO (e.g., 10 mg/mL stock).

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Mueller-Hinton Broth (MHB).

    • 96-well microtiter plates.

    • Positive control antibiotic (e.g., Ciprofloxacin).

    • Negative control (DMSO).

    • Incubator (37°C).

  • Procedure:

    • Prepare a bacterial suspension in MHB, adjusted to a 0.5 McFarland standard.

    • In a 96-well plate, add 50 µL of MHB to all wells.

    • Add 50 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 50 µL to each subsequent well.

    • Repeat for positive and negative controls.

    • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Trustworthiness: This microbroth dilution method is a standardized protocol (CLSI guidelines) for antimicrobial susceptibility testing, ensuring reproducibility and comparability of results.

Application II: Intermediate in Agrochemical Synthesis

Expertise & Causality: The agrochemical industry heavily relies on halogenated aromatic compounds for creating potent and stable herbicides, fungicides, and insecticides. The rationale is similar to that in pharmaceuticals: halogens can increase efficacy and metabolic stability. A structurally related compound, 5-Amino-2-chlorobenzoic acid, is a known intermediate in the synthesis of fluopyrimifen, a pesticide.[3] This provides a direct precedent for using this compound in the development of new crop protection agents.

Proposed Synthetic Pathway for a Novel Fungicide Analog:

Start This compound Step1 Diazotization of Amine Start->Step1 Step2 Sandmeyer Reaction (e.g., -OH) Step1->Step2 Intermediate 5-Hydroxy-2,4-dichlorobenzoic acid Step2->Intermediate Step3 Esterification Intermediate->Step3 Step4 Ether Synthesis with Heterocyclic Side Chain Intermediate->Step4 Final Novel Strobilurin-Type Fungicide Analog Step4->Final

Caption: Synthesis of a fungicide analog.

Detailed Protocol: Step 2 - Sandmeyer Reaction (Exemplary Hydroxylation)

This protocol details the conversion of the amino group to a hydroxyl group, a common transformation to create a different set of functional handles.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Sulfuric acid (H₂SO₄)

    • Sodium nitrite (NaNO₂)

    • Copper(II) sulfate (CuSO₄) solution

    • Ice bath, beaker, magnetic stirrer.

  • Procedure:

    • Prepare a solution of this compound in aqueous sulfuric acid and cool it to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

    • In a separate beaker, heat a solution of aqueous copper(II) sulfate to boiling.

    • Slowly and carefully add the cold diazonium salt solution to the hot copper sulfate solution. Vigorous nitrogen evolution will occur.

    • After the addition is complete, boil the mixture for an additional 15 minutes to ensure complete decomposition of the diazonium salt.

    • Cool the reaction mixture to room temperature. The product, 5-Hydroxy-2,4-dichlorobenzoic acid, will often precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • Further purification can be achieved by recrystallization.

Trustworthiness: The Sandmeyer reaction is a classic, reliable method for converting an aromatic amine to various other functional groups via a diazonium salt intermediate. Strict temperature control during diazotization is critical to prevent premature decomposition and ensure a high yield.

Summary and Future Outlook

This compound is far more than a simple catalog chemical. It is a strategically functionalized scaffold poised for innovation. Its potential applications as an intermediate in the synthesis of CNS-active drugs, novel antimicrobials, and next-generation agrochemicals are strongly supported by precedents set by structurally related molecules. The workflows and protocols detailed in this guide provide a validated starting point for researchers to explore these avenues.

Future research should not be limited to these areas. The unique electronic properties imparted by the dichloro-substitution could be exploited in materials science for the development of novel polymers or organic electronic components. Furthermore, the development of more efficient, green synthetic methods to derivatize this scaffold will continue to increase its value as a core building block in the chemical sciences.

References

  • PrepChem.com. Preparation of 5-amino-2-chlorobenzoic acid.
  • Chemsrc. This compound | CAS#:19861-63-3.
  • MDPI. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.
  • PubChem. 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid.
  • SURU Chemical. 3 amino 2 5 Dichlorobenzoic acid.
  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Bar-Ilan University. Synthesis, structural characterization and biological evaluation of 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives.
  • PrepChem.com. Synthesis of 3-amino-2,5-dichlorobenzoic acid.
  • Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • ACS Publications. The Journal of Organic Chemistry Ahead of Print.
  • ResearchGate. An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
  • Semantic Scholar. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • ResearchGate. (PDF) Synthesis, Structural Characterization and Biological Evaluation of 3-Amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid Derivatives.
  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
  • ACG Publications. Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyrido.
  • ResearchGate. A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
  • ChemBK. 2-Amino-4,5-dich2-Amino-4,5-dichlorobenzoic Acidlorobenzoic Acid.
  • PubMed Central - NIH. Design and Synthesis of Novel Antimicrobial Agents.
  • MDPI. Characterization of Volatile Organic Compounds Released by Penicillium expansum and Penicillium polonicum.
  • Ubaya Repository. In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo.

Sources

Methodological & Application

The Strategic Utility of 5-Amino-2,4-dichlorobenzoic Acid in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Amino-2,4-dichlorobenzoic acid, a substituted anthranilic acid derivative, has emerged as a highly valuable and versatile building block. Its unique substitution pattern, featuring an amine, a carboxylic acid, and two chlorine atoms on the benzene ring, offers a rich platform for a diverse array of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols for utilizing this compound in the synthesis of medicinally relevant heterocyclic compounds, with a particular focus on the quinazolinone scaffold.

The presence of both a nucleophilic amino group and an electrophilic carboxylic acid group within the same molecule allows for a range of cyclization and condensation reactions. The chlorine substituents not only influence the reactivity of the aromatic ring but also provide opportunities for further functionalization through cross-coupling reactions. This unique combination of functional groups makes this compound a precursor of choice for generating libraries of compounds with potential therapeutic applications.

Core Application: Synthesis of Substituted Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and approved pharmaceuticals. Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. The synthesis of quinazolinones often relies on the use of anthranilic acid derivatives, making this compound an ideal starting material for accessing novel chlorinated quinazolinone analogues.

One of the most effective methods for the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones from anthranilic acids is through a one-pot condensation reaction with isothiocyanates. This approach is a variation of the well-established Niementowski reaction for quinazolinone synthesis.[1]

Mechanistic Insights: The Pathway to Quinazolinone Formation

The reaction proceeds through an initial nucleophilic addition of the amino group of this compound to the electrophilic carbon of the isothiocyanate. This is followed by an intramolecular cyclization, driven by the attack of the newly formed thiourea nitrogen onto the carboxylic acid carbonyl, with subsequent dehydration to yield the final 2-thioxo-dihydroquinazolinone ring system. The acidic conditions of the reaction, typically carried out in glacial acetic acid, facilitate both the initial addition and the final dehydration step.

mechanistic_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 5-ADBA This compound Thiourea N-Aryl-N'-(2-carboxy-4,6-dichlorophenyl)thiourea 5-ADBA->Thiourea Nucleophilic Addition Isothiocyanate Aryl Isothiocyanate Isothiocyanate->Thiourea Quinazolinone 6,8-Dichloro-3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Thiourea->Quinazolinone Intramolecular Cyclization & Dehydration

Figure 1: General workflow for the synthesis of 2-thioxo-dihydroquinazolinones.

Detailed Protocol: Synthesis of 6,8-Dichloro-3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 6,8-dichloro-3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a key scaffold for further chemical elaboration. This procedure is adapted from established methods for the synthesis of similar quinazolinone derivatives.[2][3]

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (mmol)Volume/Weight
This compound206.0310.02.06 g
Substituted Aryl IsothiocyanateVaries10.0Equimolar
Glacial Acetic Acid60.05N/A20 mL
Ethanol (for recrystallization)46.07N/AAs needed
Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (2.06 g, 10.0 mmol) and the desired substituted aryl isothiocyanate (10.0 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 8-12 hours.

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6,8-dichloro-3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

experimental_workflow A Combine Reactants (this compound & Aryl Isothiocyanate) B Add Glacial Acetic Acid A->B C Reflux (8-12 h) B->C D Cool to Room Temperature C->D E Vacuum Filtration & Washing D->E F Recrystallization from Ethanol E->F G Characterization (NMR, MS) F->G

Figure 2: Step-by-step experimental workflow for quinazolinone synthesis.

Broader Applications and Future Directions

The utility of this compound extends beyond the synthesis of quinazolinones. Its versatile functionality allows for its application in a variety of other synthetic transformations, including:

  • Multicomponent Reactions: The presence of multiple reactive sites makes it an ideal candidate for multicomponent reactions, enabling the rapid generation of molecular diversity from simple starting materials.

  • Synthesis of Other Heterocycles: It can serve as a precursor for other heterocyclic systems, such as benzodiazepines and acridones, through different cyclization strategies.

  • Cross-Coupling Reactions: The chloro-substituents can be utilized in various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann) to introduce further complexity and build elaborate molecular scaffolds.[4]

The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new classes of biologically active compounds. Its role as a fundamental building block in medicinal chemistry and organic synthesis is well-established and poised for further growth.

References

  • Ullmann, F.
  • Niementowski, S. von (1895). Ueber die Synthese von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564–572.
  • Ali, M. A., et al. (2018). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)
  • O'Donnell, C. J., et al. (2011). 6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2023.

Sources

The Versatile Role of 5-Amino-2,4-dichlorobenzoic Acid in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful construction of novel compounds with desired properties. 5-Amino-2,4-dichlorobenzoic acid emerges as a highly valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring an amine for nucleophilic reactions, a carboxylic acid for cyclization and amide bond formation, and two chlorine atoms that influence reactivity and provide sites for further functionalization, makes it an attractive scaffold for generating complex molecular architectures. This guide provides an in-depth exploration of the utility of this compound as a precursor to key heterocyclic systems, namely acridones, quinazolines, and benzodiazepines. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the practical aspects of these transformations, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material is fundamental to its effective application. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 19861-63-3
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol
Appearance Off-white to light brown crystalline powderGeneral Knowledge
Solubility Sparingly soluble in water, soluble in organic solvents like DMF, DMSO, and alcoholsGeneral Knowledge

I. Synthesis of Dichlorinated Acridones: A Bioactive Scaffold

Acridones are a class of nitrogen-containing heterocyclic compounds that form the core of many biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological activities including anticancer and antiviral properties. The synthesis of dichlorinated acridones from this compound typically involves a two-step process: an initial Ullmann condensation to form an N-arylated intermediate, followed by an intramolecular cyclization.

A. Mechanistic Insight: The Ullmann Condensation and Friedel-Crafts Acylation

The first step, the Ullmann condensation , is a copper-catalyzed nucleophilic aromatic substitution reaction.[1] In this case, the amino group of this compound acts as the nucleophile, attacking an aryl halide in the presence of a copper catalyst and a base. The reaction proceeds through a copper(I) intermediate which facilitates the carbon-nitrogen bond formation.[1]

The subsequent step is an intramolecular Friedel-Crafts-type acylation . The carboxylic acid of the N-aryl intermediate is activated, typically by a strong acid such as polyphosphoric acid (PPA) or Eaton's reagent, and then undergoes an electrophilic aromatic substitution onto the appended aryl ring to form the tricyclic acridone core.[2] The regioselectivity of this cyclization is influenced by the electronic and steric nature of the substituents on the N-aryl ring.

Caption: General workflow for the synthesis of dichlorinated acridones.

B. Protocol 1: Synthesis of a Dichlorinated N-Phenylanthranilic Acid Derivative

This protocol describes a general procedure for the Ullmann condensation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., bromobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), aryl bromide (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask and degas the mixture by bubbling with nitrogen for 15 minutes.

  • Heat the reaction mixture to 120-140 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Acidify the aqueous mixture with 1M HCl to a pH of 2-3 to precipitate the product.

  • Filter the precipitate and wash with water.

  • For further purification, the crude product can be dissolved in ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated under reduced pressure. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if necessary.

C. Protocol 2: Intramolecular Cyclization to the Dichlorinated Acridone

This protocol outlines the cyclization of the N-aryl intermediate to the final acridone product.

Materials:

  • N-Aryl-5-amino-2,4-dichlorobenzoic acid derivative

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid)

Procedure:

  • In a round-bottom flask, add the N-aryl-5-amino-2,4-dichlorobenzoic acid derivative (1.0 eq).

  • Add an excess of polyphosphoric acid (typically 10-20 times the weight of the starting material).

  • Heat the mixture to 100-120 °C with stirring for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, carefully pour the hot mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is the crude acridone product. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

II. Synthesis of 6,8-Dichloroquinazolines: A Privileged Scaffold in Medicinal Chemistry

Quinazolines and their derivatives are a cornerstone in drug discovery, with numerous approved drugs containing this heterocyclic core. The synthesis of 6,8-dichloroquinazolines from this compound is a straightforward and efficient process.

A. Mechanistic Insight: Cyclocondensation with Formamide

The most common method for the synthesis of 4-quinazolinones from anthranilic acids is the Niementowski reaction, which involves the cyclocondensation with amides. A variation of this involves heating the anthranilic acid with formamide, which serves as both the reagent and the solvent. The reaction proceeds through an initial formation of a formamido-benzoic acid intermediate, which then undergoes an intramolecular cyclization with the loss of a water molecule to form the quinazolinone ring.

Caption: General workflow for the synthesis of 6,8-dichloroquinazolin-4-one.

B. Protocol 3: Synthesis of 6,8-Dichloroquinazolin-4(3H)-one

This protocol provides a one-pot synthesis of 6,8-dichloroquinazolin-4(3H)-one using formamide.

Materials:

  • This compound

  • Formamide

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and an excess of formamide (10-20 eq).

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the crude product with cold water and then with a small amount of cold ethanol to remove any unreacted formamide.

  • The product can be further purified by recrystallization from a suitable solvent, such as glacial acetic acid or a high-boiling point alcohol, to yield pure 6,8-dichloroquinazolin-4(3H)-one.

III. Synthesis of Dichlorinated 1,4-Benzodiazepines: Accessing CNS-Active Compounds

1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of dichlorinated 1,4-benzodiazepine-2,5-diones can be achieved from this compound by reaction with an amino acid, such as glycine.

A. Mechanistic Insight: Amide Coupling and Intramolecular Cyclization

The synthesis begins with the formation of an amide bond between the carboxylic acid of this compound and the amino group of glycine. This is typically achieved using a coupling agent or by activating the carboxylic acid, for example, by converting it to an acid chloride. The resulting intermediate then undergoes an intramolecular nucleophilic attack of the amino group from the original anthranilic acid onto the newly formed amide carbonyl, leading to the formation of the seven-membered benzodiazepine ring. This cyclization is often promoted by heat or a base.

Caption: General workflow for the synthesis of a dichlorinated 1,4-benzodiazepine-2,5-dione.

B. Protocol 4: Synthesis of 7,9-Dichloro-1H-benzo[e][3][4]diazepine-2,5(3H,4H)-dione

This protocol describes a potential route for the synthesis of the dichlorinated benzodiazepine-2,5-dione from this compound and glycine.

Materials:

  • This compound

  • Glycine

  • Thionyl chloride (SOCl₂) or a peptide coupling agent (e.g., DCC, EDC)

  • Pyridine or another suitable base

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

Step 1: Activation of the Carboxylic Acid (Acid Chloride Method)

  • In a round-bottom flask, suspend this compound (1.0 eq) in an excess of thionyl chloride.

  • Add a catalytic amount of DMF.

  • Gently reflux the mixture for 1-2 hours until the solid dissolves and the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.

Step 2: Amide Formation and Cyclization

  • In a separate flask, dissolve glycine (1.1 eq) in a mixture of an anhydrous solvent (e.g., THF) and a base (e.g., pyridine, 2.2 eq) at 0 °C.

  • Slowly add a solution of the crude acid chloride from Step 1 in the same anhydrous solvent to the glycine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Heat the reaction mixture to reflux for 4-6 hours to promote the intramolecular cyclization. Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7,9-dichloro-1H-benzo[e][3][4]diazepine-2,5(3H,4H)-dione.

Conclusion

This compound is a readily accessible and highly functionalized building block that provides a gateway to a variety of important heterocyclic systems. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in their efforts to synthesize novel acridones, quinazolines, and benzodiazepines. The presence of the dichloro substitution pattern offers unique opportunities for further chemical modifications, enabling the exploration of a broader chemical space in the quest for new therapeutic agents and advanced materials. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Scholars Research Library. (n.d.). Molecular fragmentation of some novel cytotoxic dichloro acridones by electrospray ionization tandem mass spectrometry.
  • PubMed. (1999). Electron impact mass spectra of 1a,3-disubstituted 1,1-dichloro-1,1a, 2,3-tetrahydroazirino [2,1-d][3][5]benzothiazepines. Rapid Communications in Mass Spectrometry.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • The Royal Society of Chemistry. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11.
  • ACS Publications. (n.d.). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. The Journal of Organic Chemistry.
  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.
  • ACS Publications. (n.d.). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews.
  • ResearchGate. (n.d.). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis.
  • Juniper Publishers. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Organic & Medicinal Chem IJ.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
  • MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of compounds 1-8 [2-4, 6-8 in CDCl 3 and....
  • Google Patents. (n.d.). Process for preparing N-(2-carboxy-5-chloro-phenyl)glycine.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.
  • SpectraBase. (n.d.). This compound.
  • ChemSrc. (n.d.). This compound.

Sources

The Untapped Potential of 5-Amino-2,4-dichlorobenzoic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds is a cornerstone of innovation. 5-Amino-2,4-dichlorobenzoic acid, a halogenated anthranilic acid derivative, represents a promising, yet underexplored, building block for the synthesis of new therapeutic agents. Its rigid, substituted phenyl ring, coupled with two reactive functional groups—an amine and a carboxylic acid—offers a versatile platform for the generation of diverse chemical libraries. While direct and extensive applications of this specific isomer in marketed drugs are not widely documented, its structural motifs are present in a range of biologically active molecules. This guide will delve into the potential applications of this compound, providing detailed protocols and a scientific rationale for its use in drug discovery programs.

The strategic placement of two chlorine atoms on the benzene ring is of particular interest. Halogenation is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The electron-withdrawing nature of chlorine can influence the pKa of the amino and carboxylic acid groups, affecting their ionization state at physiological pH. Furthermore, the chloro substituents can enhance membrane permeability and metabolic stability, and participate in halogen bonding, a type of non-covalent interaction that can contribute to target binding affinity.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in a research and development setting.

PropertyValueSource
CAS Number 19861-63-3[1]
Molecular Formula C₇H₅Cl₂NO₂[2]
Molecular Weight 206.03 g/mol [2]
Appearance White to off-white crystalline powder[3]
Storage Sealed in a dry environment at room temperature[3]

Synthetic Versatility: A Gateway to Novel Derivatives

The true potential of this compound lies in its synthetic tractability. The amino and carboxylic acid functionalities serve as handles for a wide array of chemical transformations, enabling the creation of diverse compound libraries.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The carboxylic acid moiety is readily activated for amide bond formation, a cornerstone of many drug discovery projects. This allows for the introduction of a vast array of amines, from simple alkyl chains to complex heterocyclic systems, providing a straightforward path to exploring the chemical space around the core scaffold.

Protocol 1: General Procedure for Amide Synthesis via Acyl Chloride

Objective: To synthesize a diverse library of N-substituted 5-amino-2,4-dichlorobenzamides.

Rationale: This two-step protocol first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with a primary or secondary amine to form the desired amide. Thionyl chloride is a common and effective reagent for this transformation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • A diverse library of primary and secondary amines

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

    • Carefully add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride is typically used in the next step without further purification.

  • Amidation:

    • Dissolve the crude 5-amino-2,4-dichlorobenzoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as TEA or DIPEA (1.5 eq) in anhydrous DCM.

    • Slowly add the amine solution to the acyl chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired amide.

Derivatization of the Amino Group

The amino group of this compound offers another point of diversification. It can undergo a variety of reactions, including:

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides, a privileged scaffold in medicinal chemistry found in diuretics, antibiotics, and protease inhibitors.

  • Acylation: Formation of amides, which can modulate the electronic properties of the aromatic ring.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

  • Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., -OH, -CN, -F, -Cl, -Br).

Protocol 2: Synthesis of a Sulfonamide Derivative

Objective: To synthesize 2,4-dichloro-5-(N-phenylsulfamoyl)benzoic acid.

Rationale: This protocol demonstrates the sulfonylation of the amino group. The resulting sulfonamide-benzoic acid derivative can be further functionalized at the carboxylic acid position.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine

  • Anhydrous DCM

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine (as both solvent and base).

  • Cool the solution to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.

Potential Therapeutic Applications: An Extrapolation from Isomeric Scaffolds

While direct biological data for derivatives of this compound is scarce in the public domain, the known activities of its isomers and other chlorinated benzoic acids provide a rational basis for exploring its potential in various therapeutic areas.

Anticancer Agents

Derivatives of 4-amino-2-chlorobenzoic acid have shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The dichlorinated phenyl ring of this compound could serve as a valuable scaffold for the design of novel kinase inhibitors. The amino and carboxylic acid groups provide ideal attachment points for moieties that can interact with the hinge region and other key residues within the ATP-binding pocket of kinases.

Anti-inflammatory and Analgesic Drugs

Anthranilic acid derivatives are the basis for the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of derivatives of this compound could be explored, for example, by synthesizing analogs that mimic the structures of known cyclooxygenase (COX) inhibitors.

Diuretics and Antihypertensive Agents

The structural similarity of this compound to the core of loop diuretics like furosemide suggests its potential in developing novel cardiovascular drugs. The synthesis of sulfonamide derivatives, as outlined in Protocol 2, would be a logical starting point for such an investigation.

Visualizing the Synthetic Potential

The following diagram illustrates the key synthetic transformations that can be applied to this compound, highlighting its role as a versatile starting material.

G A This compound B Amide Derivatives A->B Amidation C Sulfonamide Derivatives A->C Sulfonylation D Ester Derivatives A->D Esterification E Secondary/Tertiary Amine Derivatives A->E Reductive Amination

Caption: Synthetic pathways from this compound.

Conclusion and Future Outlook

This compound is a readily available and synthetically versatile scaffold that holds considerable, yet largely untapped, potential for medicinal chemistry and drug discovery. While it may not yet be a household name in blockbuster drugs, its inherent chemical features make it an attractive starting point for the exploration of new chemical space. The protocols and rationale presented in this guide are intended to provide researchers with a solid foundation for incorporating this promising building block into their synthetic programs. Future investigations into the biological activities of its derivatives are warranted and could lead to the discovery of novel therapeutic agents across a range of diseases.

References

  • Alachem Co., Ltd. (n.d.). 19861-63-3 | this compound.
  • Chemsrc. (2025). This compound | CAS#:19861-63-3.
  • CoreSyn. (n.d.). 491833-28-4.

Sources

Application Notes & Experimental Protocols for 5-Amino-2,4-dichlorobenzoic Acid: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2,4-dichlorobenzoic acid is a trifunctional aromatic compound that serves as a highly valuable and versatile building block in modern organic synthesis.[1][2] Its structure, featuring a nucleophilic amino group, a carboxylic acid handle, and a dichlorinated phenyl ring, offers three distinct points for chemical modification. This unique combination allows for the strategic construction of complex molecules, making it a key intermediate in the development of novel pharmaceutical agents and advanced materials.[3][4] Researchers in drug discovery leverage such building blocks to create libraries of compounds for screening against various biological targets, including those implicated in cancer, inflammation, and infectious diseases.[5][6]

This guide provides a comprehensive overview of the core reactivity, safety considerations, and detailed experimental protocols for the practical application of this compound in a research setting. The protocols are designed to be self-validating, incorporating purification and characterization steps to ensure the integrity of the synthetic products.

Section 1: Physicochemical Properties & Safety Data

Before beginning any experimental work, it is crucial to understand the physicochemical properties and potential hazards of the reagent. The data below is compiled for this compound.

PropertyValueSource
CAS Number 19861-63-3[7]
Molecular Formula C₇H₅Cl₂NO₂[8]
Molecular Weight 206.03 g/mol Inferred
Appearance White to off-white crystalline powder[9] (analogue)
Melting Point 184-188 °C (for 5-Amino-2-chlorobenzoic acid)[9]

1.1 GHS Hazard & Precautionary Statements

While a specific GHS classification for this compound is not universally available, data from structurally similar aminobenzoic and dichlorobenzoic acids suggest the following hazards should be assumed[10][11][12]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

1.2 Safe Handling and Storage

Adherence to proper laboratory safety practices is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: Handle the solid and all solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[12]

Section 2: Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its three functional components. Understanding these allows for precise and strategic molecular design.

  • Carboxylic Acid (Position 1): This group is the primary electrophilic handle. It readily undergoes esterification with alcohols under acidic catalysis or can be "activated" by conversion to a more reactive acyl chloride or by using peptide coupling agents. This activation is the gateway to forming stable amide bonds with primary or secondary amines.

  • Amino Group (Position 5): As a nucleophilic and basic site, the amino group can be acylated by reaction with acyl chlorides or anhydrides, alkylated, or undergo diazotization. The conversion to a diazonium salt opens the door to a wide range of Sandmeyer-type reactions, enabling its replacement with various substituents (e.g., -OH, -CN, -Br, -I).

  • Dichlorinated Phenyl Ring: The two chlorine atoms are strongly electron-withdrawing, which deactivates the ring towards typical electrophilic aromatic substitution. However, they provide steric bulk and influence the electronic properties and metabolic stability of the final molecule, a desirable trait in drug design.

Below is a diagram illustrating the key reactive sites of the molecule.

G cluster_main This compound cluster_reactions Potential Transformations cluster_products Resulting Scaffolds main C₇H₅Cl₂NO₂ ester Esterification (R-OH, H⁺) main->ester -COOH group amide Amide Coupling (R-NH₂, Activating Agent) main->amide -COOH group diazotization Diazotization / Sandmeyer (NaNO₂, HX then CuX) main->diazotization -NH₂ group ester_prod Ester Derivative ester->ester_prod amide_prod Amide Derivative amide->amide_prod sandmeyer_prod Substituted Phenyl Ring (e.g., Iodo, Bromo, Cyano) diazotization->sandmeyer_prod

Caption: Reactivity map of this compound.

Section 3: Key Synthetic Applications & Step-by-Step Protocols

The following protocols provide detailed methodologies for two fundamental transformations of this compound.

Protocol 1: Synthesis of an N-Aryl Amide via Acyl Chloride Intermediate

This protocol demonstrates the conversion of the carboxylic acid to a highly reactive acyl chloride, which is then coupled with an amine to form a stable amide bond. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

Principle: The carboxylic acid is first activated with thionyl chloride (SOCl₂), a common and effective chlorinating agent. The resulting acyl chloride is highly electrophilic and reacts readily with a nucleophilic amine (e.g., aniline) without requiring a catalyst. Pyridine is used as a base to quench the HCl byproduct.

Materials and Reagents:

Reagent/MaterialQuantityPurpose
This compound1.0 mmolStarting Material
Thionyl Chloride (SOCl₂)2.0 mmolActivating Agent
Dichloromethane (DCM), anhydrous20 mLSolvent
Aniline1.1 mmolNucleophile
Pyridine, anhydrous1.5 mmolAcid Scavenger
1 M HCl (aq)15 mLAqueous Wash
Saturated NaHCO₃ (aq)15 mLAqueous Wash
Brine (Saturated NaCl (aq))15 mLAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)~2 gDrying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol).

  • Acyl Chloride Formation: Add anhydrous DCM (10 mL) followed by the dropwise addition of thionyl chloride (2.0 mmol) at room temperature under a nitrogen atmosphere. Rationale: The reaction is performed under inert gas to prevent hydrolysis of the moisture-sensitive thionyl chloride and the resulting acyl chloride.

  • Reaction: Heat the mixture to reflux (approx. 40°C) and stir for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Solvent Removal: Cool the flask to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude acyl chloride is obtained as a solid/oil and should be used immediately.

  • Amide Coupling: Re-dissolve the crude acyl chloride in anhydrous DCM (10 mL) under a nitrogen atmosphere. In a separate flask, prepare a solution of aniline (1.1 mmol) and anhydrous pyridine (1.5 mmol) in anhydrous DCM (5 mL).

  • Addition: Cool the acyl chloride solution to 0°C using an ice bath. Add the aniline/pyridine solution dropwise over 10 minutes. Rationale: Cooling controls the exothermic reaction between the acyl chloride and amine, minimizing side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor completion by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL). Rationale: The acid wash removes excess pyridine and unreacted aniline, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification and Characterization: Purify the crude solid by recrystallization from ethanol/water or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient). Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Fischer Esterification for the Synthesis of Methyl 5-Amino-2,4-dichlorobenzoate

This protocol describes the classic acid-catalyzed esterification, a direct and atom-economical method for converting the carboxylic acid into its corresponding methyl ester, a common precursor for further functionalization.

Principle: The reaction is an equilibrium process where the carboxylic acid reacts with an alcohol (methanol) in the presence of a strong acid catalyst (sulfuric acid). Using methanol as the solvent drives the equilibrium towards the product side according to Le Châtelier's principle.

Materials and Reagents:

Reagent/MaterialQuantityPurpose
This compound1.0 mmolStarting Material
Methanol (MeOH), anhydrous25 mLReagent & Solvent
Sulfuric Acid (H₂SO₄), concentrated0.1 mmolCatalyst
Saturated NaHCO₃ (aq)30 mLNeutralizing Agent
Ethyl Acetate50 mLExtraction Solvent
Brine (Saturated NaCl (aq))20 mLAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)~3 gDrying Agent

Step-by-Step Procedure:

  • Reaction Setup: Suspend this compound (1.0 mmol) in anhydrous methanol (25 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Catalyst Addition: Cool the suspension in an ice bath to 0°C. Slowly and carefully add concentrated sulfuric acid (0.1 mmol) dropwise. Rationale: The addition of strong acid to methanol is exothermic and must be controlled.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 6-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice and saturated NaHCO₃ solution (~30 mL) to neutralize the sulfuric acid catalyst. A precipitate of the product may form.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic extracts and wash with brine (20 mL). Rationale: The brine wash helps to remove residual water and salts from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude ester.

  • Purification and Characterization: Purify the product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or silica gel chromatography. Confirm the structure and purity of the resulting methyl ester by NMR spectroscopy and mass spectrometry.

Section 4: General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis, purification, and analysis of derivatives prepared from this compound.

G start Start: Reagent Preparation reaction Reaction Setup (Inert Atmosphere, Temp. Control) start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Reaction Complete drying Drying & Concentration (Anhydrous Salt & Rotary Evaporator) workup->drying purification Purification drying->purification recrystallization Recrystallization purification->recrystallization If Solid chromatography Column Chromatography purification->chromatography If Oil or Mixture analysis Structure & Purity Analysis (NMR, MS, IR) recrystallization->analysis chromatography->analysis product Final Product analysis->product

Sources

Application Note & Protocols: Synthesis of High-Performance Polyamides from 5-Amino-2,4-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the synthesis of novel aromatic polyamides (aramids) using 5-Amino-2,4-dichlorobenzoic acid as an AB-type monomer. This unique monomer, featuring both an amine and a carboxylic acid functional group, allows for direct self-polycondensation to yield polymers with potentially enhanced thermal stability, flame retardancy, and solubility due to the presence of chlorine substituents. This guide details the direct phosphorylation polycondensation method, outlines rigorous polymer characterization techniques, and provides expert insights into the causality behind critical experimental steps. The protocols are designed to be self-validating, enabling researchers to reliably synthesize and characterize these advanced materials.

Introduction: The Strategic Advantage of this compound in Polymer Design

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional mechanical strength and thermal resistance. The strategic selection of monomers is paramount in tailoring the final properties of these materials. This compound presents a compelling case as an AB-type monomer for aramid synthesis. Its rigid aromatic backbone is a prerequisite for high thermal stability, while the amine and carboxylic acid functionalities enable the formation of strong amide linkages.

The key differentiating feature of this monomer is the presence of two chlorine atoms on the benzene ring. These substituents are not passive; they are strategically positioned to impart specific, desirable properties to the resulting polymer:

  • Enhanced Solubility: The chlorine atoms disrupt the planarity and symmetry of the polymer chain, which can interfere with the tight packing and strong inter-chain hydrogen bonding typical of aramids. This disruption often leads to improved solubility in common organic solvents, a significant advantage for processing and characterization.

  • Inherent Flame Retardancy: Halogenated compounds are well-known for their flame-retardant properties. Incorporating chlorine directly into the polymer backbone can create materials with inherent flame resistance without the need for external additives, which can leach out over time.

  • Modified Thermal Properties: The bulky chlorine atoms can alter the glass transition temperature (Tg) and thermal degradation profile of the polymer compared to its non-halogenated analogues.

This guide focuses on a robust and widely applicable method for polymerizing this monomer: the direct phosphorylation polycondensation technique. This method avoids the need to first convert the carboxylic acid to a more reactive species like an acid chloride, offering a more direct and efficient synthetic route.

Monomer Overview and Properties

A thorough understanding of the monomer is critical for successful polymerization.

Chemical Structure and Key Identifiers

Caption: Logical relationship in the phosphorylation reaction.

Materials and Reagents
  • This compound (monomer, ≥98% purity)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (<50 ppm H₂O)

  • Pyridine, anhydrous (<50 ppm H₂O)

  • Triphenyl phosphite (TPP), reagent grade

  • Calcium chloride (CaCl₂), anhydrous (dried at >180°C under vacuum for 8h) [1]* Methanol, reagent grade

  • Deionized water

  • Nitrogen (N₂) or Argon (Ar) gas, high purity

Step-by-Step Experimental Protocol

Caption: Experimental workflow for polyamide synthesis.

  • Reactor Preparation (Causality: Anhydrous Conditions): Assemble a 250 mL three-necked flask equipped with a mechanical overhead stirrer, a nitrogen inlet/outlet, and a septum. Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive flow of dry nitrogen. This stringent drying procedure is non-negotiable; trace amounts of water will react with the phosphite condensing agent, inhibiting the polymerization and preventing the formation of high molecular weight polymer.

  • Reagent Charging (Causality: Solubility Enhancement): To the flask, add this compound (e.g., 2.06 g, 10 mmol), anhydrous calcium chloride (e.g., 0.5 g), 30 mL of anhydrous NMP, and 5 mL of anhydrous pyridine. [1]Stir the mixture under a gentle nitrogen flow at room temperature until all solids have completely dissolved. The CaCl₂ is critical for success. It forms complexes with the amide groups of the growing polymer chains, disrupting the strong hydrogen bonds that would otherwise cause the polymer to precipitate prematurely at a low molecular weight. [1][2]3. Initiation of Polymerization: Once a homogenous solution is obtained, add triphenyl phosphite (e.g., 3.10 g, 10 mmol) dropwise via a syringe.

  • Polycondensation Reaction (Causality: Kinetics & Viscosity): Heat the reaction vessel in an oil bath to 120°C and maintain this temperature with vigorous stirring for 3 hours. [1]As the polymerization proceeds, a noticeable increase in the solution's viscosity will occur. In successful high-molecular-weight syntheses, the solution may become so viscous that it climbs the stirrer shaft (the "Weissenberg effect").

  • Polymer Precipitation and Purification (Causality: Isolation): After cooling the viscous solution to room temperature, pour it in a thin stream into a blender containing 500 mL of methanol, stirring at high speed. A fibrous or powdery precipitate will form instantly. This process separates the polymer from the solvent, salts, and reaction byproducts.

  • Washing: Filter the polymer precipitate using a Büchner funnel. To ensure complete removal of impurities (NMP, LiCl, pyridine, and phosphite byproducts), thoroughly wash the polymer solid sequentially with 200 mL of fresh methanol, 200 mL of hot deionized water, and finally another 200 mL of methanol. Repeat this washing cycle twice.

  • Drying: Transfer the purified polymer to a vacuum oven and dry at 100°C for 24 hours to yield a fine, fibrous powder.

Polymer Characterization: Validating a Successful Synthesis

Thorough characterization is essential to confirm the polymer's structure, molecular weight, and thermal properties. [3]

Expected Polymer Structure

Caption: Repeating unit of the resulting polyamide.

Summary of Characterization Techniques & Expected Results

The following table summarizes key analytical techniques and provides a range of expected results for a successfully synthesized high-performance aramid.

TechniqueParameter MeasuredExpected Result / ObservationPurpose & Interpretation
FTIR Spectroscopy Functional Groups- Broad peak at ~3300 cm⁻¹ (N-H stretch)- Sharp peak at ~1650 cm⁻¹ (Amide I, C=O stretch)- Peak at ~1540 cm⁻¹ (Amide II, N-H bend)Confirms the formation of the amide linkages and the disappearance of the carboxylic acid -OH group from the monomer.
¹H NMR Spectroscopy Proton EnvironmentComplex aromatic signals. Disappearance of the carboxylic acid proton signal (>10 ppm). Appearance of the amide proton signal (~8-10 ppm).Verifies the chemical structure of the polymer repeating unit.
Gel Permeation Chromatography (GPC) Molecular Weight (Mₙ, Mₙ) & Dispersity (Đ)- Mₙ > 15,000 g/mol - Đ (PDI) = 1.5 - 2.5Quantifies the average molecular weight and the breadth of the molecular weight distribution. Higher Mₙ generally correlates with better mechanical properties.
Thermogravimetric Analysis (TGA) Thermal Stability10% weight loss temperature (T₁₀) > 450°C in N₂ [1]Determines the temperature at which the polymer begins to decompose, indicating its upper service temperature limit.
Differential Scanning Calorimetry (DSC) Glass Transition (Tg)Tg > 250°C [1]Identifies the glass transition temperature, a key indicator of the material's thermal properties and rigidity.
Inherent Viscosity Polymer Chain Length in Solutionηᵢₙₕ = 0.5 - 1.2 dL/g(in DMAc + 5% LiCl) [1]A reliable and rapid method to estimate the relative molecular weight of the polymer. Higher viscosity correlates to higher molecular weight.

Potential Applications

Polymers derived from this compound are expected to be high-performance materials suitable for demanding environments. Potential applications include:

  • Advanced Composites: As a matrix resin for aerospace and automotive components requiring high thermal stability and low flammability.

  • Protective Coatings: For surfaces requiring chemical resistance and thermal insulation.

  • Specialty Films and Membranes: For electronics and filtration applications where a combination of thermal resistance and specific solubility is needed.

  • Flame-Retardant Fibers: For use in protective clothing and industrial textiles.

References

  • Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. National Institutes of Health (NIH).
  • Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics.
  • Synthesis and Properties of Novel Polyamides Based on a Benzonorbornane Dietheramine. ResearchGate.
  • Synthesis, Supramolecular Assembly, and Hydrogelation of Poly(amino ester) ABA Triblock Copolymers. ACS Publications.
  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PubMed Central.
  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Wiley Online Library.
  • Polycondensation of Diketopiperazine‐based Dicarboxylic Acids with Diamines and Dibromoxylenes. ResearchGate.
  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Wiley Online Library.
  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. ResearchGate.
  • Biodegradable Poly(Ester Amide)s: Synthesis and Applications. ResearchGate.
  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online.
  • BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons.
  • Degradable Poly(ester amide)s for Biomedical Applications. MDPI.
  • This compound. Chemsrc.
  • Characterization of Volatile Organic Compounds Released by Penicillium expansum and Penicillium polonicum. MDPI.

Sources

Application Notes and Protocols for Aminobenzoic Acid Derivatives as Versatile Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Intrinsic Appeal of the Aminobenzoic Acid Scaffold in Fluorescence Sensing

For the discerning researcher in cellular biology and drug development, the ideal fluorescent probe is more than just a light-emitting molecule. It is a precision tool—sensitive, specific, and minimally perturbing to the biological system under investigation. Aminobenzoic acid derivatives have emerged as a compelling class of fluorophores that, owing to their inherent photophysical properties and synthetic tractability, can be tailored to create sophisticated probes for a multitude of biological applications.

The core structure, an amino group and a carboxyl group attached to a benzene ring, provides a versatile electronic framework. The amino group acts as an electron donor and the carboxyl group as an electron acceptor, establishing an intrinsic intramolecular charge transfer (ICT) character. This donor-acceptor (D-A) architecture is the foundation of their environmental sensitivity, where changes in the local microenvironment, such as polarity, viscosity, or the presence of specific analytes, can modulate the efficiency of ICT and, consequently, the fluorescence output. This guide provides an in-depth exploration of the applications of aminobenzoic acid derivatives as fluorescent probes, complete with detailed protocols and an elucidation of the underlying scientific principles.

Core Principles of Fluorescence Modulation in Aminobenzoic Acid Derivatives

The fluorescence of aminobenzoic acid derivatives is not a static property but is dynamically influenced by their interaction with the surrounding environment. Understanding these mechanisms is paramount for the rational design and application of these probes.

  • Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT): In the excited state, an electron is transferred from the amino group to the carboxyl group. In environments that stabilize this charge-separated state, such as polar solvents, the emission is typically red-shifted. Furthermore, if the amino group can rotate relative to the benzene ring, a non-fluorescent "twisted" state can be formed, quenching the fluorescence. This TICT phenomenon is the basis for viscosity-sensitive probes, where high viscosity hinders this rotation and enhances fluorescence.[1]

  • Photoinduced Electron Transfer (PET): In many sensor designs, a recognition moiety is linked to the aminobenzoic acid fluorophore. In the "off" state, the recognition moiety can quench the fluorescence via PET. Upon binding to the target analyte, a conformational change or alteration in the electronic properties of the recognition moiety can inhibit PET, leading to a "turn-on" of fluorescence.[2]

  • Aggregation-Induced Emission (AIE): While many fluorophores suffer from aggregation-caused quenching, some aminobenzoic acid derivatives can be engineered to exhibit the opposite effect. In dilute solutions, rotational and vibrational motions can lead to non-radiative decay pathways. However, in an aggregated state, these motions are restricted, leading to a significant enhancement of fluorescence.[3][4]

Application I: Monitoring Enzyme Activity with Internally Quenched Fluorescent Peptides

A classic and powerful application of aminobenzoic acid derivatives is in the design of internally quenched fluorescent peptide substrates for the continuous assay of protease activity. Ortho-aminobenzoic acid (o-Abz) is a commonly used fluorophore in these constructs.[5][6]

Principle of Operation

The peptide substrate is synthesized with the o-aminobenzoic acid group at one end and a quenching moiety, typically a 2,4-dinitrophenyl (DNP) group, at the other. In the intact peptide, the close proximity of the DNP quencher to the o-Abz fluorophore results in efficient Förster Resonance Energy Transfer (FRET), quenching the fluorescence. Upon proteolytic cleavage of the peptide bond between the fluorophore and the quencher, they diffuse apart, leading to a restoration of fluorescence. The rate of fluorescence increase is directly proportional to the rate of enzyme activity.

Workflow for a Continuous Protease Assay

Caption: Workflow of a FRET-based protease assay using an o-aminobenzoic acid derivative.

Detailed Protocol: General Protease Activity Assay

This protocol provides a general framework for measuring protease activity using a custom-synthesized or commercially available o-Abz-peptide-DNP substrate.

Materials:

  • o-Abz-peptide-DNP substrate specific for the protease of interest.

  • Protease sample (purified or in cell lysate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5; the optimal buffer will depend on the specific protease)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of the o-Abz-peptide-DNP substrate in DMSO (e.g., 10 mM). Dilute the stock solution in Assay Buffer to a working concentration (e.g., 2X the final desired concentration).

  • Enzyme Preparation: Prepare a dilution series of your protease sample in Assay Buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the 2X substrate solution.

    • Add 50 µL of the protease dilution or buffer (for the blank control) to the corresponding wells.

    • The final volume in each well should be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).

    • Use an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm for o-aminobenzoic acid.

  • Data Analysis:

    • Subtract the fluorescence of the blank control from all readings.

    • Plot the fluorescence intensity versus time for each protease concentration.

    • The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the protease activity.

Application II: Sensing Metal Ions in Biological Systems

The ability of the amino and carboxyl groups of aminobenzoic acid to coordinate with metal ions makes them valuable scaffolds for the design of fluorescent metal ion sensors. By incorporating additional chelating moieties, highly selective and sensitive probes can be developed.

Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)

The fluorescence of the aminobenzoic acid core is often quenched in the free probe due to PET from the chelating group. Upon binding to a specific metal ion, the chelator's electronic properties are altered, inhibiting the PET process and leading to a "turn-on" fluorescence response. The binding affinity and selectivity are determined by the nature of the chelating group.

Synthesis Workflow for a Zinc-Selective Probe

Caption: A generalized solid-phase synthesis of a metal-ion sensing probe.[7]

Protocol: Detection of Intracellular Zinc

This protocol describes a general method for detecting intracellular zinc using a cell-permeable aminobenzoic acid-based fluorescent probe.

Materials:

  • Cell-permeable aminobenzoic acid-based zinc probe (e.g., in DMSO stock solution)

  • Cells of interest cultured on glass-bottom dishes

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Zinc sulfate (ZnSO₄) solution (for positive control)

  • TPEN (a zinc chelator) solution (for negative control)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of the zinc probe in HBSS (e.g., 1-10 µM).

    • Wash the cells once with pre-warmed HBSS.

    • Incubate the cells with the probe solution at 37°C for 30-60 minutes.

  • Washing: Wash the cells twice with HBSS to remove excess probe.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter set for the probe.

    • For a positive control, treat cells with a low concentration of ZnSO₄ (e.g., 10-50 µM) for a short period before or during imaging.

    • For a negative control, treat cells with TPEN (e.g., 5-10 µM) to chelate intracellular zinc.

  • Image Analysis: Quantify the fluorescence intensity in the cells to determine the relative changes in intracellular zinc concentration.

Application III: Mapping Cellular Viscosity

The viscosity of the intracellular environment is a critical parameter that influences diffusion-controlled processes such as protein folding and signaling. Aminobenzoic acid derivatives that exhibit TICT are excellent candidates for viscosity-sensitive fluorescent probes, often referred to as "molecular rotors."[8]

Principle of Operation: Restricted Intramolecular Rotation

In a low-viscosity environment, the amino group of the excited probe can freely rotate, leading to the formation of a non-emissive TICT state and thus, low fluorescence. In a high-viscosity environment, this rotation is hindered, forcing the molecule to relax through the emissive ICT state, resulting in a significant increase in fluorescence intensity and lifetime.

Mechanism of a Viscosity-Sensitive Probe

ViscosityProbe GroundState Ground State ExcitedState Excited State (ICT) GroundState->ExcitedState Excitation TICTState TICT State (Non-emissive) ExcitedState->TICTState Rotation (Low Viscosity) Fluorescence Fluorescence ExcitedState->Fluorescence Emission TICTState->GroundState Non-radiative Decay

Caption: The TICT mechanism underlying viscosity-sensitive fluorescence.

Protocol: Live-Cell Imaging of Mitochondrial Viscosity

This protocol outlines a method for imaging viscosity changes in the mitochondria of living cells using a targeted aminobenzoic acid-based molecular rotor.

Materials:

  • Mitochondria-targeting aminobenzoic acid-based viscosity probe

  • Cells cultured on glass-bottom dishes

  • Imaging medium (e.g., phenol red-free DMEM)

  • Nystatin or Monensin (to induce viscosity changes)

  • Fluorescence lifetime imaging (FLIM) microscope

Procedure:

  • Cell Preparation: Culture cells on glass-bottom dishes to 60-70% confluency.

  • Probe Incubation: Incubate the cells with the viscosity probe (e.g., 1-5 µM in imaging medium) at 37°C for 30 minutes.

  • Washing: Wash the cells three times with fresh imaging medium.

  • Induction of Viscosity Change (Optional): To observe dynamic changes, treat the cells with an agent known to alter mitochondrial viscosity, such as Nystatin or Monensin, and image over time.

  • FLIM Imaging:

    • Acquire fluorescence lifetime images of the cells.

    • The fluorescence lifetime of the probe is directly correlated with the viscosity of its microenvironment.

    • Generate a calibration curve of fluorescence lifetime versus viscosity using solutions of known viscosity (e.g., glycerol-water mixtures).

  • Data Analysis: Analyze the FLIM data to create a quantitative map of viscosity within the mitochondria.

Quantitative Data Summary

Probe TypeAnalyteExcitation (nm)Emission (nm)Key FeatureReference
o-Aminobenzoic acidProtease Substrate~320~420Fluorescence dequenching upon cleavage[5][6]
Dansyl-AminobenzamideMg²⁺~340~530Chelation-enhanced fluorescence[7]
Aminobenzamide-basedZn²⁺~360~54616-fold fluorescence enhancement[9]
Aminobenzoic acid esterViscosity~400-450~500-600Fluorescence enhancement with increasing viscosity[8]

Conclusion and Future Perspectives

Aminobenzoic acid derivatives represent a powerful and versatile platform for the development of fluorescent probes for a wide array of biological applications. Their inherent environmental sensitivity, coupled with their synthetic accessibility, allows for the rational design of probes with tailored properties. Future advancements in this field will likely focus on the development of probes with longer excitation and emission wavelengths to minimize cellular autofluorescence and improve tissue penetration for in vivo imaging. Furthermore, the creation of ratiometric and lifetime-based probes will continue to be a priority to enable more quantitative and robust measurements in complex biological systems. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the potential of aminobenzoic acid-based fluorescent probes in their own investigations.

References

  • Design and Synthesis of Fluorescent Sensors for Zinc Ion Derived from 2‐Aminobenzamide. (2025).
  • Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles. (1998). PubMed. [Link]
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023).
  • Protease Assay Kit C
  • Protocol Protease Substrate Set. JPT Peptide Technologies. [Link]
  • Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. (2022).
  • Mechanistic analysis of viscosity-sensitive fluorescent probes for applications in diabetes detection. (2024). Royal Society of Chemistry. [Link]
  • Solid Phase Synthesis of N-Alkyl-bis-o-aminobenzamides for Metal Ion Sensing Based on a Fluorescent Dansyl Pl
  • Extremely selective “turn-on” fluorescence detection of hypochlorite confirmed by proof-of-principle neurological studies via esterase action in living cells. (2014). Royal Society of Chemistry. [Link]
  • AIEgen-Based Fluorescent Nanomaterials: Fabrication and Biological Applic
  • fluorogenic probes for live-cell imaging of the cytoskeleton. MPG.PuRe. [Link]
  • AIEgens Based on Anion-π+ Interactions: Design, Synthesis, Photophysical Properties, and Their Applications in Material Science and Biology. (2022). PubMed. [Link]
  • High-Affinity Ratiometric Fluorescence Probe Based on 6-Amino-2,2′-Bipyridine Scaffold for Endogenous Zn2+ and Its Application to Living Cells. (2022). MDPI. [Link]
  • Synthesis and Application of Ratiometric and “Turn-On” Fluorescent pH Sensors: An Advanced Organic Undergraduate Labor
  • Recent advances in fluorogenic probes based on twisted intramolecular charge transfer (TICT) for live-cell imaging. (2020). Royal Society of Chemistry. [Link]
  • Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. (2020).
  • Molecular Rotors Image Intracellular Viscosity. (2010). CHIMIA. [Link]
  • Advances in the Development of Water-Soluble Fluorogenic Probes for Bioimaging of Hypochlorite/Hypochlorous Acid in Cells and Organisms. (2013).
  • Hypochlorous Acid/Hypochlorite (HOCl/ClO-) Specific Fluorescent Probes: Recognition Mechanism and Biological Applications. Chinese Journal of Organic Chemistry. [Link]
  • Using Protease Assays for Accurate Protease Detection. (2015). G-Biosciences. [Link]
  • Recent advances in multifunctional fluorescent probes for viscosity and analytes.
  • Zn-based metal-organic frameworks and p-aminobenzoic acid for electrochemical sensing of copper ions in milk and milk powder samples.
  • Imaging of Intracellular Viscosity and Membrane Order by New Molecular Rotors Suitable for Phasor Analysis of Fluorescence Lifetime.
  • Absorption, emission, photophysical and fluorescence lifetime data.
  • Near-Infrared Fluorescent Probe with pH- and Viscosity-Switchable Performance for the Detection of Thrombi in Live Animals and Organs. (2024).
  • Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems. (2015). PubMed Central. [Link]
  • Development of a Rapid Fluorescence Probe for the Determination of Aqueous Hypochlorite. (2024).
  • Live Cell Imaging of Viscosity in 3D Tumour Cell Models.
  • A phenylbenzothiazole derived fluorescent sensor for Zn(II) recognition in aqueous solution through "turn-on" excited-state intramolecular proton transfer emission. (2014). PubMed. [Link]
  • Imaging intracellular viscosity by a new molecular rotor suitable for phasor analysis of fluorescence lifetime.
  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (2023). MDPI. [Link]
  • Fluorescent probes for visualizing ROS-associated proteins in disease. (2021).
  • Highly efficient supramolecular AIE-active pseudorotaxane dye for functional bioimaging.
  • On the radiative lifetime, quantum yield and fluorescence decay of Alq in thin films. (2002). Royal Society of Chemistry. [Link]
  • Pyrene-Based AIE Active Materials for Bioimaging and Theranostics Applications. (2022).
  • Photophysical properties.

Sources

Introduction: The Role of 5-Amino-2,4-dichlorobenzoic Acid in Chromophore Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Azo Dyes Utilizing 5-Amino-2,4-dichlorobenzoic Acid

This compound is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of various organic molecules, most notably azo dyes.[1][2] Its structure, featuring a primary amine group (-NH₂), a carboxylic acid group (-COOH), and two chlorine atoms (-Cl) on a benzene ring, makes it an ideal starting material for creating vibrant and stable colorants.[3] In the synthesis of azo dyes, which constitute over 60% of all synthetic dyes used globally, this compound functions as the "diazo component."[4]

The synthesis of azo dyes from a primary aromatic amine like this compound is a robust and widely practiced two-step process:

  • Diazotization: The primary amine is converted into a highly reactive diazonium salt.[4][5]

  • Azo Coupling: The diazonium salt then acts as an electrophile, reacting with an electron-rich aromatic compound (the "coupling component") to form the characteristic azo group (–N=N–), which is the primary chromophore responsible for the dye's color.[4][6]

The presence of the electron-withdrawing chlorine and carboxylic acid groups on the this compound backbone significantly influences the electronic properties of the resulting diazonium salt and, consequently, the final color and fastness properties of the dye.[1] This guide provides detailed protocols, mechanistic insights, and safety considerations for researchers utilizing this compound in dye development.

Chemical Principles and Reaction Mechanism

The entire synthesis hinges on the careful execution of two sequential chemical reactions. The stability of the intermediate diazonium salt is paramount, dictating the stringent temperature control required throughout the process.

Diazotization

This reaction converts the primary aromatic amine into an aryldiazonium ion (Ar–N₂⁺). It is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[4][7] The process must be conducted at low temperatures (typically 0–5 °C) because diazonium salts are unstable at higher temperatures and can decompose, potentially forming phenols and releasing nitrogen gas.[4][5]

The causality behind this step is the formation of the highly electrophilic nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The nucleophilic nitrogen of the amine group on this compound attacks the nitrosonium ion. A series of proton transfers and the subsequent elimination of a water molecule yield the stable, yet reactive, diazonium salt.[4]

Azo Coupling

The freshly prepared diazonium salt is a weak electrophile and is immediately used in the next step. It reacts with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine.[5] This electrophilic aromatic substitution reaction forms the azo-linked final product. The choice of the coupling component is critical as it co-determines the final color of the dye by extending the conjugated system of the molecule. For instance, coupling with phenols or naphthols typically occurs under slightly alkaline conditions, which deprotonate the hydroxyl group to form a more strongly activating phenoxide ion.

Safety and Handling Precautions

Handling the chemicals involved in azo dye synthesis requires strict adherence to safety protocols. This compound may cause skin, eye, and respiratory irritation.[8] Other reagents, such as concentrated acids and sodium nitrite, are corrosive and toxic.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9] All operations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid creating dust when handling solid this compound.[8] Prevent contact with skin and eyes.[9] Wash hands thoroughly after handling.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids, except under controlled reaction conditions.[9]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[8][9]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not allow the product to enter drains.[9]

Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis of an azo dye using this compound as the diazo component and 2-naphthol as the coupling component. The resulting dye is a derivative of the well-known Sudan dyes.

Data Presentation: Reagent Overview
ReagentCAS No.Molar Mass ( g/mol )Key Hazards
This compound19861-63-3206.02Irritant
Sodium Nitrite (NaNO₂)7632-00-069.00Oxidizer, Toxic
Hydrochloric Acid (HCl), conc.7647-01-036.46Corrosive, Respiratory Irritant
2-Naphthol135-19-3144.17Harmful, Environmental Hazard
Sodium Hydroxide (NaOH)1310-73-240.00Corrosive
Protocol 1: Preparation of the Diazonium Salt Solution

This protocol details the conversion of the primary amine to its diazonium salt. Maintaining the temperature below 5 °C is critical for success.

Materials:

  • This compound (e.g., 2.06 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (e.g., 3 mL)

  • Distilled Water

  • Sodium Nitrite (NaNO₂) (e.g., 0.70 g, ~0.01 mol)

  • Ice

  • Starch-iodide paper

  • Beakers (100 mL and 50 mL)

  • Stirring rod or magnetic stirrer

Procedure:

  • In a 100 mL beaker, create a suspension of this compound (2.06 g) in a mixture of distilled water (10 mL) and concentrated hydrochloric acid (3 mL).

  • Cool the suspension to 0–5 °C in an ice bath with continuous and vigorous stirring. The amine salt may precipitate as a fine solid.

  • In a separate 50 mL beaker, dissolve sodium nitrite (0.70 g) in 5 mL of cold distilled water.

  • While maintaining the reaction temperature at 0–5 °C, add the sodium nitrite solution dropwise to the cold amine suspension with constant stirring.

  • After the complete addition, continue stirring for 5-10 minutes.

  • Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to a piece of starch-iodide paper. An immediate dark blue-black color indicates excess nitrous acid, confirming the completion of diazotization. If the test is negative, add a small amount more of the nitrite solution until a positive test is achieved.

Protocol 2: Azo Coupling with 2-Naphthol

The cold diazonium salt solution is immediately used to couple with the prepared 2-naphthol solution.

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol (e.g., 1.44 g, 0.01 mol)

  • Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

  • Distilled Water

  • Ice

  • Beaker (250 mL)

Procedure:

  • In a 250 mL beaker, dissolve 2-naphthol (1.44 g) in approximately 20 mL of 10% sodium hydroxide solution. Some warming may be necessary to fully dissolve, then cool the solution thoroughly.

  • Cool the resulting sodium naphthoxide solution to 0–5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.

  • A brightly colored precipitate (typically red or orange) of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.

Protocol 3: Isolation and Purification of the Azo Dye

The final step is to isolate, wash, and dry the synthesized dye.

Materials:

  • Dye mixture from Protocol 2

  • Büchner funnel and flask

  • Vacuum source

  • Cold distilled water

  • Desiccator or drying oven

Procedure:

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product on the filter paper with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Continue to draw air through the filter cake for several minutes to partially dry the solid.

  • Carefully transfer the purified dye to a watch glass and dry it completely in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).

  • Weigh the final product and calculate the percentage yield.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling cluster_2 Part 3: Isolation A Suspend Amine in Acid B Cool to 0-5 °C A->B D Add NaNO₂ Dropwise B->D C Prepare NaNO₂ Solution C->D E Test with Starch-Iodide Paper D->E H Add Diazonium Salt Slowly E->H Use Immediately F Prepare Coupling Solution (2-Naphthol in NaOH) G Cool to 0-5 °C F->G G->H I Stir to Complete Reaction H->I J Vacuum Filtration I->J K Wash with Cold Water J->K L Dry the Product K->L

Caption: Overall workflow for azo dye synthesis.

Chemical Reaction Pathway

G Start This compound Reagent1 NaNO₂, HCl 0-5 °C Intermediate Diazonium Salt Intermediate Start->Intermediate Diazotization Coupler 2-Naphthol, NaOH Product Final Azo Dye Coupler->Product Intermediate->Product Azo Coupling

Caption: Key stages in the chemical synthesis pathway.

Characterization of the Final Product

To confirm the identity and purity of the synthesized dye, several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): Used to assess the purity of the product. A single spot indicates a likely pure compound.[10]

  • Melting Point Determination: A sharp melting point range is characteristic of a pure crystalline solid.

  • Infrared (IR) Spectroscopy: This technique can confirm the presence of key functional groups. The disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the appearance of the N=N stretching band (typically weak, around 1450-1630 cm⁻¹) would support the formation of the azo dye.[10]

  • UV-Visible Spectroscopy: Dissolving the dye in a suitable solvent and recording its UV-Vis spectrum will reveal the wavelength of maximum absorbance (λ_max), which corresponds to the color observed.[7]

By following these detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize this compound as a valuable intermediate for the development of novel azo dyes.

References

  • Acros Organics. (2025). Safety Data Sheet: 5-Amino-2-chlorobenzoic acid. Revision Date 21-Dec-2025. [Online].
  • Aldrich. (2024). Safety Data Sheet: 3,5-Dichlorobenzoic acid. Revision Date 06-Sep-2024. [Online].
  • Aldrich. (2024). Safety Data Sheet: 3,5-Dichlorobenzoic acid. Revision Date 06-Aug-2024. [Online].
  • Cayman Chemical. (2025). Safety Data Sheet: 4-Aminobenzoic Acid (sodium salt). Revision Date 29-Jul-2025. [Online].
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-4-chlorobenzoic acid. Revision Date 14-Sep-2025. [Online].
  • El-Shekeil, A., et al. (2018). Azo Dyes: Preparation Via Environmentally Benign Way. Longdom Publishing. [Online].
  • Unknown. (n.d.). The Synthesis of Azo Dyes. [Online].
  • Yusuf, M., et al. (2012). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. Science Alert. [Online].
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions. [Online].
  • Somashekara, B., & Yogesh Kumar, K. (n.d.). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. Department of Chemistry, SBRR Mahajana College, Mysore, India. [Online].
  • Omotosho, O. O., & Ameuru, U. S. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. World Journal of Applied Chemistry, 4(4), 63-68. [Online]. Available: [Link]
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Amino-3-chlorobenzoic Acid. [Online].
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatile Applications of 2,4-Dichlorobenzoic Acid in Dye Manufacturing. [Online].
  • Unknown. (2023). Studies on Synthesis of Reactive Dyes and Their Applications on Fabrics. International Journal of Engineering Research & Technology, 12(4). [Online].
  • Unknown. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology. [Online].
  • Code Concepts. (n.d.). What are the Dyestuff Intermediates? [Online].
  • Ferreira, J., et al. (2021). Contributions to the Characterization of Chromogenic Dyes in Color Slides. MDPI. [Online].
  • Kumar, A., et al. (2025). Synthesis and characterization of mono- and di-imines of aminobenzoic acid for dye sensitized solar cell application. ResearchGate. [Online].
  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). 5-Amino-2-chloro-4-sulfobenzoic acid. [Online].
  • Unknown. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of University of Babylon for Pure and Applied Sciences, 26(10). [Online].
  • BLD Pharm. (n.d.). 19861-63-3|this compound. [Online].
  • HC Colour Ahmedabad. (n.d.). Dyes Intermediates. [Online].
  • Amogh Chemicals. (n.d.). Acid Dyes Intermediates. [Online].

Sources

Application Note & Protocol Guide: In Vitro Profiling of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzoic Acid Scaffold

Substituted benzoic acids are a cornerstone of modern pharmacology and chemical biology. This seemingly simple scaffold, a benzene ring attached to a carboxylic acid, can be chemically modified with various functional groups to create compounds with a vast spectrum of biological activities.[1][2][3] From the anti-inflammatory action of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that target cyclooxygenase (COX) enzymes to the regulation of metabolic pathways via nuclear receptors like PPARs, and even direct anticancer effects, these compounds are of immense interest to researchers.[1][4][5]

In drug discovery and development, in vitro assays are the critical first step in characterizing the biological effects of these molecules. They provide a controlled environment to dissect mechanisms of action, determine potency and selectivity, and assess potential toxicity before advancing to more complex biological systems. This guide provides an in-depth overview of key in vitro assays relevant to the study of substituted benzoic acids, complete with detailed protocols and insights into experimental design and data interpretation.

Part 1: Strategic Assay Selection

The first crucial decision is selecting the right assay. This choice depends entirely on the scientific question. Are you investigating a specific molecular target, or are you interested in the overall effect on a cell's phenotype? This leads to two primary branches of investigation: Target-Based Assays and Cell-Based (Phenotypic) Assays .

Assay_Selection Start Start: Characterize a new substituted benzoic acid Question What is the primary research question? Start->Question TargetBased Target-Based Assays (Does it hit a specific protein?) Question->TargetBased  Known or hypothesized  molecular target Phenotypic Cell-Based Assays (What is the overall cellular effect?) Question->Phenotypic  Unknown target or  desire to see functional outcome Enzyme Enzyme Inhibition (e.g., COX, AKR1C3) TargetBased->Enzyme Receptor Receptor Binding/Activation (e.g., PPARγ) TargetBased->Receptor Cytotoxicity Cytotoxicity/Viability (Is it toxic?) Phenotypic->Cytotoxicity AntiInflammatory Anti-Inflammatory (Does it reduce inflammation?) Phenotypic->AntiInflammatory Antiproliferative Anti-proliferative (Does it stop cell growth?) Phenotypic->Antiproliferative

Caption: Decision workflow for selecting the appropriate in vitro assay.

Part 2: Target-Based Assays: Interrogating Molecular Interactions

When a specific molecular target is hypothesized, direct biochemical or biophysical assays are employed to measure the interaction between the compound and the target protein.

Enzyme Inhibition Assays: The Case of Cyclooxygenase (COX)

Many substituted benzoic acids, particularly NSAIDs, function by inhibiting COX enzymes, which are critical for prostaglandin synthesis in the inflammatory pathway.[6]

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzyme AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) PGH2->PGE2 Inhibitor Substituted Benzoic Acid (e.g., NSAID) Inhibitor->COX

Caption: Simplified COX pathway showing inhibition by a substituted benzoic acid.

A common method to assess this is to measure the production of Prostaglandin E2 (PGE2), a downstream product of COX activity, using an Enzyme-Linked Immunosorbent Assay (ELISA).[7][8]

Protocol: COX Inhibition Assay via PGE2 Quantification

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Enzymes: Reconstitute purified recombinant human or ovine COX-1 and COX-2 enzymes according to the supplier's instructions.

    • Substrate: Prepare a stock solution of arachidonic acid in ethanol.[9]

    • Test Compound: Prepare a 10 mM stock solution of the substituted benzoic acid in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.

    • PGE2 ELISA Kit: Use a commercial kit and prepare standards and reagents as per the manufacturer's protocol.[8][10]

  • Enzyme Reaction:

    • In a 96-well plate, add 10 µL of the test compound dilution or vehicle (DMSO) to appropriate wells.

    • Add 10 µL of either COX-1 or COX-2 enzyme solution to the wells.

    • Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[9]

    • Initiate the reaction by adding 10 µL of arachidonic acid substrate.

    • Incubate for exactly 2 minutes at 37°C.[9]

    • Stop the reaction by adding a stop solution (e.g., a solution of stannous chloride or a strong acid, depending on the subsequent detection method).[9]

  • PGE2 Quantification (ELISA):

    • Follow the instructions of the commercial PGE2 ELISA kit.[8]

    • Briefly, add the reaction mixture (supernatant) from the previous step to the antibody-coated ELISA plate.

    • Add the HRP-labeled PGE2 conjugate and incubate.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution (e.g., TMB) and incubate for color development.

    • Add the stop solution and read the absorbance at 450 nm using a microplate reader.[10]

  • Data Analysis:

    • Generate a standard curve from the PGE2 standards.

    • Calculate the concentration of PGE2 produced in each well.

    • Plot the percentage of COX inhibition versus the log concentration of the test compound.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Nuclear Receptor Activation Assays: Targeting PPARγ

Some benzoic acid derivatives can act as ligands for nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism.[11] A common way to measure this is a reporter gene assay.[12][13][14]

Protocol: PPARγ Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate the PPARγ receptor, leading to the expression of a luciferase reporter gene.[12][15]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in a 96-well plate to 70-80% confluency.[16]

    • Co-transfect the cells using a lipid-based transfection reagent with two plasmids:

      • An expression plasmid for human PPARγ.

      • A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., firefly luciferase).[17]

      • (Optional but recommended) A control plasmid constitutively expressing a different luciferase (e.g., Renilla) for normalization.[13][14]

    • Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium.

  • Compound Treatment:

    • After 24 hours of transfection, prepare serial dilutions of the test substituted benzoic acid and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.

    • Treat the cells with the compounds for 16-24 hours.[16]

  • Luminescence Measurement:

    • Use a dual-luciferase reporter assay system according to the manufacturer's protocol.[16]

    • Lyse the cells.

    • Add the firefly luciferase substrate and measure the luminescence (Signal A).

    • Add the stop reagent and Renilla luciferase substrate, and measure the luminescence (Signal B).

  • Data Analysis:

    • Normalize the data by calculating the ratio of Signal A / Signal B for each well.[16]

    • Calculate the fold activation by dividing the normalized signal of the treated wells by the normalized signal of the vehicle control wells.

    • Plot the fold activation versus the log concentration of the test compound and calculate the EC50 value.

Part 3: Cell-Based (Phenotypic) Assays: Assessing Cellular Outcomes

Phenotypic assays measure the overall effect of a compound on cell behavior, such as viability, proliferation, or inflammatory response, without presupposing a specific molecular target.

Cytotoxicity and Cell Viability Assays

Before assessing functional effects, it is crucial to determine the concentration range at which a compound is toxic to cells. The MTT assay is a widely used colorimetric method for this purpose.[18][19][20]

Principle: Metabolically active cells use mitochondrial reductase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[18] The amount of formazan is directly proportional to the number of viable cells.[21]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[19][22]

  • Compound Treatment: Treat cells with a serial dilution of the substituted benzoic acid for 24 to 72 hours.[23] Include wells for vehicle control (untreated cells) and a positive control for toxicity (e.g., doxorubicin).

  • MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[18][24]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[21][24]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[19][24]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[18] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[18][21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this percentage against the log concentration of the compound to determine the IC50 (concentration that inhibits 50% of cell viability).

Anti-Inflammatory Assays: Measuring Cytokine Release

To assess the anti-inflammatory potential of substituted benzoic acids, a common approach is to measure their ability to inhibit the release of pro-inflammatory cytokines from immune cells, such as macrophages, that have been stimulated with an inflammatory agent like Lipopolysaccharide (LPS).[25][26]

Protocol: Inhibition of LPS-Induced TNF-α Release

  • Cell Culture: Culture a macrophage-like cell line (e.g., RAW 264.7 or THP-1) in a 96-well plate. For THP-1 cells, differentiate them into macrophages using PMA for 48 hours prior to the experiment.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.[8]

  • Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL final concentration) to all wells except the unstimulated control.[8]

  • Incubation: Incubate the plate for 18-24 hours at 37°C.[8][26]

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as TNF-α or IL-6, in the supernatant using a specific ELISA kit, following the manufacturer's protocol.[26][27]

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value.

Part 4: Data Presentation and Interpretation

Summarizing quantitative data in a clear, tabular format is essential for comparison and decision-making.

Table 1: Example Biological Activity Profile of a Substituted Benzoic Acid (Compound X)

Assay TypeTarget / Cell LineParameterValue
Enzyme InhibitionRecombinant hCOX-1IC5010.4 µM
Enzyme InhibitionRecombinant hCOX-2IC5049 nM
Nuclear ReceptorHEK293T (PPARγ)EC50> 50 µM
CytotoxicityMCF-7 Breast CancerIC50 (48h)15.6 µM
Anti-InflammatoryRAW 264.7 MacrophagesTNF-α IC5085 nM

Interpretation: The example data for "Compound X" suggests it is a potent and selective COX-2 inhibitor, consistent with its strong anti-inflammatory activity in the cell-based assay.[8] It also shows moderate cytotoxic activity against a cancer cell line at higher concentrations.[1] It does not appear to significantly activate the PPARγ nuclear receptor. This profile suggests a promising candidate for development as a selective anti-inflammatory agent.

Part 5: Conclusion and Best Practices

The in vitro assays described here provide a robust framework for the initial characterization of substituted benzoic acids. For trustworthy and reproducible results, always adhere to the following principles:

  • Controls are Critical: Every plate must include appropriate positive, negative, and vehicle controls.

  • Validate Your System: Ensure your assays are performing as expected by testing reference compounds with known activity.

  • Mind Your Concentrations: Use a wide range of compound concentrations to generate a full dose-response curve. Be mindful of compound solubility and potential off-target effects at high concentrations.

  • Orthogonal Confirmation: Where possible, confirm key findings using a different assay method that relies on an alternative detection principle.

By strategically selecting assays and meticulously executing these protocols, researchers can efficiently elucidate the biological activities of novel substituted benzoic acid derivatives, paving the way for the development of new therapeutics.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • MTT (Assay protocol). (2023). protocols.io.
  • Armstrong, B., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(4), 834-841.
  • Hapgood, J. P., et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. The Open Biochemistry Journal, 4, 54-63.
  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. (2010). Bentham Open.
  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. (2010). ResearchGate.
  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. (2021). EUbOPEN.
  • Liu, H., et al. (2011). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Chromatography B, 879(7-8), 534-540.
  • Abdel-Aziz, A. A. H., et al. (2016). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Molecules, 21(10), 1339.
  • A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. (n.d.). Springer Nature Experiments.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Springer Nature Experiments.
  • Alberts, D. S., et al. (1995). Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study. Cancer Epidemiology, Biomarkers & Prevention, 4(6), 665-671.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • About Ligand Binding Assays. (n.d.). Gifford Bioscience.
  • Techniques for measuring receptor binding – Its uses. (n.d.). SlideShare.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Chen, Y., et al. (2016). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 11(1), 76-82.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Current Issues in Toxicology. IntechOpen.
  • Receptor Binding Assays. (n.d.). MilliporeSigma.
  • ProStorm® Cytokine Release Assay. (n.d.). ProImmune.
  • Human PPAR-gamma Transcription Factor Activity Assay Kit. (n.d.). RayBiotech.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2023). ResearchGate.
  • Penning, T. M., et al. (2012). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). Journal of Medicinal Chemistry, 55(17), 7703-7714.
  • Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate.
  • Vitali, F., et al. (2021). In Vitro Anti-Inflammatory and Immunomodulatory Activities of an Extract from the Roots of Bupleurum rotundifolium. Molecules, 26(16), 4983.
  • Pop, O. L., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1145.
  • Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. (n.d.). ResearchGate.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org.
  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). Molecules, 27(18), 5894.
  • Penning, T. M., et al. (2012). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). Journal of Medicinal Chemistry, 55(17), 7703-7714.
  • Koutoku, H., et al. (2004). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Pharmacological Sciences, 96(3), 297-306.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2,4-dichlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield and purity of your synthesis.

The primary and most common route to this compound is the reduction of its nitro precursor, 2,4-dichloro-5-nitrobenzoic acid. The choice of reducing agent and the careful control of reaction parameters are critical to the success of this transformation. This guide will focus on the most prevalent and practical reduction methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most widely employed and direct synthetic route is the reduction of the nitro group of 2,4-dichloro-5-nitrobenzoic acid to an amino group. This can be achieved using various reducing agents, with the most common being metal-acid systems like iron in acidic media or tin(II) chloride, as well as catalytic hydrogenation.

Q2: I am observing a significant amount of a byproduct that I suspect is a dehalogenated product. How can I avoid this?

A2: Dehalogenation, the loss of one or both chlorine atoms, is a common side reaction, particularly with catalytic hydrogenation using palladium on carbon (Pd/C). To minimize dehalogenation, consider the following:

  • Choice of Catalyst: Raney Nickel is often a better choice for catalytic hydrogenation of halogenated nitroaromatics as it is less prone to causing dehalogenation.

  • Reaction Conditions: Careful control of hydrogen pressure, temperature, and reaction time is crucial. Over-reduction can lead to dehalogenation.

  • Alternative Reducing Agents: Metal-acid systems like iron powder with hydrochloric or acetic acid, or tin(II) chloride, are generally less likely to cause significant dehalogenation.

Q3: My reaction seems to be incomplete, and I have a mixture of starting material and product. What could be the issue?

A3: An incomplete reaction can be due to several factors:

  • Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent. For metal-based reductions, the surface of the metal can become deactivated, so a larger excess is often required.

  • Poor Mixing: In heterogeneous reactions (e.g., with iron powder), vigorous stirring is essential to ensure good contact between the reactants.

  • Low Temperature: While exothermic, some reductions may require initial heating to overcome the activation energy.

  • Deactivated Catalyst: If using a catalyst like Raney Nickel, ensure it is freshly prepared or properly activated.

Q4: The workup of my reaction is difficult, and I'm losing a lot of product. Any suggestions?

A4: The workup for metal-acid reductions can be challenging due to the formation of metal salts.

  • Filtration: For reductions using iron, filtering the hot reaction mixture through a pad of celite can help remove fine iron particles and salts.

  • pH Adjustment: The product, being an amino acid, is amphoteric. This means its solubility is highly pH-dependent. Carefully adjusting the pH of the solution is critical for precipitating the product while keeping impurities dissolved. You will likely need to neutralize the acidic reaction mixture and then adjust the pH to the isoelectric point of this compound to maximize precipitation.

Q5: How can I best monitor the progress of my reaction?

A5: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. The product, this compound, is significantly more polar than the starting material, 2,4-dichloro-5-nitrobenzoic acid, due to the presence of the amino group. This will result in a lower Rf value for the product on a silica gel TLC plate. A suitable eluent system would be a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. The disappearance of the starting material spot indicates the completion of the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction, product loss during workup, side reactions (e.g., dehalogenation).Ensure sufficient reducing agent and vigorous stirring. Optimize reaction temperature and time. For workup, carefully control pH for precipitation. Consider using a less harsh reducing agent to minimize side reactions.
Product is Colored Presence of colored impurities, possibly from side reactions or unreacted starting material.During workup, consider an activated charcoal treatment of the solution before crystallization. A second recrystallization may be necessary.
"Oiling Out" During Recrystallization High level of impurities, cooling the solution too quickly, or an inappropriate recrystallization solvent.Ensure the crude product is reasonably pure before recrystallization. Allow the solution to cool slowly. If the problem persists, try a different solvent or a mixed solvent system.
Difficulty in Filtration Fine particles of metal or metal salts clogging the filter paper.Use a filter aid such as Celite®. Filter the reaction mixture while it is still hot to keep the product in solution and reduce the viscosity.
Inconsistent Results Variations in the quality of reagents, reaction temperature, or stirring rate.Use reagents of consistent quality. Employ a temperature-controlled reaction setup and ensure consistent and efficient stirring.

Experimental Protocols

Method 1: Reduction with Iron Powder and Hydrochloric Acid

This is a classic, cost-effective, and generally high-yielding method for the reduction of aromatic nitro compounds.

Materials:

  • 2,4-dichloro-5-nitrobenzoic acid

  • Iron powder (<100 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Carbonate or Sodium Hydroxide for neutralization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a slurry of 2,4-dichloro-5-nitrobenzoic acid in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Add iron powder (typically 3-5 molar equivalents) to the slurry.

  • With vigorous stirring, slowly add a small amount of concentrated HCl to initiate the reaction. The reaction is exothermic and may begin to reflux.

  • Once the initial exotherm subsides, gently heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis shows the complete consumption of the starting material.

  • While still hot, add sodium carbonate to the reaction mixture to precipitate iron salts and filter the hot solution through a pad of Celite to remove the iron residues.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • Cool the remaining aqueous solution in an ice bath and carefully adjust the pH with HCl to precipitate the product. The isoelectric point will likely be in the acidic range.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Method 2: Reduction with Tin(II) Chloride

This method is also very effective and can sometimes offer better selectivity.

Materials:

  • 2,4-dichloro-5-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Sodium Hydroxide solution

Procedure:

  • Dissolve 2,4-dichloro-5-nitrobenzoic acid in ethanol or ethyl acetate in a round-bottom flask.

  • In a separate flask, dissolve tin(II) chloride dihydrate (typically 3-4 molar equivalents) in concentrated HCl.

  • Slowly add the tin(II) chloride solution to the solution of the nitro compound.

  • Heat the reaction mixture to reflux for 1-3 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture in an ice bath and carefully neutralize with a concentrated sodium hydroxide solution to precipitate tin salts.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization.

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent. Suitable solvents to try are ethanol, methanol, or a mixture of ethanol and water.

  • If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Presentation

Reduction Method Typical Yield Key Advantages Key Disadvantages
Iron / HCl 80-95%Cost-effective, readily available reagents.Can be a heterogeneous reaction requiring vigorous stirring, workup can be cumbersome.
Tin(II) Chloride 85-98%High yield, generally good selectivity.Generates tin waste which requires proper disposal.
Catalytic Hydrogenation (Raney Ni) 90-99%High yield, clean reaction with water as the only byproduct.Requires specialized hydrogenation equipment, catalyst can be pyrophoric.

Visualization of the Synthetic Workflow

DOT Script for the General Synthesis Workflow

G cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start 2,4-dichloro-5-nitrobenzoic acid ReactionVessel Reaction (Heating/Stirring) Start->ReactionVessel ReducingAgent Reducing Agent (e.g., Fe/HCl, SnCl2, H2/Raney Ni) ReducingAgent->ReactionVessel Filtration Filtration (Removal of metal salts/catalyst) ReactionVessel->Filtration pH_Adjust pH Adjustment (Precipitation of product) Filtration->pH_Adjust Isolation Isolation (Vacuum Filtration) pH_Adjust->Isolation Recrystallization Recrystallization Isolation->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: General workflow for the synthesis of this compound.

References

  • Nitro Reduction - Common Conditions. Common Organic Chemistry. [Link]
  • Reduction of nitro compounds. Wikipedia. [Link]
  • Recrystallization of Benzoic Acid. University of California, Irvine. [Link]
  • Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]
  • Nitro Reduction - SnCl2. Common Organic Chemistry. [Link]

troubleshooting 5-Amino-2,4-dichlorobenzoic acid reaction side products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2,4-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction outcomes and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary challenges?

The most prevalent and direct synthetic route is the reduction of 2,4-dichloro-5-nitrobenzoic acid. This method is favored for its high theoretical yield and relatively straightforward procedure. The primary challenges associated with this synthesis are:

  • Incomplete reaction: The presence of unreacted starting material or partially reduced intermediates.

  • Formation of side products: Primarily through hydrodechlorination during catalytic hydrogenation.

  • Presence of isomeric impurities: Arising from the starting materials and carrying through the synthesis.

Each of these challenges can significantly impact the purity and yield of the final product, necessitating careful control of reaction conditions and robust purification strategies.

Troubleshooting Guide: Side Product Formation

This section provides a detailed breakdown of the common side products, their mechanisms of formation, and actionable troubleshooting steps.

Problem 1: My final product is contaminated with unreacted 2,4-dichloro-5-nitrobenzoic acid and other intermediates.

Root Cause Analysis:

Incomplete reduction of the nitro group is a common issue. The reduction of an aromatic nitro group is a stepwise process that proceeds through nitroso and hydroxylamino intermediates. If the reaction conditions are not optimal or the reaction time is insufficient, these intermediates or the starting material may be present in your final product.[1]

Visualizing the Reaction Pathway:

Incomplete Reduction Pathway Start 2,4-dichloro-5-nitrobenzoic acid Nitroso 2,4-dichloro-5-nitrosobenzoic acid Start->Nitroso Reduction Step 1 Hydroxylamino 2,4-dichloro-5-hydroxylaminobenzoic acid Nitroso->Hydroxylamino Reduction Step 2 Product This compound Hydroxylamino->Product Reduction Step 3

Caption: Stepwise reduction of the nitro group.

Troubleshooting Protocol:

  • Optimize Reaction Time and Temperature:

    • Action: Increase the reaction time in increments of 1-2 hours and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Rationale: Insufficient reaction time is the most common cause of incomplete reduction. A modest increase in temperature (e.g., 5-10 °C) can also enhance the reaction rate, but caution is advised to avoid promoting side reactions.

  • Ensure Efficient Stirring:

    • Action: For heterogeneous reactions (e.g., using a solid catalyst like Raney Nickel or Pd/C), ensure vigorous stirring to maintain good contact between the reactants and the catalyst.

    • Rationale: Poor mass transfer can significantly slow down the reaction rate, leading to incomplete conversion.

  • Verify Catalyst Activity:

    • Action: If using a catalyst, ensure it is fresh and active. For catalytic hydrogenation, use a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

    • Rationale: Catalysts can deactivate over time or due to impurities in the reaction mixture.

Data Summary: Effect of Reaction Time on Conversion

Reaction Time (hours)Conversion to Product (%)
285
495
6>99

Note: Hypothetical data for illustrative purposes.

Problem 2: I am observing significant amounts of dechlorinated byproducts in my product mixture.

Root Cause Analysis:

Hydrodechlorination, the replacement of a chlorine atom with a hydrogen atom, is a well-documented side reaction during the catalytic hydrogenation of chloroaromatic compounds.[2][3] This is particularly problematic when using catalysts like Palladium on Carbon (Pd/C). The presence of a base can sometimes exacerbate this issue. This side reaction leads to the formation of impurities such as 5-amino-2-chlorobenzoic acid and 3-aminobenzoic acid.

Visualizing the Hydrodechlorination Pathway:

Hydrodechlorination Pathway Target This compound Side_Product_1 5-Amino-2-chlorobenzoic acid Target->Side_Product_1 Hydrodechlorination Side_Product_2 3-Aminobenzoic acid Target->Side_Product_2 Double Hydrodechlorination Side_Product_1->Side_Product_2 Hydrodechlorination Side_Product_3 Aniline Side_Product_2->Side_Product_3 Decarboxylation

Caption: Formation of dechlorinated side products.

Troubleshooting Protocol:

  • Select a Milder Reducing Agent or Catalyst:

    • Action: If using catalytic hydrogenation with Pd/C, consider switching to a less aggressive catalyst such as Raney Nickel.[4] Alternatively, chemical reduction methods using metals in acidic media (e.g., Sn/HCl or Fe/HCl) can be employed, which are less prone to causing hydrodechlorination.[5]

    • Rationale: Different catalysts have varying activities and selectivities. Raney Nickel is often preferred for reducing nitro groups in the presence of halogens as it is less likely to cause dehalogenation compared to Palladium.

  • Optimize Hydrogen Pressure and Temperature:

    • Action: When using catalytic hydrogenation, conduct the reaction at the lowest effective hydrogen pressure and temperature.

    • Rationale: Higher pressures and temperatures can increase the rate of hydrodechlorination.

  • Control pH:

    • Action: Avoid strongly basic conditions, as they can sometimes promote hydrodechlorination.

    • Rationale: The basicity of the reaction medium can influence the catalyst's surface chemistry and the reaction pathway.

Problem 3: My final product contains isomeric impurities that are difficult to separate.

Root Cause Analysis:

Isomeric impurities in the final product often originate from the starting material, 2,4-dichlorobenzoic acid. The synthesis of this precursor can yield a mixture of isomers, with the most common being 2,6-dichlorobenzoic acid and 3,5-dichlorobenzoic acid.[6] These isomers will undergo nitration and subsequent reduction, resulting in a final product that is a mixture of isomeric amino-dichlorobenzoic acids.

Troubleshooting Decision Logic:

Isomer Troubleshooting Logic Start Isomeric Impurities Detected in Final Product Check_SM Analyze Purity of Starting Material (2,4-dichloro-5-nitrobenzoic acid) Start->Check_SM Purify_SM Purify Starting Material Check_SM->Purify_SM Impurities Present Purify_Final Purify Final Product Check_SM->Purify_Final Starting Material is Pure Proceed Proceed with Synthesis using Purified Starting Material Purify_SM->Proceed End Pure this compound Proceed->End Purify_Final->End

Caption: Decision tree for addressing isomeric impurities.

Purification Protocol for Isomeric Impurities:

A highly effective method for removing positional isomers is through fractional crystallization of a salt derivative.[6]

Step-by-Step Protocol:

  • Salt Formation:

    • Dissolve the impure this compound in a suitable solvent (e.g., ethanol or methanol).

    • Add an equimolar amount of a suitable base (e.g., α-methylbenzylamine) to form the corresponding salt.

  • Fractional Crystallization:

    • Slowly cool the solution to induce crystallization. The salt of the desired isomer may have different solubility compared to the salts of the isomeric impurities, allowing for its selective crystallization.

    • For example, the salt of this compound might be less soluble and precipitate out first.

  • Isolation and Regeneration:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the impurities.

    • Dissolve the purified salt in water and acidify (e.g., with HCl) to regenerate the pure this compound.

    • Collect the purified product by filtration, wash with water, and dry.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC):

HPLC is the preferred method for assessing the purity of this compound and quantifying impurities. A reversed-phase C18 column is typically used.[7][8]

Typical HPLC Conditions:

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

By comparing the chromatogram of your sample to a reference standard, you can identify and quantify the main product and any impurities.

References

  • Ley, S. V., & Yates, C. M. (2008). A practical and efficient method to purify 2,4-dichlorobenzoic acid. Tetrahedron, 64(47), 10654-10658. [Link]
  • Kormos, C. M., & Organ, M. G. (2007). Catalytic hydrogenation of p-chloronitrobenzene to p-chloroaniline. Journal of the American Chemical Society, 129(37), 11434-11435. [Link]
  • Tafesh, A. M., & Weiguny, J. (1996). A review of the selective catalytic hydrogenation of aromatic nitro compounds to aromatic amines. Chemical Reviews, 96(6), 2035-2052. [Link]
  • Coq, B., & Figueras, F. (2001). Bimetallic palladium catalysts: influence of the co-metal on the catalyst performance. Journal of Molecular Catalysis A: Chemical, 173(1-2), 117-134. [Link]
  • PrepChem. (n.d.). Preparation of 5-amino-2-chlorobenzoic acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • PubChem. (n.d.). 2,4-Dichloro-5-nitrobenzoic acid.
  • Google Patents. (n.d.). Process for preparing 2,5-dichloro-3-nitrobenzoic acid.
  • PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid.
  • PrepChem. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction.

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Amino-2,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Amino-2,4-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Our goal is to provide you with in-depth, field-proven insights to enhance your experimental success.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges in achieving high yield, purity, and regioselectivity. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide & FAQs

Section 1: Synthesis via Reduction of 2,4-dichloro-5-nitrobenzoic acid

This is one of the most common synthetic routes. However, several issues can arise.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the reduction of 2,4-dichloro-5-nitrobenzoic acid can stem from several factors. Let's break them down:

  • Incomplete Reaction: The reduction may not be going to completion.

    • Troubleshooting:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.[1]

      • Increase Reaction Time: If the starting material is still present after the initial reaction time, extend it and continue monitoring.

      • Increase Reducing Agent Stoichiometry: The stoichiometric amount of the reducing agent might be insufficient due to partial deactivation or side reactions. A slight excess (1.1-1.5 equivalents) can often drive the reaction to completion.

  • Product Loss During Workup: The product might be lost during the extraction and isolation phases.

    • Troubleshooting:

      • pH Control: this compound is amphoteric. Precise pH adjustment is critical during workup to ensure precipitation. The isoelectric point should be carefully determined, but a pH range of 3.5-4.5 is a good starting point for precipitation.[2]

      • Solvent Choice for Extraction: If you are performing a liquid-liquid extraction, ensure your organic solvent (e.g., ethyl acetate) has a high affinity for the product and is immiscible with the aqueous phase. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Troubleshooting:

      • Dehalogenation: A common side reaction is the hydrogenolysis of the carbon-chlorine bonds, especially during catalytic hydrogenation.[2] To mitigate this, consider using a poisoned catalyst (e.g., Lindlar's catalyst) or alternative reduction methods like using tin(II) chloride or iron powder.[1][2]

      • Over-reduction: While less common for the aromatic nitro group, aggressive reducing agents could potentially affect the carboxylic acid moiety. Ensure you are using a selective reducing agent.

Question 2: My final product is discolored and shows multiple spots on TLC. How can I improve its purity?

Answer: Product impurity is a frequent challenge. Here’s how to address it:

  • Identify the Impurities: If possible, characterize the impurities using techniques like LC-MS or NMR to understand their origin. Common impurities include unreacted starting material, dehalogenated byproducts, and products of intermolecular reactions.

  • Optimize Reaction Conditions to Minimize Byproducts:

    • Temperature Control: Exothermic reactions, especially with reducing agents like iron powder, need careful temperature management.[1] Use an ice bath and add the reducing agent portion-wise to prevent temperature spikes that can lead to side reactions.

    • Inert Atmosphere: For catalytic hydrogenations, ensure the system is properly purged with an inert gas (like nitrogen or argon) before introducing hydrogen to prevent catalyst oxidation and side reactions.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water, acetic acid/water) should be identified to ensure the product is soluble at high temperatures and precipitates upon cooling, leaving impurities in the mother liquor.[3]

    • Acid-Base Extraction: Utilize the amphoteric nature of the product. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the product by adding acid.

    • Salt Formation: A practical method for purifying 2,4-dichlorobenzoic acid involves the formation of an α-methylbenzylamine salt, which can effectively reduce positional isomer impurities to less than 0.05%.[4] This principle can be adapted for the purification of the aminated derivative.

Experimental Protocol: Reduction of 2,4-dichloro-5-nitrobenzoic acid with Tin(II) Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloro-5-nitrobenzoic acid (1 equivalent) in ethanol.

  • Prepare a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.[2]

  • Slowly add the tin(II) chloride solution to the flask. The reaction is exothermic, so maintain the temperature with a water bath.

  • Heat the mixture to reflux (approximately 70-80°C) and monitor the reaction by TLC until the starting material is consumed.[2]

  • Cool the reaction mixture to room temperature and carefully neutralize the acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic, which will precipitate tin salts.[2]

  • Filter the mixture to remove the tin salts.

  • Adjust the pH of the filtrate to ~4 with hydrochloric acid to precipitate the this compound.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from an appropriate solvent system if further purification is needed.

ParameterRecommended ConditionRationale
Reducing Agent Tin(II) Chloride (SnCl₂)High yield, avoids pressurized hydrogen, but generates tin waste.[2]
Solvent Ethanol/HClGood solubility for starting material and reagent.
Temperature 70-80°C (Reflux)Ensures a reasonable reaction rate.
Workup pH ~4Maximizes precipitation of the amphoteric product.
Section 2: Synthesis via Amination of a Dichlorobenzoic Acid Derivative

This approach involves the direct amination of a suitably activated dichlorobenzoic acid.

Question 3: I am attempting a copper-catalyzed amination (Ullmann condensation) of 2,4-dichloro-5-halobenzoic acid, but the reaction is not proceeding. What should I check?

Answer: The Ullmann condensation can be sensitive to several factors.

  • Catalyst Activity:

    • Troubleshooting:

      • Copper Source: Copper(I) iodide (CuI) is often a good catalyst for the amination of o-chlorobenzoic acids.[5] A combination of Copper powder and Copper(I) oxide (Cu₂O) has also been shown to be effective.[6]

      • Catalyst Loading: Ensure an adequate catalyst loading, typically in the range of 4-10 mol%.

  • Reaction Conditions:

    • Troubleshooting:

      • Base: A base is required to neutralize the HX formed during the reaction. Potassium carbonate is a common and effective choice.[6]

      • Solvent: High-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 2-ethoxyethanol are often used to achieve the necessary reaction temperatures.[6]

      • Temperature: Ullmann reactions typically require high temperatures, often in the range of 130-190°C.[6][7]

  • Substrate Reactivity:

    • Troubleshooting: The position of the leaving group relative to the carboxylic acid is crucial. Amination is often most successful when the halide is in the ortho position to the carboxylic acid moiety.[6]

Experimental Protocol: Copper-Catalyzed Amination of 2,4-dichlorobenzoic acid

This is a general protocol and may need optimization for this compound synthesis.

  • To a reaction vessel, add 2,4-dichlorobenzoic acid (1 equivalent), the amine source (e.g., an aniline derivative, 1.05 equivalents), potassium carbonate (2 equivalents), and the copper catalyst (e.g., CuI, 4 mol%).[6]

  • Add a suitable solvent such as 2-ethoxyethanol.[6]

  • Heat the reaction mixture to 130°C and stir for 24 hours.[6]

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and perform an appropriate workup, which typically involves acidification and extraction.

ParameterRecommended ConditionRationale
Catalyst CuI or Cu/Cu₂OEffective for C-N bond formation in Ullmann reactions.[5][6]
Base K₂CO₃Neutralizes the acid formed during the reaction.[6]
Solvent 2-EthoxyethanolHigh boiling point allows for necessary reaction temperatures.[6]
Temperature 130°CSufficient to drive the reaction.[6]

Visualizing the Workflow

Workflow for Troubleshooting Low Yield in the Reduction of 2,4-dichloro-5-nitrobenzoic acid

troubleshooting_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete workup_loss Investigate Workup Loss incomplete->workup_loss No Starting Material extend_time Extend Reaction Time incomplete->extend_time Starting Material Present increase_reagent Increase Reducing Agent incomplete->increase_reagent Starting Material Present side_reactions Analyze for Side Reactions workup_loss->side_reactions optimize_ph Optimize Precipitation pH workup_loss->optimize_ph change_solvent Change Extraction Solvent workup_loss->change_solvent dehalogenation Check for Dehalogenation side_reactions->dehalogenation optimize_temp Optimize Temperature Control side_reactions->optimize_temp solution Improved Yield extend_time->solution increase_reagent->solution optimize_ph->solution change_solvent->solution dehalogenation->solution optimize_temp->solution

Caption: A logical workflow for diagnosing and resolving low yield issues.

Synthetic Pathways Overview

synthesis_overview cluster_reduction Reduction Pathway cluster_amination Amination Pathway start_nitro 2,4-dichloro-5-nitrobenzoic acid reduction Reduction (SnCl2, Fe/HCl, H2/Pd-C) start_nitro->reduction start_halo 2,4-dichloro-5-halobenzoic acid amination Amination (Ullmann Condensation) start_halo->amination product This compound reduction->product amination->product

Caption: Primary synthetic routes to this compound.

References

  • Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. (n.d.). National Institutes of Health.
  • Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. (2025). ResearchGate.
  • Preparation of 5-amino-2-chlorobenzoic acid. (n.d.). PrepChem.com.
  • An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid. (n.d.). Benchchem.
  • Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. (2012). SAGE Publications Inc.
  • Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-chlorobenzoic Acid. (n.d.). Benchchem.
  • Purification of 2,4 Dichlorobenzoic Acid. (2025). ResearchGate.
  • optimizing reaction conditions for the synthesis of 3,5-dichlorobenzoic acid. (n.d.). Benchchem.

Sources

stability issues of 5-Amino-2,4-dichlorobenzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Here is a detailed technical support guide addressing the stability of 5-Amino-2,4-dichlorobenzoic acid in solution, designed for researchers, scientists, and drug development professionals.

Technical Support Center: this compound

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, we have synthesized available data and leveraged our expertise in small molecule stability to create a resource that is both scientifically rigorous and practically useful for your research and development endeavors.

While specific stability data for this compound is not extensively published, its structural features—a halogenated aromatic ring, a primary amino group, and a carboxylic acid—allow us to infer a stability profile based on the known behavior of related compounds such as aminobenzoic acids and chlorinated aromatics.[1][2] This guide will equip you with the knowledge to anticipate and mitigate potential stability issues in your experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter when working with solutions of this compound.

Question 1: My solution of this compound is changing color (e.g., turning yellow or brown) over time. What is causing this, and how can I prevent it?

Answer:

Discoloration of solutions containing aminobenzoic acid derivatives is a common issue, often indicative of oxidative degradation or photodegradation.[1]

  • Causality: The primary amino group on the aromatic ring is susceptible to oxidation, which can lead to the formation of colored byproducts.[3] This process can be accelerated by exposure to light (photodegradation), the presence of dissolved oxygen, or trace metal ions in your solvent.[1] For halogenated aromatic compounds, photodegradation can also involve the cleavage of the carbon-halogen bond, leading to further reactive species.[4]

  • Troubleshooting Steps:

    • Protect from Light: Store your stock solutions and experimental samples in amber vials or wrap your containers in aluminum foil to minimize light exposure.[5]

    • Deoxygenate Solvents: Before preparing your solutions, sparge your solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Use High-Purity Solvents: Ensure you are using HPLC-grade or equivalent high-purity solvents to minimize contaminants that could catalyze degradation.

    • Consider Antioxidants: For long-term storage, the addition of a small amount of an antioxidant may be beneficial, but this should be evaluated for compatibility with your downstream applications.

Question 2: I am observing unexpected peaks in my HPLC analysis of a this compound solution. Could this be due to degradation?

Answer:

The appearance of new peaks in your chromatogram is a strong indicator of degradation. The nature of these peaks can provide clues about the degradation pathway.

  • Causality: Under common experimental conditions, this compound can undergo several types of degradation:

    • Hydrolysis: While the amide bond in peptides is notoriously stable, the stability of the carboxylic acid and amino groups can be pH-dependent.[6][7] In strongly acidic or basic solutions, particularly with heat, you might observe hydrolysis of the amino group or other reactions.

    • Oxidation: As mentioned, the amino group is prone to oxidation, which can lead to the formation of nitroso or nitro derivatives.[3]

    • Photodegradation: UV light can induce the formation of radical species, leading to a variety of degradation products.[1]

  • Troubleshooting and Identification:

    • Conduct a Forced Degradation Study: To identify the potential degradation products, perform a forced degradation study as outlined in the "Experimental Protocols" section below.[8][9] This will help you to tentatively identify the peaks in your experimental samples.

    • Use a Diode Array Detector (DAD): An HPLC equipped with a DAD can provide UV spectra for your unknown peaks, which can be compared to the parent compound to see if the chromophore has changed, a common result of degradation.

    • LC-MS Analysis: For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool.[10]

Question 3: The concentration of my this compound standard solution seems to be decreasing over time, even when stored in the dark and at a low temperature. What could be the cause?

Answer:

A decrease in the parent compound concentration suggests a stability issue that is not solely light-induced.

  • Causality:

    • pH Effects: The pH of your solution can significantly impact the stability of this compound. The amino and carboxylic acid groups have pKa values that dictate their ionization state. Changes in pH can catalyze hydrolytic degradation.[11]

    • Solvent Reactivity: While common HPLC solvents are generally inert, some, like methanol, can potentially form methyl esters with the carboxylic acid group under certain conditions, though this is less likely without a catalyst.

    • Adsorption: Depending on the container material, the compound may adsorb to the surface, leading to an apparent decrease in concentration.

  • Troubleshooting Steps:

    • Buffer Your Solutions: If your application allows, prepare your solutions in a suitable buffer to maintain a constant pH.

    • Evaluate Different Solvents: Conduct a preliminary stability study in a few different solvents (e.g., acetonitrile, methanol, water at a controlled pH) to determine the most suitable one for your needs.

    • Use Silanized Glassware: To minimize adsorption, consider using silanized glass vials for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound?

A1: For optimal stability, stock solutions should be stored at 2-8°C in a tightly sealed amber vial to protect from light. It is also advisable to prepare fresh solutions for critical experiments.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of aminobenzoic acids is often pH-dependent.[11] Extreme pH values (highly acidic or highly basic) can promote hydrolysis.[7] It is recommended to maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 4-7) for better stability, though this should be experimentally verified.

Q3: Is this compound susceptible to oxidation?

A3: Yes, the presence of the amino group makes the compound susceptible to oxidation.[12] This can be initiated by air, light, or oxidizing agents. The formation of colored products is a common sign of oxidation.[1]

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability studies.[13] A stability-indicating HPLC method should be developed and validated to ensure that the parent compound can be resolved from all potential degradation products.[14] LC-MS can be used to identify unknown degradation products.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of this compound.[5][9]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a photostability chamber (with UV and visible light) for a defined period (e.g., 24 hours).

3. Sample Analysis:

  • After the stress period, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

  • Instrumentation: HPLC with UV or DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or scan for optimal wavelength).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1N HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (1N NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Apply Stress thermal Thermal (60°C solution, 105°C solid) stock->thermal Apply Stress photo Photodegradation (UV/Vis Light) stock->photo Apply Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC-UV/DAD neutralize->hplc lcms Identify Degradants by LC-MS hplc->lcms If needed

Caption: Workflow for a forced degradation study.

Hypothetical Degradation Pathway of this compound

Degradation_Pathway cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Extreme pH) parent This compound nitroso 5-Nitroso-2,4-dichlorobenzoic acid parent->nitroso H2O2 dechlorination Dechlorinated Products parent->dechlorination UV Light hydroxylation Hydroxylated Products parent->hydroxylation UV Light, H2O deamination 5-Hydroxy-2,4-dichlorobenzoic acid parent->deamination H+/OH-, Heat nitro 5-Nitro-2,4-dichlorobenzoic acid nitroso->nitro [O]

Caption: Potential degradation pathways.

References

  • Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis- and gamma radiolysis study. INIS-IAEA. [Link]
  • Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II. PubMed. [Link]
  • 4-Aminobenzoic acid. Wikipedia. [Link]
  • N-Oxidation of p-aminobenzoic acid to p-nitrobenzoic acid with the...
  • (PDF) Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis.
  • 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid | C7H5Cl2NO4S | CID 17655. PubChem. [Link]
  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters | Request PDF.
  • This compound | CAS#:19861-63-3 | Chemsrc. Chemsrc. [Link]
  • Esters of Halogenated Aminobenzoic Acids.
  • Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • A Review: Stability Indicating Forced Degrad
  • UV Photodegradation of Inorganic Chloramines | Request PDF.
  • 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid. PubChem. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
  • Forced Degrad
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Stability indicating study by using different analytical techniques. IJSDR. [Link]
  • Forced Degradation Studies for Biopharmaceuticals.
  • Transformation of aromatic ether- and amine-containing pharmaceuticals during chlorine disinfection. PubMed. [Link]
  • Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evalu
  • Analytical Techniques In Stability Testing.
  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome | ACS Central Science.
  • Analytical Methods. RSC Publishing. [Link]
  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. MDPI. [Link]
  • 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]
  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]
  • HPLC method for the detection of aromatic amino acids, Histidine and benzoic acids?
  • Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products | Request PDF.
  • p-Aminobenzoic acid protonation dynamics in an evaporating droplet by ab initio molecular dynamics. RSC Publishing. [Link]
  • P-aminobenzoic acid doesn't dissolve in HCl solution after cooling?
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PMC - NIH. [Link]
  • Plasmids in the degradation of chlorinated arom
  • Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent. [Link]
  • Determination of Amino Acid Concentr

Sources

Technical Support Center: Purification of 5-Amino-2,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals, offering in-depth technical support for the purification of 5-Amino-2,4-dichlorobenzoic acid. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven troubleshooting advice to help you achieve high purity in your experimental work.

Safety First: Handling this compound

Before commencing any experimental work, it is imperative to be fully acquainted with the safety profile of this compound. This compound is an irritant and requires careful handling in a controlled laboratory environment.

  • Hazard Identification : this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3][4] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]

  • First Aid Measures :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[2][3]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[2][3]

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical assistance.[2]

    • Ingestion : Rinse the mouth with water and consult a physician. Do not induce vomiting.[2]

  • Spill & Disposal : In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[2] Dispose of chemical waste in accordance with local, state, and federal regulations.[4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that arise during the purification of this compound.

Q1: What are the likely impurities in my crude this compound sample?

A1: The nature of impurities is almost always tied to the synthetic route used to prepare the compound. A common pathway to aminobenzoic acids is the reduction of the corresponding nitrobenzoic acid.[5][6] Therefore, potential impurities include:

  • Unreacted Starting Material : The most common impurity is often the unreacted precursor, in this case, a nitro-substituted dichlorobenzoic acid.

  • Isomeric Impurities : The starting materials themselves may contain other positional isomers, which carry through the synthesis and are often difficult to separate due to similar physical properties.[5][7]

  • By-products of Synthesis : Side reactions can lead to the formation of various by-products. For instance, incomplete reduction can result in intermediate species.

  • Residual Solvents and Reagents : Traces of solvents, catalysts, acids, or bases used during the synthesis and work-up may remain.[6]

Q2: What is the most effective and accessible method for purifying this compound?

A2: For a crystalline solid like this compound, recrystallization is the most robust and widely applicable purification technique in a standard laboratory setting.[8] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The goal is to dissolve the impure compound in a minimal amount of hot solvent and allow it to slowly cool, forming pure crystals while the impurities remain dissolved in the mother liquor.[8]

An alternative, more complex method involves purification via salt formation, where the acid is reacted with a specific amine to form a salt, which is then crystallized and subsequently hydrolyzed back to the pure acid. This can be highly effective for removing stubborn isomeric impurities.[7]

Q3: How do I select the optimal solvent for recrystallization?

A3: The "like dissolves like" principle is a good starting point. This compound has both a polar carboxylic acid and an amino group, as well as a less polar dichlorinated benzene ring. This amphiphilic nature suggests that polar protic solvents or mixed solvent systems may work well.

The ideal recrystallization solvent is one where the target compound has:

  • High solubility at the solvent's boiling point.

  • Low solubility at low temperatures (e.g., 0-4 °C).

  • Impurities are either highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (and can be filtered out).

A systematic approach involves small-scale solubility tests with a few milligrams of your crude product in various solvents.

Solvent SystemPolarityRationale & Expected Behavior
Water HighThe amino and carboxylic acid groups may impart some water solubility, especially when hot. Benzoic acid's solubility in water increases significantly with temperature.[8]
Ethanol MediumOften a good general-purpose solvent for moderately polar organic compounds.
Methanol MediumSimilar to ethanol but may offer different solubility characteristics.
Ethanol/Water VariableA mixed solvent system provides a tunable polarity. The compound can be dissolved in hot ethanol, and water is then added dropwise until the solution becomes turbid (the cloud point). A small amount of ethanol is then added to redissolve the solid, and the solution is allowed to cool.
Acetone Medium-HighMay be too effective a solvent, leading to poor recovery, but can be useful in mixed systems.
Q4: Instead of crystals, an oil is forming as my solution cools. What is "oiling out" and how do I prevent it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute (or the melting point of the solute-impurity mixture).

Common Causes & Solutions:

  • Solution Cooled Too Quickly : Rapid cooling does not give molecules enough time to orient into a crystal lattice. Solution : Allow the flask to cool slowly on the benchtop, insulated with a beaker or glass wool, before moving it to an ice bath.[8]

  • High Level of Impurities : Impurities can depress the melting point of your compound, making it more prone to oiling out. Solution : Ensure the bulk of impurities are removed first, if possible. A preliminary purification by a different method might be needed for very crude samples.

  • Solvent Choice : The chosen solvent may be too non-polar for the compound. Solution : Re-evaluate your solvent system. Try a more polar solvent or a mixed solvent system as described in Q3. If an oil forms, try reheating the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.

Q5: My recrystallized product is still colored. How can I get a pure white/colorless product?

A5: A persistent color indicates the presence of highly conjugated, colored impurities.

Solution: Use of Activated Charcoal Activated charcoal has a high surface area and can adsorb many colored impurities.

  • Procedure : After dissolving your crude compound in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is often sufficient).

  • Caution : Adding charcoal to a boiling solution can cause violent bumping. Never add it to a solution at its boiling point.

  • Execution : Swirl the mixture for a few minutes to allow for adsorption. Then, perform a hot filtration (see protocol below) to remove the charcoal and any insoluble impurities before allowing the clear filtrate to cool. Using too much charcoal can adsorb your product and significantly reduce your yield.[9]

Q6: My final yield is very low. What are the common causes of product loss?

A6: A low yield is a common issue in recrystallization. Several factors can contribute:

  • Using Too Much Solvent : This is the most frequent error. An excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures. Solution : Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Premature Crystallization : If the product crystallizes in the funnel during hot filtration, you will lose a substantial amount. Solution : Use a stemless funnel, pre-heat the funnel and filter paper with hot solvent, and keep the filtrate flask warm on a steam bath or hot plate during filtration.

  • Incomplete Crystallization : Cooling for too short a time or not using an ice bath can leave product in the solution. Solution : Allow ample time for slow cooling, followed by at least 20-30 minutes in an ice-water bath to maximize crystal formation.[8]

  • Losses During Transfer : Physical losses occur when transferring solids between flasks and funnels. Solution : Rinse glassware with small portions of the cold mother liquor to transfer any remaining crystals.

Q7: How do I verify the purity of my recrystallized this compound?

A7: Several analytical techniques can be used to assess purity:

  • Melting Point Analysis : A pure crystalline solid will have a sharp, narrow melting point range (typically <2 °C). Impurities tend to broaden and depress the melting point. Compare your experimental value to the literature value.

  • Thin-Layer Chromatography (TLC) : A quick and effective method to qualitatively assess purity. A pure compound should ideally show a single spot. Spot your crude material and the recrystallized product side-by-side on a TLC plate to visualize the removal of impurities.

  • High-Performance Liquid Chromatography (HPLC) : This is a powerful quantitative technique.[6] An HPLC analysis can provide a precise percentage purity by measuring the area of the product peak relative to the total area of all peaks.[6][10]

  • Spectroscopy (NMR, IR) : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the identity of the compound and detect the presence of impurities if they are in significant concentration and have distinct spectral features.

Experimental Protocol: Recrystallization Workflow

This protocol provides a detailed, step-by-step methodology for the purification of this compound.

  • Solvent Selection : Based on preliminary tests (see Q3), select an appropriate solvent (e.g., an ethanol/water mixture).

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add the primary solvent (e.g., ethanol) in small portions while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • (Optional) Decolorization : If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Stir the hot solution for 2-5 minutes.

  • Hot Filtration : This step removes insoluble impurities and activated charcoal.

    • Set up a hot filtration apparatus using a stemless or short-stemmed funnel and fluted filter paper.

    • Place a small amount of the clean solvent in the receiving Erlenmeyer flask and heat it on the hotplate so that the vapor heats the filtration apparatus. This prevents premature crystallization in the funnel.

    • Quickly and carefully pour the hot solution containing your product through the fluted filter paper. Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure a complete transfer.

  • Crystallization : Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker. Allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

  • Complete Crystallization : Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.[8]

  • Isolation of Crystals : Set up a vacuum filtration apparatus (Büchner funnel and filter flask).

    • Wet the filter paper in the funnel with a small amount of the cold recrystallization solvent.

    • Swirl the flask containing the crystals to create a slurry and pour it into the center of the funnel.

    • Use a small amount of the cold filtrate (mother liquor) to rinse any remaining crystals from the flask into the funnel.

  • Washing the Crystals : With the vacuum still applied, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent. This removes any residual mother liquor containing dissolved impurities.

  • Drying : Allow air to be pulled through the crystals on the funnel for 15-20 minutes to help them dry.[8] Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For higher boiling point solvents, a vacuum oven may be used (at a temperature well below the compound's melting point).

  • Analysis : Once dry, weigh the pure crystals to calculate the percent recovery and assess the purity using methods described in Q7.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the recrystallization process, including key decision points.

G cluster_prep Preparation cluster_purify Purification cluster_isolation Isolation & Analysis A Crude Product B Dissolve in Minimum Hot Solvent A->B C Solution is Colored? B->C D Add Activated Charcoal C->D Yes E Hot Filtration (Remove Insolubles/Charcoal) C->E No D->E F Clear, Hot Filtrate E->F G Slow Cooling & Crystallization F->G H Vacuum Filtration (Isolate Crystals) G->H I Wash with Ice-Cold Solvent H->I Waste Mother Liquor (Contains Impurities) H->Waste J Dry Crystals I->J K Pure Product (Analyze for Purity) J->K

Caption: Workflow for the purification of this compound via recrystallization.

References

  • MilliporeSigma. (2024). Safety Data Sheet for this compound.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Angene Chemical. (2024). Safety Data Sheet.
  • Thermo Fisher Scientific. (2021). Safety Data Sheet for 4-Amino-2-chlorobenzoic acid.
  • ResearchGate. (2025). Purification of 2,4 Dichlorobenzoic Acid | Request PDF.
  • University of Massachusetts. (n.d.). Recrystallization of Benzoic Acid.
  • Google Patents. (1968). Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Benchchem. (2025). A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid.
  • PubMed. (2020). Analytical methods for amino acid determination in organisms.
  • Goa University. (n.d.). ortho and para-aminobenzoic acids.
  • Benchchem. (2025). Technical Support Center: Recrystallization of 2-Amino-4-bromobenzoic Acid.

Sources

Technical Support Center: Troubleshooting Incomplete Reactions of 5-Amino-2,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Amino-2,4-dichlorobenzoic acid. This resource is designed to provide in-depth troubleshooting assistance for one of the most common challenges encountered with this substrate: incomplete reactions. The unique electronic and steric properties of this molecule can often lead to sluggish or stalled conversions. This guide offers a structured, question-and-answer-based approach to diagnose and resolve these issues, grounded in established chemical principles and field-proven insights.

Introduction: The Challenge of Reacting this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its reactivity profile presents distinct challenges. The aniline amine group is deactivated by the two electron-withdrawing chlorine atoms and the carboxylic acid group, making it a weaker nucleophile and a weakly basic amine.[1][2] This inherent low reactivity can be a primary contributor to incomplete reactions. Furthermore, steric hindrance from the ortho-chloro substituent can impede access to the amino group. This guide will walk you through common reaction types and provide a logical framework for troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address specific issues you might be encountering in your experiments.

Amide Coupling Reactions

Q1: My amide coupling reaction with this compound is stalling, with significant starting material remaining. I'm using a standard coupling agent like HATU/DIPEA. What's going wrong?

A1: This is a classic issue stemming from the low nucleophilicity of the aniline amine in your starting material. The electron-withdrawing effects of the two chlorine atoms and the carboxyl group significantly reduce the amine's reactivity.

  • Causality: Standard coupling agents like HATU activate the carboxylic acid to form an active ester. However, if the amine nucleophile is too weak, the rate of amide bond formation can be slow, allowing for side reactions or decomposition of the activated species.

  • Troubleshooting Steps:

    • Switch to a More Reactive Acid Species: Instead of relying solely on coupling agents, consider converting the carboxylic acid of your coupling partner to a more reactive electrophile, such as an acid chloride .[1][3] This can be achieved using reagents like oxalyl chloride or thionyl chloride. The resulting acid chloride is significantly more electrophilic and can react with the deactivated aniline.

    • Employ a Stronger Coupling Reagent: If the acid chloride route is not feasible, consider more potent coupling reagents known to be effective for challenging couplings. Reagents like T3P® (Propylphosphonic Anhydride) or DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) have shown success with reluctant anilines.[3]

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, monitor for potential side reactions or degradation.

    • Use a Non-nucleophilic, Stronger Base: While DIPEA is common, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) might be more effective in some cases.[1]

Q2: I'm observing poor solubility of my this compound in common amide coupling solvents like DCM or DMF, which I suspect is limiting the reaction.

A2: Solubility is a critical factor for reaction success. This compound, being a zwitterionic-capable molecule with aromatic character, can have limited solubility in certain organic solvents.[4]

  • Causality: If the starting material is not fully dissolved, the reaction is essentially running under heterogeneous conditions, leading to a drastic reduction in the effective concentration of reactants and, consequently, a slower reaction rate.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with a range of solvents. While DCM and DMF are common, consider more polar aprotic solvents like DMSO or NMP. A mixture of solvents can also be beneficial.

    • Temperature Adjustment: Gently warming the reaction mixture can improve solubility. Ensure that the chosen temperature is compatible with the stability of your reagents and intermediates.

    • Use of Additives: In some cases, the addition of a co-solvent or a phase-transfer catalyst can enhance solubility.

Sandmeyer and Diazotization Reactions

Q3: My diazotization of this compound seems incomplete, leading to low yields in my subsequent Sandmeyer reaction. How can I improve the diazotization step?

A3: The diazotization of weakly basic anilines like this compound requires carefully optimized conditions.[5] The electron-withdrawing groups make the amino group less susceptible to reaction with the nitrosating agent.

  • Causality: Incomplete formation of the diazonium salt is a direct bottleneck for the subsequent Sandmeyer reaction. The equilibrium may not fully favor the diazonium species under standard conditions.

  • Troubleshooting Steps:

    • Use of Stronger Acid Media: Performing the diazotization in strongly acidic conditions can help to fully protonate the nitrous acid, forming the more reactive nitrosonium ion (NO+), which is the active electrophile.[5][6] Consider using a mixture of concentrated sulfuric acid and nitrosylsulfuric acid.

    • Alternative Nitrosating Agents: For particularly challenging substrates, stronger nitrosating agents like tert-butyl nitrite in an organic solvent can be more effective than the traditional sodium nitrite in aqueous acid.[5]

    • Temperature Control: Maintain a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt once it is formed. Premature decomposition will lower the yield.

Q4: In my Sandmeyer reaction to introduce a different halogen (e.g., bromine), I'm getting a mixture of products, including some starting material and undesired side-products. What is causing this?

A4: The success of the Sandmeyer reaction depends on the efficient displacement of the diazonium group by the desired nucleophile, catalyzed by a copper(I) salt.[7][8] Incomplete reaction or side reactions can compromise the yield and purity.

  • Causality: Inefficient catalysis or competing reactions can lead to a complex product mixture. The diazonium salt can also react with water to form a phenol byproduct if the conditions are not optimal.

  • Troubleshooting Steps:

    • Ensure Freshly Prepared Catalyst: The activity of the copper(I) catalyst (e.g., CuBr, CuCl) is crucial. Ensure it is fresh and not oxidized to copper(II), which is less effective.

    • Stoichiometry of Reagents: While catalytic amounts of copper(I) are often sufficient, for challenging substrates, using a stoichiometric amount may be necessary to drive the reaction to completion.[8]

    • Control of Reaction Conditions: The addition of the diazonium salt solution to the copper(I) halide solution should be done slowly and with careful temperature control to manage the evolution of nitrogen gas and prevent side reactions.

Preventative Measures and Optimization Strategies

To preemptively address potential issues with reactions involving this compound, consider the following:

ParameterRecommendationRationale
Starting Material Purity Use highly pure this compound.Impurities can interfere with the reaction or act as catalyst poisons.
Solvent Choice Conduct small-scale solubility tests before scaling up.Ensures a homogeneous reaction environment for optimal kinetics.
Reaction Monitoring Utilize analytical techniques like TLC, HPLC, or LC-MS to track reaction progress.[9][10][11]Allows for timely adjustments to reaction conditions and prevents unnecessary extensions of reaction time.
Inert Atmosphere For sensitive reactions, especially those involving catalysts, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).[12]Prevents oxidation of reagents and intermediates.

Experimental Workflow & Diagrams

Troubleshooting Flowchart for Incomplete Amide Coupling

The following diagram outlines a logical progression for troubleshooting an incomplete amide coupling reaction.

G start Incomplete Amide Coupling Reaction check_solubility Q: Is the starting material fully dissolved? start->check_solubility increase_solubility A: Improve solubility (change solvent, warm gently). check_solubility->increase_solubility No check_reagents Q: Are coupling reagents/base appropriate for a deactivated aniline? check_solubility->check_reagents Yes increase_solubility->check_reagents stronger_reagents A: Use stronger coupling agent (T3P, DMTMM) or convert acid to acid chloride. check_reagents->stronger_reagents No check_temp Q: Is the reaction temperature optimal? check_reagents->check_temp Yes stronger_reagents->check_temp increase_temp A: Cautiously increase temperature. check_temp->increase_temp No success Reaction Goes to Completion check_temp->success Yes increase_temp->success failure Re-evaluate Synthetic Route increase_temp->failure

Caption: Troubleshooting workflow for amide coupling.

Generalized Reaction Pathway for Diazotization-Sandmeyer Reaction

This diagram illustrates the key steps in converting the amino group to another functional group via a diazonium intermediate.

G A This compound B Aryl Diazonium Salt A->B NaNO2, H+ (Diazotization) C Final Product (e.g., 5-Bromo-2,4-dichlorobenzoic acid) B->C CuX, Nu- (Sandmeyer Reaction)

Caption: Diazotization and Sandmeyer reaction pathway.

Detailed Experimental Protocol: Synthesis of 5-Bromo-2,4-dichlorobenzoic Acid via Sandmeyer Reaction

This protocol provides a robust starting point for the conversion of this compound.

Materials:

  • This compound

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq) in a mixture of 48% hydrobromic acid and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Cool this solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Workup and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield 5-Bromo-2,4-dichlorobenzoic acid.

References

  • Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007).
  • Bradin, D. (2014). Answer to "Does anyone have experience with amide coupling reaction of aniline?". ResearchGate.
  • Chen, D. A., et al. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(10), 2518–2521.
  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964.
  • Gowrisankar, S., & Seayad, J. (2015). AgONO Assisted in situ Diazonium Reaction: Cross-Coupling of Anilines with Aryl Boronic Acids at Room Temperature. European Journal of Organic Chemistry, 2015(10), 2258-2262.
  • Hubbard, A., Okazaki, T., & Laali, K. K. (2008). Halo- and Azidodediazoniation of Arenediazonium Tetrafluoroborates with Trimethylsilyl Halides and Trimethylsilyl Azide and Sandmeyer-Type Bromodediazoniation with Cu(I)Br in [BMIM][PF6] Ionic Liquid. The Journal of Organic Chemistry, 73(1), 316-319.
  • Krasnokutskaya, E. A., Semenischeva, N. I., & Filimonov, V. D. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 81-84.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. University of Rhode Island.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • PubChem. (n.d.). This compound.
  • Reddit. (2021). r/Chempros - Tips and tricks for difficult amide bond formation?
  • ResearchGate. (2019). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Technical Support Center: Optimizing Crystallization of 5-Amino-2,4-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 5-Amino-2,4-dichlorobenzoic acid (CAS: 19861-63-3). As Senior Application Scientists, we have developed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth guidance. This center is structured to address common challenges and frequently asked questions, moving from foundational knowledge to advanced troubleshooting.

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental properties of this compound and the preliminary decisions that dictate crystallization success.

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

A1: Understanding the molecule's structure is paramount. This compound possesses several functional groups that dictate its solubility and intermolecular interactions:

  • Carboxylic Acid Group (-COOH): This group is polar and can act as a hydrogen bond donor and acceptor. Its presence suggests solubility in polar solvents and allows for potential salt formation to modify solubility. Aromatic carboxylic acids are often purified by recrystallization.[1]

  • Amino Group (-NH2): Also polar and a hydrogen bond donor, this group increases the molecule's polarity.

  • Dichlorinated Aromatic Ring: The chlorinated benzene ring is rigid, planar, and hydrophobic, which encourages π-π stacking interactions in the crystal lattice. This rigidity is a favorable characteristic for crystallization.[2]

  • Overall Polarity: The combination of polar functional groups with a nonpolar aromatic backbone makes this an amphiphilic molecule. This means its solubility will be highly dependent on the solvent system chosen. It is sparingly soluble in water but more soluble in organic solvents like ethanol or acetone.[3]

Q2: How do I select an appropriate solvent system for the initial screening?

A2: The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at lower temperatures.[4] This differential is the driving force for crystallization upon cooling.

Causality: A solvent that dissolves the compound too well at all temperatures will result in a supersaturated solution that is difficult to crystallize, leading to low yields.[4] Conversely, a solvent in which the compound is poorly soluble even when hot will not be effective for purification.

A recommended starting point for solvent screening is to test a range of solvents with varying polarities.

Table 1: Recommended Solvents for Initial Screening

SolventPolarity IndexBoiling Point (°C)Rationale & Expected Behavior
Water10.2100Poor solubility at room temp, may increase with heat. Good anti-solvent.
Ethanol4.378Good potential. Often dissolves aromatic acids when hot.
Acetone5.156Strong solvent, may need an anti-solvent. Use with caution due to low boiling point.
Ethyl Acetate4.477Medium polarity, good for dissolving the compound while allowing for precipitation.
Toluene2.4111May dissolve the compound when hot due to the aromatic ring.
Heptane/Hexane0.198 / 69Very poor solubility. Primarily used as an anti-solvent.[5]

Part 2: Core Experimental Protocols

Here we provide step-by-step methodologies for standard crystallization workflows. These protocols are designed to be self-validating, with clear checkpoints.

Workflow 1: Single Solvent Cooling Crystallization

This is the most common and straightforward method.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation A 1. Add Crude Solid to Erlenmeyer Flask B 2. Add Minimal Amount of Hot Solvent A->B Initial slurry C 3. Heat Solution Gently (e.g., on a hot plate) B->C D 4. Add Solvent Dropwise Until Fully Dissolved C->D Achieve saturation E 5. Optional: Hot Filtration to Remove Insolubles D->E If impurities present F 6. Cool Solution Slowly to Room Temperature D->F If no impurities E->F G 7. Induce Crystallization (If Necessary) F->G If no crystals form H 8. Cool Further in Ice Bath F->H If crystals form G->H I 9. Isolate Crystals (Vacuum Filtration) H->I J 10. Wash with Cold Solvent & Dry Under Vacuum I->J G start Problem Encountered During Crystallization prob1 No Crystals Form Upon Cooling start->prob1 prob2 Compound 'Oils Out' start->prob2 prob3 Crystals Form Too Quickly (Fine Powder) start->prob3 prob4 Yield is Very Low start->prob4 cause1a Solution is Not Supersaturated prob1->cause1a Probable Cause cause1b High Level of Impurities prob1->cause1b Probable Cause cause2a Solution is Too Concentrated or Cooled Too Quickly prob2->cause2a Probable Cause cause2b Melting Point of Solid is Below Solution Temperature prob2->cause2b Probable Cause cause3a Solution is Too Supersaturated prob3->cause3a Probable Cause cause4a Too Much Solvent Used prob4->cause4a Probable Cause cause4b Incomplete Precipitation prob4->cause4b Probable Cause sol1a1 Scratch inner wall of flask cause1a->sol1a1 Solution sol1a2 Add a seed crystal cause1a->sol1a2 Solution sol1a3 Evaporate some solvent cause1a->sol1a3 Solution sol1b1 Purify crude material (e.g., column chromatography) cause1b->sol1b1 Solution sol2a1 Re-heat, add more solvent, and cool slowly cause2a->sol2a1 Solution sol2b1 Use a higher boiling point solvent cause2b->sol2b1 Solution sol3a1 Re-heat, add 10-20% more solvent, cool slowly cause3a->sol3a1 Solution sol4a1 Use minimal hot solvent next time cause4a->sol4a1 Solution sol4b1 Cool longer or in an ice bath cause4b->sol4b1 Solution

Caption: Decision Tree for Crystallization Troubleshooting.

Q3: I've cooled my solution, but no crystals have formed. What should I do?

A3: This is a common issue indicating that the solution is not yet supersaturated or that nucleation is kinetically hindered. [6]* Probable Cause 1: Insufficient Supersaturation. You may have added slightly too much solvent.

  • Solution A: Induce Nucleation. Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to form. [7][6] * Solution B: Seeding. If you have a pure crystal from a previous batch, add a tiny amount to the solution to act as a template for growth. [4][6] * Solution C: Reduce Solvent Volume. Gently heat the solution to boil off a small portion of the solvent, then allow it to cool again. [7]* Probable Cause 2: Presence of Impurities. Some impurities can inhibit crystal growth. If the above methods fail, it may be necessary to re-purify the crude solid by another method (like chromatography) before attempting crystallization again. [8] Q4: My compound has separated as an oily liquid instead of solid crystals. How can I fix this?

A4: This phenomenon, known as "oiling out," occurs when the solute's solubility is exceeded at a temperature above the melting point of the solid in that solvent system. [7]* Probable Cause: High Solute Concentration & Rapid Cooling.

  • Solution: Re-heat the solution until the oil redissolves. Add a small amount (10-20%) of additional solvent to decrease the saturation level. [7]Allow the solution to cool much more slowly. Insulating the flask can help. A slower cooling rate gives molecules more time to orient correctly into a crystal lattice.

Q5: My yield is very low. What are the likely causes and solutions?

A5: A low yield is typically due to using too much solvent during the dissolution step or incomplete precipitation.

  • Probable Cause 1: Excess Solvent. A significant portion of your compound remains dissolved in the mother liquor.

    • Solution: For future experiments, be meticulous about adding the minimum amount of hot solvent required to dissolve the solid. For the current batch, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.

  • Probable Cause 2: Premature Filtration. The crystallization process may not be complete.

    • Solution: Ensure the solution has been cooled for a sufficient amount of time. Cooling in an ice bath for an additional 20-30 minutes after reaching room temperature can significantly increase the yield.

Part 4: Advanced Topics & FAQs

Q6: I've obtained crystals. How do I know if they are a single polymorphic form?

A6: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in drug development as different forms can have different properties. Aromatic compounds like this are known to exhibit polymorphism. [9][10]* Initial Assessment: A microscopic examination can sometimes reveal different crystal habits (e.g., needles vs. plates).

  • Definitive Characterization: Instrumental techniques are required for confirmation:

    • Powder X-ray Diffraction (PXRD): This is the gold standard for identifying different polymorphic forms, as each will have a unique diffraction pattern.

    • Differential Scanning Calorimetry (DSC): This technique can identify different polymorphs by their distinct melting points and phase transitions.

Q7: Can I use an anti-solvent approach for this compound?

A7: Yes, anti-solvent crystallization is an excellent alternative, especially if a single solvent with a steep solubility-temperature curve cannot be found.

  • Principle: The compound is dissolved in a "good" solvent in which it is highly soluble. Then, a "miscible" anti-solvent, in which the compound is insoluble, is slowly added. This reduces the overall solubility of the solute, inducing crystallization.

  • Recommended System for this compound:

    • Dissolve the compound in a minimal amount of a good solvent like ethanol or acetone at room temperature.

    • Slowly add water (an anti-solvent) dropwise while stirring vigorously.

    • Continue adding the anti-solvent until the solution becomes persistently cloudy (the cloud point), indicating the onset of precipitation.

    • Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to stand undisturbed for slow crystal growth.

References

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]
  • General procedures for the purification of Carboxylic acids.Chempedia - LookChem. [Link]
  • Troubleshooting Common Issues with Crystallizer Equipment. (2025). Zhanghua - Filter Dryer. [Link]
  • Purification of aromatic polycarboxylic acids by recrystallization. (1972).
  • Oxidation and crystallization process for aromatic carboxylic acid production. (2016).
  • What should I do if crystallisation does not occur? (2017). Quora. [Link]
  • 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid.PubChem. [Link]
  • Guide for crystalliz
  • Crystal Growing Tips. (2015). University of Florida. [Link]
  • This compound.Chemsrc. [Link]
  • Recrystallization and Crystallization.University of California, Davis. [Link]
  • Purification of carboxylic acids by complexation with selective solvents. (2007).
  • 3-[(E)-(2,4-Dichloropbenzylidene)amino]benzoic acid. (2012). National Institutes of Health (NIH). [Link]
  • ortho and para-aminobenzoic acids.Goa University. [Link]
  • 2,4-dichlorobenzoic acid.AERU - University of Hertfordshire. [Link]
  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... (2021). RSC Publishing. [Link]
  • Crystal structure of 4-[(2,4-dichloro-benzylidene)amino]benzoic acid... (2014).
  • Solvent Effect on the Preparation of Ionic Cocrystals of dl-Amino Acids with Lithium Chloride... (2021).
  • Crystallization of Para-aminobenzoic acid Forms from Specific Solvents. (2024).
  • 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investig
  • Chemistry12th HSC (Maharashtra St

Sources

Technical Support Center: A Researcher's Guide to Handling Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminobenzoic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this important class of compounds. Here, we move beyond simple protocols to explain the "why" behind experimental observations and provide robust troubleshooting strategies to ensure the success and integrity of your research.

Part 1: Troubleshooting Guide - Common Pitfalls & Solutions

This section addresses the most frequently encountered issues in a question-and-answer format, offering in-depth explanations and actionable solutions.

I. Solubility and Dissolution Challenges

Q1: My aminobenzoic acid isn't dissolving in water. What am I doing wrong?

A1: This is a common hurdle. While aminobenzoic acids are described as slightly to moderately soluble in water, their amphoteric nature—possessing both a weakly acidic carboxylic acid group and a weakly basic amino group—makes their aqueous solubility highly dependent on pH.[1][2] At its isoelectric point, the molecule has a net neutral charge, minimizing its interaction with water and thus its solubility.

Underlying Cause: The solubility of aminobenzoic acids is lowest at their isoelectric point. To enhance solubility, you need to shift the pH away from this point to ionize either the carboxylic acid or the amino group.

Troubleshooting Steps:

  • pH Adjustment:

    • Acidic Conditions (Low pH): Adding a dilute acid (e.g., 0.1 M HCl) will protonate the amino group, forming a more soluble cationic salt (anilinium salt).[2]

    • Alkaline Conditions (High pH): Adding a dilute base (e.g., 0.1 M NaOH) will deprotonate the carboxylic acid group, forming a more soluble anionic salt (carboxylate).[2]

  • Temperature Increase: The solubility of aminobenzoic acids in water generally increases with temperature.[1] Gentle heating can aid dissolution. However, be cautious, as prolonged heating can lead to degradation, especially in the presence of other reactive species.[3]

  • Co-solvents: If pH and temperature manipulation are insufficient or not suitable for your experiment, consider using a polar organic co-solvent. Start with small amounts of ethanol, methanol, DMSO, or DMF.[2]

Q2: I dissolved my p-aminobenzoic acid (PABA) in hot acidic solution for a diazotization reaction, but it crashed out of solution upon cooling. Why did this happen and how can I prevent it?

A2: This is a classic problem encountered during the preparation of diazonium salts from PABA.[4][5] While heating increases the solubility of PABA in the acidic solution, upon cooling, the hydrochloride salt of PABA is formed, which is often less soluble in the cold acidic medium than the parent PABA, leading to its precipitation.[5]

Expert Insight: The goal is to keep the aminobenzoic acid in solution at the low temperatures required for diazotization (typically 0-5 °C).

Protocol for Maintaining Solubility during Diazotization:

  • Initial Dissolution: Instead of dissolving the PABA directly in a large volume of cold acid, first, make a slurry of the PABA in a small amount of water.

  • Acid Addition: Slowly add concentrated HCl to this slurry with stirring. This will form the hydrochloride salt.

  • Dilution and Cooling: Add the remaining required water (as ice or pre-chilled) to the slurry with vigorous stirring. This rapid cooling and dilution can often keep the salt in solution or as a fine, reactive suspension.

  • Alternative Solvents: In some cases, using a mixture of acetic acid and water as the solvent can improve the solubility of the hydrochloride salt at low temperatures.

II. Stability and Degradation Concerns

Q3: I've noticed my stock solution of p-aminobenzoic acid has developed a yellow or brownish tint over time. Is it still usable?

A3: The discoloration of PABA solutions, and the solid itself, is a known issue and typically indicates oxidative degradation.[6] PABA is susceptible to oxidation, especially when exposed to light and air.[6][7]

Causality: The amino group in aminobenzoic acids is an electron-donating group, making the aromatic ring susceptible to oxidation. This process can be accelerated by light (photo-oxidation) and the presence of trace metal ions.

Best Practices for Stability:

  • Storage: Store solid aminobenzoic acids in tightly sealed, amber-colored containers in a cool, dark, and dry place.[8][9] Consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.[10]

  • Solution Preparation: Prepare fresh solutions whenever possible. If stock solutions are necessary, store them protected from light (in amber vials or wrapped in foil) at 2-8 °C.[2]

  • Solvent Purity: Use high-purity solvents to minimize contaminants that could catalyze degradation.

  • Assessing Usability: For critical applications, if discoloration is observed, it is best to discard the solution and prepare a fresh one. The presence of degradation products can interfere with your experiment. For less sensitive applications, the impact may be minimal, but this should be determined empirically.

Q4: I'm working with PABA in a cell culture medium containing glucose, and I'm seeing lower than expected concentrations of PABA over time. What could be the cause?

A4: This is a documented interaction. PABA can react with reducing sugars like D-glucose, especially under conditions of heating or prolonged storage, even at 4°C over extended periods.[3] This reaction forms a Schiff base, specifically carboxyphenyl-D-glucosylamine, which will not be detected as PABA in many analytical methods.[3]

Experimental Workflow for Investigating PABA-Glucose Interaction:

PABA_Glucose_Interaction cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis PABA_stock Prepare PABA Stock Solution Spike_control Spike PABA into Glucose-free Media PABA_stock->Spike_control Spike_test Spike PABA into Glucose-containing Media PABA_stock->Spike_test Media_control Prepare Glucose-free Media Control Media_control->Spike_control Media_test Prepare Glucose-containing Media Media_test->Spike_test Incubate_control Incubate Control Samples (e.g., 4°C, 37°C) Spike_control->Incubate_control Incubate_test Incubate Test Samples (e.g., 4°C, 37°C) Spike_test->Incubate_test HPLC_analysis Analyze PABA Concentration via HPLC-UV Incubate_control->HPLC_analysis Time points Incubate_test->HPLC_analysis Time points Compare Compare PABA Levels HPLC_analysis->Compare

Caption: Workflow to confirm PABA degradation in the presence of glucose.

III. Reactivity and Analytical Pitfalls

Q5: I'm trying to perform a reaction involving the carboxylic acid group of p-aminobenzoic acid, but I'm getting low yields or side reactions at the amino group. How can I improve this?

A5: The amino group of aminobenzoic acids is a nucleophile and can compete in reactions intended for the carboxylic acid group (e.g., esterification, amidation). Furthermore, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring through resonance, which reduces its nucleophilicity compared to aliphatic amines but doesn't render it completely unreactive.[11][12]

Strategy: Protection/Deprotection Chemistry

To achieve selective reactions, you must temporarily "block" or protect the amino group.

Logical Relationship for Selective Carboxyl Group Reaction:

Protection_Strategy start p-Aminobenzoic Acid (H₂N-Ar-COOH) protect Protect Amino Group e.g., Acetylation (Ac₂O) Boc Anhydride ((Boc)₂O) start->protect protected_PABA Protected PABA (P-HN-Ar-COOH) protect->protected_PABA react_carboxyl React at Carboxyl Group e.g., Esterification (ROH, H⁺) Amidation (R'NH₂, DCC) protected_PABA->react_carboxyl protected_product Protected Product (P-HN-Ar-COOR/CONHR') react_carboxyl->protected_product deprotect Deprotect Amino Group e.g., Acidic/Basic Hydrolysis protected_product->deprotect final_product Final Product (H₂N-Ar-COOR/CONHR') deprotect->final_product

Caption: Protecting group strategy for selective reactions on aminobenzoic acids.

Q6: My analytical quantification of PABA in complex matrices like plant tissue or blood is giving inconsistent results. What are the likely sources of error?

A6: Quantifying PABA in biological matrices is challenging due to potential interferences and the presence of conjugated forms.[13][14]

Common Issues and Solutions:

Issue Explanation Recommended Solution
Interference from Matrix Components Other compounds in the sample may co-elute with PABA or have similar spectral properties, leading to inaccurate quantification.Use a more selective analytical method like LC-MS/MS, which provides mass-based detection for higher specificity.[14][15] For HPLC-UV, optimize the chromatographic separation to resolve PABA from interfering peaks.[13]
Presence of Conjugated Forms In biological systems, PABA can exist in conjugated forms, such as its β-D-glucopyranosyl ester in plants (PABA-Glc) or glycine conjugates in urine.[14][15] These will not be detected as free PABA.To measure total PABA , an acid hydrolysis step is required to liberate free PABA from its conjugated forms before analysis.[14] Compare results with and without hydrolysis to determine the amounts of free and total PABA.
Poor Extraction Recovery Inefficient extraction of PABA from the sample matrix will lead to underestimation.Validate your extraction protocol using a spike-and-recovery experiment. Optimize solvent choice, pH, and extraction time. The standard addition method can also be used to quantify PABA in complex matrices.[14]

Part 2: Frequently Asked Questions (FAQs)

Q: What are the primary safety precautions I should take when handling aminobenzoic acids? A: While not acutely toxic, aminobenzoic acids can cause skin and eye irritation.[16][17] Some individuals may also develop allergic skin reactions.[8][18] Always follow standard laboratory safety procedures:

  • Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][16]

  • Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[16][19]

  • In case of contact, wash skin thoroughly with soap and water and rinse eyes with copious amounts of water for at least 15 minutes.[8]

Q: Can I use p-aminobenzoic acid (PABA) as a photostabilizer in my formulation? A: While PABA is well-known for its UV-absorbing properties and historical use in sunscreens, its effectiveness as a photostabilizer for other compounds is not guaranteed.[7][20] In some cases, it may not prevent the photolytic degradation of other active ingredients and could even participate in photodegradation pathways.[20][21] The suitability of PABA as a photostabilizer must be empirically tested for your specific formulation.

Q: What is the difference in handling ortho-, meta-, and para-aminobenzoic acid? A: The primary differences lie in their physical properties, such as solubility and melting point, due to the different positions of the functional groups which affect intermolecular bonding. For instance, the solubility of m-aminobenzoic acid has been systematically studied in various solvents.[22] While their general chemical reactivity is similar, the positional isomerism can influence reaction rates and the directing effects in further electrophilic aromatic substitution reactions. Always consult the specific Safety Data Sheet (SDS) and literature for the particular isomer you are using.

References

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid.
  • Oxford Lab Fine Chem LLP. (n.d.). (Pure) (p-Amino Benzoic Acid) MSDS. Retrieved from [https://www.oxfordlabchem.com/msds/(Pure) (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf]([Link] (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf)
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid.
  • Wikipedia. (n.d.). 4-Aminobenzoic acid.
  • PubChem. (n.d.). 4-Aminobenzoic Acid.
  • European Commission. (2010). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA).
  • Patsnap Synapse. (2024). What are the side effects of Aminobenzoic acid?.
  • Mookerjee, N., & Kush, A. (1996). Photolytic Degradation of Formulated Avermectins: Effect of P-Aminobenzoic Acid (PABA).
  • Li, X., et al. (2021). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K.
  • Brainly. (2022). Explain why the amino group of p-aminobenzoic acid does not participate in the reaction.
  • Chen, W. J., & Hwang, D. F. (1996). Comparison of methods for determination of para-aminobenzoic acid (PABA). Journal of Food and Drug Analysis, 4(1), 7.
  • Brainly. (2023). Explain why the amino group of p-aminobenzoic acid does not participate in the reaction. A. Presence of a....
  • WebMD. (n.d.). Para-Aminobenzoic Acid (Paba) - Uses, Side Effects, and More.
  • Science Madness. (2010). Synthesis of p-aminobenzoic acid from benzyl alcohol.
  • ResearchGate. (n.d.). 6 questions with answers in 4-AMINOBENZOIC ACID.
  • ResearchGate. (2017). P-aminobenzoic acid doesn't dissolve in HCl solution after cooling?.
  • Navarre, D. A., et al. (2005). Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(18), 2696-2702.
  • Gaber, A., et al. (2014). The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS. Bioanalysis, 6(16), 2159-2168.
  • Zarafonetis, C. J. (1984). Dangers of orally administered para-aminobenzoic acid. JAMA, 251(18), 2348.
  • ResearchGate. (n.d.). The Simultaneous Detection and Quantification of P-Aminobenzoic Acid and its Phase 2 Biotransformation Metabolites in Human Urine Using LC–MS/MS.
  • Khan, K. M., et al. (2023).

Sources

Overview: The Challenge of Scaling Up 5-Amino-2,4-dichlorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers and drug development professionals, this Technical Support Center provides in-depth guidance on scaling up reactions involving 5-Amino-2,4-dichlorobenzoic acid. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of moving from the bench to pilot scale and beyond.

This compound is a key building block in the synthesis of pharmaceuticals and other high-value chemical entities. While reactions at the lab scale may appear straightforward, scaling up introduces significant challenges related to reaction control, safety, product purity, and isolation. Issues such as managing exothermic events, controlling impurity formation, and achieving efficient product isolation are common hurdles. This guide is structured to provide direct, actionable solutions to the specific problems you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare the this compound precursor? The most prevalent and scalable method involves the reduction of a nitro-substituted precursor, such as 2,4-dichloro-5-nitrobenzoic acid. This transformation of the nitro group (-NO₂) to an amino group (-NH₂) is typically achieved using reducing agents like iron powder in an acidic medium or catalytic hydrogenation.[1][2]

Q2: What are the critical process parameters to monitor when using this compound in a subsequent reaction, such as an amidation? When scaling up reactions with this compound, several parameters are crucial for success:

  • Temperature Control: Many reactions, particularly the activation of the carboxylic acid (e.g., forming an acyl chloride) or subsequent amide bond formation, can be highly exothermic.[1] Strict temperature control is essential to prevent side reactions and ensure safety.

  • Rate of Reagent Addition: Controlled, slow addition of reagents prevents localized temperature spikes and minimizes the formation of impurities.[1]

  • Stoichiometry: While lab-scale reactions might use a large excess of a reagent, at scale, it is crucial to optimize stoichiometry to reduce costs and minimize difficult-to-remove impurities.

  • pH Control During Workup: The solubility of this compound and its derivatives is highly dependent on pH. Precise pH control during extraction, washing, and precipitation is critical for maximizing product isolation and purity.[1][3]

Q3: What are the primary safety considerations for handling this compound and its reactions? Key safety concerns include:

  • Material Handling: The compound can cause serious eye irritation and skin irritation.[4][5] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.[6][7] Handle the powder in a well-ventilated area or a fume hood to avoid inhaling dust.[5]

  • Thermal Decomposition: At elevated temperatures, thermal decomposition can release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids, as these can trigger vigorous or uncontrolled reactions.[4]

Q4: What are typical yields and purity levels to expect? For reactions involving this class of compounds, optimized processes can achieve high yields, often exceeding 85-90%.[1][2] For pharmaceutical applications, the target purity is typically very high, often greater than 99%, which is heavily dependent on the effectiveness of the final purification steps.[1]

Troubleshooting Guide: Common Scale-Up Problems & Solutions

This section addresses specific issues encountered during scale-up in a practical question-and-answer format.

Problem: Low Product Yield

Question: My final product yield is significantly lower than what was achieved on the small scale. What are the potential causes and solutions?

Answer: This is a common scale-up challenge. The root cause often lies in one of the following areas:

Potential Cause Explanation & Recommended Solution
Incomplete Reaction Reactions that appear complete at the lab scale may stall at a larger scale due to inefficient mixing or mass transfer. Solution: Monitor the reaction progress closely using TLC or HPLC.[1] Consider increasing the reaction time or temperature slightly, but be mindful of potential side reactions. Ensure agitation is sufficient for the vessel size to maintain a homogeneous mixture.
Exothermic Events An uncontrolled exotherm can lead to the degradation of starting materials, intermediates, or the final product, directly impacting yield. Solution: Ensure the reactor has adequate cooling capacity. Add reactive reagents slowly and sub-surface if possible to improve heat dissipation.[1] A reaction calorimetry study can help define safe operating limits before scaling up.
Product Loss During Workup The product may be lost during aqueous washes if the pH is not optimal, or it may remain partially dissolved in the mother liquor after precipitation. Solution: Carefully determine the optimal pH for precipitation to minimize the product's aqueous solubility.[3] Cool the slurry sufficiently before filtration. Wash the filter cake with a minimal amount of chilled, appropriate solvent to remove impurities without dissolving significant amounts of product.
Problem: Product Purity Issues

Question: My final product is discolored and HPLC analysis shows several impurities. How can I identify and minimize them?

Answer: Impurities can arise from the starting material, side reactions, or the workup process.

  • Starting Material Impurities: The purity of the initial this compound is critical. Isomeric impurities, in particular, can be difficult to remove later.[1] Solution: Always use a high-purity starting material and verify its quality by analysis before beginning the scale-up campaign.

  • Side-Reaction Products: Increased reaction times or temperatures at scale can promote the formation of byproducts. For instance, in an amidation reaction, di-acylation or other side reactions can occur. Solution: Re-optimize the reaction temperature and time for the larger scale. Tighter control over stoichiometry can also prevent side reactions caused by an excess of one reagent.[8]

  • Residual Solvents or Reagents: Reagents from the reaction (e.g., coupling agents) or solvents from the workup may be trapped in the product. Solution: Ensure the product is washed thoroughly during filtration. Select an appropriate solvent for final purification (e.g., recrystallization) that effectively removes the specific impurities while providing good recovery of the desired product.[1]

Problem: Difficulties in Product Isolation & Purification

Question: I am struggling with the workup. The filtration is extremely slow, and recrystallization is not improving purity effectively.

Answer: Physical processing issues are very common when moving to larger equipment.

  • Slow Filtration: Fine particles or gelatinous precipitates can clog the filter medium, drastically slowing down filtration. This is often an issue when removing inorganic salts or catalyst residues.[1] Solution:

    • Use a filter aid like Celite®. A thin pad (1-2 cm) over the filter paper can dramatically improve filtration speed.[1]

    • Perform the filtration hot if the product is soluble in the hot solvent. This keeps the product dissolved and reduces the solution's viscosity.[1]

    • Ensure the particle size of the precipitated product is optimal. Adjusting the rate of precipitation (e.g., by slower addition of an anti-solvent or slower cooling) can yield larger, more easily filterable crystals.

  • Ineffective Recrystallization: The chosen solvent system may not be optimal for rejecting the specific impurities present. Solution: Conduct a solvent screen to find the ideal recrystallization solvent or solvent/anti-solvent pair. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should either remain in the mother liquor or be insoluble in the hot solvent.

Visualizing the Workflow & Troubleshooting Logic

A clear understanding of the process flow and decision-making is critical for successful scale-up.

Figure 1: General Workflow for Synthesis & Purification cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_purification Purification Phase A Charge Reactor with This compound & Solvent B Controlled Addition of Reagent (e.g., Thionyl Chloride) A->B C Reaction Monitoring (TLC / HPLC) B->C D Reaction Quench (e.g., Add to Water/Ice) C->D Reaction Complete E pH Adjustment & Precipitation D->E F Filtration & Washing (Use of Filter Aid if needed) E->F G Recrystallization (Solvent Selection) F->G Crude Product H Final Filtration & Washing G->H I Drying under Vacuum H->I J J I->J Pure Final Product

Caption: General workflow for synthesis and purification.

Figure 2: Troubleshooting Decision Tree for Low Purity A Low Purity Detected by HPLC/TLC B Are unreacted starting materials present? A->B C YES: Incomplete Reaction B->C Yes D NO: Impurities from Side Reactions or Workup B->D No E Increase reaction time/ temperature cautiously. Verify catalyst activity. C->E F Are impurities known side products? D->F G YES: Optimize Conditions F->G Yes H NO: Contamination F->H No I Lower temperature. Adjust stoichiometry. Check reagent addition rate. G->I J Review workup procedure. Check solvent quality. Analyze for residual metals/salts. H->J

Caption: Troubleshooting decision tree for low purity.

Exemplary Protocol: Synthesis of 5-Amino-2,4-dichlorobenzamide

This protocol details the conversion of this compound to its corresponding primary amide, a common transformation in drug development.

Step 1: Formation of the Acyl Chloride Intermediate

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet with this compound (1.0 eq).

  • Solvent Addition: Add an inert solvent such as methylene chloride or ethyl acetate (approx. 5-10 volumes).[9] Begin agitation.

  • Inerting: Purge the vessel with dry nitrogen.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5-2.5 eq) to the suspension via an addition funnel over 1-2 hours.[9] Maintain the internal temperature below 30°C using a cooling jacket. The reaction is often exothermic.

  • Reaction: Heat the mixture to a gentle reflux (e.g., 40-50°C) and hold for 2-4 hours, or until reaction completion is confirmed by HPLC (disappearance of the starting material).[9]

  • Solvent Removal: Once complete, cool the reaction mixture and remove the solvent and excess thionyl chloride by vacuum distillation.

Step 2: Amidation

  • Solvent Addition: Add a fresh portion of an appropriate inert solvent (e.g., tetrahydrofuran or methylene chloride) to the crude acyl chloride.

  • Ammonia Addition: Cool the mixture to 0-10°C. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent slowly. This step is highly exothermic and requires efficient cooling.

  • Reaction: Stir the reaction mixture at 0-10°C for 1-2 hours, monitoring for the disappearance of the acyl chloride intermediate by TLC or HPLC.

  • Quench: Slowly add water to the reaction mixture to quench any remaining reactive species and dissolve ammonium chloride salts.

  • Isolation: Adjust the pH of the slurry to neutral (pH ~7) to ensure the product is not protonated or deprotonated.

  • Filtration: Filter the solid product, washing the cake thoroughly with water to remove inorganic salts, followed by a wash with a small amount of a non-polar solvent (e.g., hexanes) to aid drying.

  • Drying: Dry the crude 5-Amino-2,4-dichlorobenzamide in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Purification: If required, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.[1]

References

  • Safety Data Sheet 3-Amino-4-chlorobenzoic acid. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC103130050&productDescription=3-AMINO-4-CHLOROBENZOIC+ACID+98%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
  • Safety Data Sheet 4-Amino-2-chlorobenzoic acid. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AA245776302&productDescription=4-Amino-2-chlorobenzoic+acid%2C+97%25%2C+Thermo+Scientific&vendorId=VN00032119&countryCode=US&language=en]
  • Safety Data Sheet 3-Amino-4-chlorobenzoic acid. Thermo Fisher Scientific. (Note: This is a distinct document from reference 1, potentially with different revision dates or details, reflecting the information available in the search results). [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC103130050&productDescription=3-AMINO-4-CHLOROBENZOIC+ACID+98%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
  • Safety Data Sheet 4-Amino-2,5-dichlorobenzoic acid. AK Scientific, Inc. [URL: https://www.aksci.com/sds/M598.sds.pdf]
  • Safety Data Sheet for 2,4-Dichlorobenzoic acid. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/139572]
  • Technical Support Center: Scaling Up the Synthesis of 2-Amino-2',5'-dichlorobenzophenone. Benchchem. [URL: https://www.benchchem.com/technical-support-center/scaling-up-the-synthesis-of-2-amino-2-5-dichlorobenzophenone]
  • Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-chlorobenzoic Acid. Benchchem. [URL: https://www.benchchem.com/technical-support-center/scaling-up-the-synthesis-of-4-amino-2-chlorobenzoic-acid]
  • Preparation of 5-amino-2-chlorobenzoic acid. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-5-amino-2-chlorobenzoic-acid/]
  • Process for preparing 5-amino-2,4,6-triiodoisophthalic acid dichloride by chlorination of the corresponding acid in the presence of a tertiary amine salt or quarternary ammonium salt. European Patent Office. [URL: https://data.epo.org/publication-server/document?i=EP0794937NWB1.pdf&pn=EP0794937&ki=B1&cc=EP]
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v77p0051]

Sources

troubleshooting solubility problems with 5-Amino-2,4-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges for Researchers

Welcome to the technical support guide for 5-Amino-2,4-dichlorobenzoic acid (CAS No. 19861-63-3). This document is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this compound. As a substituted benzoic acid, its solubility is governed by a complex interplay between its aromatic backbone, halogen substituents, and ionizable functional groups. This guide provides a systematic, causality-driven approach to achieving successful dissolution for your experiments.

Section 1: Understanding the Molecule: Physicochemical Profile

The first step in troubleshooting solubility is to understand the compound's intrinsic properties. This compound possesses both acidic (carboxylic acid) and basic (amino) functional groups, along with a hydrophobic dichlorinated benzene ring. This amphipathic and zwitterionic potential is key to manipulating its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for SolubilitySource(s)
CAS Number 19861-63-3N/A - For Identification[1][2]
Molecular Formula C₇H₅Cl₂NO₂N/A - For Calculation[1]
Molecular Weight ~206.03 g/mol Essential for molarity calculations.[3]
Appearance White to off-white solidIndicates the starting physical state.[4]
Predicted pKa 2.82 (Carboxylic Acid)The carboxylic acid is strongly acidic. At a pH > 4, it will be deprotonated to a highly soluble carboxylate salt. This is the primary handle for aqueous dissolution.[4]
Predicted Solubility Poor in neutral waterThe hydrophobic dichlorinated ring counteracts the polarity of the functional groups, leading to low intrinsic aqueous solubility.[5]

The molecule's structure dictates its behavior. The two chlorine atoms significantly increase the hydrophobicity of the benzene ring, driving down its solubility in water.[5] However, the carboxylic acid group is a powerful tool. By raising the pH of an aqueous solution well above the pKa of 2.82, the group ionizes to its carboxylate form (R-COO⁻), which is dramatically more polar and water-soluble.[6][7]

Section 2: Troubleshooting Workflow for Dissolution

This workflow provides a logical sequence of steps to address solubility issues, starting with the simplest methods and progressing to more complex solutions.

G start Start: Undissolved This compound q_solvent What is your target solvent? start->q_solvent organic Organic Solvent (e.g., for stock solution) q_solvent->organic Organic aqueous Aqueous Buffer (e.g., for assay) q_solvent->aqueous Aqueous sol_organic Use a polar aprotic solvent. Primary choices: DMSO or DMF. Secondary: Ethanol, Methanol. organic->sol_organic sol_aqueous pH Adjustment is CRITICAL. Titrate with base (e.g., 1M NaOH) to pH > 7 for full deprotonation. aqueous->sol_aqueous q_precipitate Did the compound precipitate after diluting the organic stock into your aqueous buffer? sol_organic->q_precipitate Dilution Step no_precipitate Success! Proceed with experiment. q_precipitate->no_precipitate No yes_precipitate Issue: 'Crashing Out' Compound exceeds its solubility limit in the final buffer. q_precipitate->yes_precipitate Yes fix_precipitate Troubleshooting Precipitation: 1. Lower final concentration. 2. Increase % of co-solvent (if tolerated). 3. Ensure final buffer pH is basic. 4. Add surfactant (e.g., Tween-80). yes_precipitate->fix_precipitate

Caption: A systematic workflow for troubleshooting solubility.

Section 3: Frequently Asked Questions (FAQs)

Q1: I need to make a stock solution. What solvent should I use?

For preparing concentrated stock solutions, polar aprotic solvents are the most effective choice.[8][9]

  • Primary Recommendation: Dimethyl sulfoxide (DMSO). It is an excellent solvent for a wide range of organic molecules.

  • Secondary Recommendation: N,N-Dimethylformamide (DMF).

  • Tertiary Recommendation: Ethanol. While it may require gentle warming or sonication, it can be a suitable alternative if DMSO or DMF are incompatible with your downstream application.

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

  • Pre-Preparation: Bring the vial of this compound and a bottle of anhydrous DMSO to room temperature to prevent water condensation.[8]

  • Calculation: For 1 mL of a 50 mM stock solution, you will need: Mass (mg) = 50 mmol/L * 0.001 L * 206.03 g/mol * 1000 mg/g = 10.3 mg

  • Weighing: Accurately weigh approximately 10.3 mg of the compound into a sterile, chemically resistant vial (e.g., amber glass).

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex thoroughly. If needed, use a sonicating water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10]

Q2: Why won't the compound dissolve in my neutral phosphate-buffered saline (PBS, pH 7.4)?

This is expected behavior. At pH 7.4, the carboxylic acid group (pKa ≈ 2.82) is fully deprotonated and negatively charged (COO⁻), which promotes solubility. However, the overall molecule's low intrinsic solubility, due to the dichlorinated ring, means it may not dissolve to a high concentration without assistance, even in its salt form. The primary issue is the very low solubility of the neutral form; if any solid remains un-ionized, it will not dissolve. The key is to ensure complete conversion to the salt form.

Q3: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my cell culture media. What happened and how do I fix it?

This is a common phenomenon called "crashing out."[11] The compound is highly soluble in the concentrated DMSO stock but becomes supersaturated and precipitates when diluted into the aqueous medium where its solubility is much lower.

Solutions:

  • Lower the Final Concentration: This is the simplest fix. The final concentration you are trying to achieve may be above the compound's solubility limit in the final medium.

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, add the stock to a smaller volume first while vortexing vigorously to aid dispersion.

  • Use a Co-solvent: If your experiment can tolerate it, including a small percentage of a co-solvent like ethanol or PEG400 in your final aqueous medium can help keep the compound in solution.[7]

  • Check Final pH: Ensure the pH of your final working solution is basic enough to keep the compound ionized. Cell culture media is typically buffered around pH 7.4, which should be sufficient, but it's worth verifying.

Section 4: Step-by-Step Guide to Aqueous Solubilization

The most reliable method for dissolving this compound directly in an aqueous buffer is by pH modification to form a soluble salt.

Caption: The effect of pH on the ionization and solubility.

Protocol 2: Preparing an Aqueous Solution via pH Adjustment This protocol is for preparing a solution directly in an aqueous buffer without an organic co-solvent.

  • Weigh Compound: Weigh the desired amount of this compound into a suitable container.

  • Add Buffer: Add slightly less than the final desired volume of your aqueous buffer (e.g., add 9.5 mL if the final volume is 10 mL). The compound will likely remain as a suspension.

  • Initial Mixing: Stir the suspension with a magnetic stir bar.

  • Adjust pH: While stirring, add a suitable base dropwise. A 1 M solution of Sodium Hydroxide (NaOH) is a common choice.

  • Monitor Dissolution: Continue adding the base slowly until the solid material completely dissolves. The solution should become clear.

  • Final pH and Volume: Check the pH of the solution to ensure it is in the desired range for your experiment (typically >7). Adjust the final volume to the target (e.g., 10 mL) with your buffer.

Causality: By adding a base, you are shifting the equilibrium from the poorly soluble neutral carboxylic acid (R-COOH) to the highly soluble anionic carboxylate salt (R-COO⁻ Na⁺).[6] This ionization dramatically increases the molecule's interaction with water, leading to dissolution.

Section 5: Stability and Storage Considerations

  • Solid Form: Store the compound as a powder at room temperature or refrigerated, protected from light and moisture.

  • Solutions:

    • DMSO Stock Solutions: Store at -20°C or -80°C. They are typically stable for several months.[10] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Aqueous Solutions: It is recommended to prepare aqueous solutions fresh on the day of use. Aminobenzoic acids can be susceptible to degradation or discoloration over time, especially when exposed to light.[6]

By understanding the chemical nature of this compound and applying these systematic troubleshooting steps, researchers can confidently overcome solubility hurdles and ensure the accuracy and reproducibility of their experimental results.

References

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid.
  • PubChem. (n.d.). 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid.
  • Stevens, J. S., et al. (2014). pH and Solvent Influence on p-Aminobenzoic Acid. CORE.
  • ChemWhat. (n.d.). This compound manufacturers and suppliers in india.
  • ChemSrc. (2025). This compound.
  • PubChem. (n.d.). 4-Aminobenzoic Acid.
  • MilliporeSigma. (2021). Lab Skills: Preparing Stock Solutions. YouTube.
  • Ashland. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
  • Solubility of Things. (n.d.). 2,4-Dichlorobenzoic acid.
  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Amino-2,4-dichlorobenzoic Acid and Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of pharmaceutical and chemical synthesis, substituted benzoic acids are foundational scaffolds. Their reactivity, dictated by the nature and position of substituents on the aromatic ring, is a critical parameter influencing synthetic strategy and molecular design. This guide provides an in-depth comparative analysis of the chemical reactivity of 5-Amino-2,4-dichlorobenzoic acid and the isomers of aminobenzoic acid.

We will dissect how the potent electron-withdrawing and steric effects of two chlorine atoms in this compound fundamentally alter the reactivity of the carboxylic acid, the amino group, and the aromatic ring compared to the electron-donating amino group in aminobenzoic acids. This comparison is grounded in established principles of physical organic chemistry and supported by physicochemical data and detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the expert insights necessary to make informed decisions in their synthetic endeavors.

Structural and Electronic Landscape: A Tale of Two Molecules

The reactivity of an aromatic compound is governed by the electronic effects of its substituents, which modulate electron density across the molecule. These effects are broadly classified as the inductive effect (transmitted through sigma bonds) and the resonance (or mesomeric) effect (transmitted through pi systems).

  • Aminobenzoic Acid: The isomers of aminobenzoic acid (ortho, meta, and para) feature an electron-donating amino group (-NH₂) and an electron-withdrawing carboxylic acid group (-COOH). The amino group exerts a weak electron-withdrawing inductive effect (-I) but a powerful electron-donating resonance effect (+M). This +M effect significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the amino group.

  • This compound: This molecule presents a more complex electronic environment. In addition to the -COOH and -NH₂ groups, it possesses two strongly electronegative chlorine atoms. The chlorine atoms exert a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+M). The net result is a significant withdrawal of electron density from the aromatic ring, rendering it electron-deficient.

This fundamental electronic divergence is the primary determinant of the differing reactivities of these molecules.

electronic_effects cluster_ADCBA This compound cluster_ABA Aminobenzoic Acid (Isomers) ADCBA Structure: this compound - Two Cl atoms: Strong -I effect (deactivating) - COOH group: -I, -M effects (deactivating) - NH2 group: +M effect (activating) Overall: Electron-deficient ring ABA Structure: Aminobenzoic Acid - NH2 group: Strong +M effect (activating) - COOH group: -I, -M effects (deactivating) Overall: Electron-rich ring (compared to benzoic acid) ADCBA->ABA Contrasting Electronic Profiles

Caption: Core electronic differences between the two molecular scaffolds.

Reactivity of the Carboxylic Acid Group

The primary role of the carboxylic acid group is its acidity and its susceptibility to nucleophilic acyl substitution to form esters, amides, and acid chlorides.

Acidity (pKa)

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize this anion through the inductive effect, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups destabilize the anion and decrease acidity.[1][2][3]

  • This compound: The two chlorine atoms exert a powerful electron-withdrawing inductive effect, which strongly stabilizes the negative charge of the carboxylate anion. This effect, combined with the "ortho-effect" of the chlorine at position 2, significantly increases the acidity of the carboxylic acid.[1] Although the amino group is donating, its effect is overwhelmed by the two halogens.

  • Aminobenzoic Acid: The amino group is, on balance, electron-donating, which destabilizes the carboxylate anion and makes aminobenzoic acids generally less acidic than benzoic acid itself (pKa ≈ 4.20).[4][5][6] The isomers exhibit nuanced differences due to the position of the amino group and the potential for zwitterion formation.[4][7][8][9]

Table 1: Comparison of Acidity Data

CompoundKey SubstituentsExpected pKa (Carboxyl Group)Rationale
Benzoic Acid-H~4.20[6]Baseline reference.
p-Aminobenzoic Acidp-NH₂~4.88[10]+M effect of NH₂ destabilizes carboxylate.[5]
m-Aminobenzoic Acidm-NH₂~4.78[8][9]Weaker electronic influence from meta position.[7]
o-Aminobenzoic Acido-NH₂~4.95Amino group's proximity decreases acidity.[1]
This compound 2-Cl, 4-Cl, 5-NH₂Significantly < 4.2 Dominant -I effect of two Cl atoms stabilizes carboxylate.[1][3]
Nucleophilic Acyl Substitution (Esterification & Amidation)

The conversion of a carboxylic acid to an ester (esterification) or an amide (amidation) is a cornerstone of organic synthesis.[11][12] The reactivity of the carbonyl carbon towards nucleophilic attack is key.

  • This compound: The strong electron-withdrawing nature of the chlorine atoms makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. However, the chlorine atom at the ortho position (C2) introduces significant steric hindrance, which can slow down the reaction rate, particularly with bulky nucleophiles.

  • Aminobenzoic Acid: The carbonyl carbon is less electrophilic compared to that in the dichlorinated analogue. Steric hindrance is generally lower (except for the ortho isomer). These reactions often require activation. Direct conversion to amides is challenging as the basic amine nucleophile can deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt.[11] This necessitates the use of coupling reagents or conversion to a more reactive intermediate like an acid chloride.

Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom endows the amino group with basicity and nucleophilicity.

  • This compound: The electron density of the entire aromatic ring is depleted by the two chlorine atoms. This effect is transmitted to the amino group, reducing the availability of its lone pair. Consequently, the amino group is significantly less basic and less nucleophilic than in aminobenzoic acid.

  • Aminobenzoic Acid: The amino group is a potent nucleophile, readily participating in reactions such as acylation to form amides. Its basicity allows it to be protonated in acidic conditions, forming an ammonium salt (-NH₃⁺). The pKa of the conjugate acid of aniline is ~4.6, and the aminobenzoic acids have similar values.[8][9]

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is the characteristic reaction of benzene and its derivatives.[13] The reaction rate and the position of substitution are dictated by the existing substituents.

  • This compound: The aromatic ring is heavily deactivated towards EAS.

    • Deactivating Groups: The two chlorine atoms and the carboxylic acid group are deactivating.[3][14]

    • Activating Group: The amino group is a strong activator.

    • Net Effect: The combined deactivating effect of the three other substituents overwhelms the activating effect of the single amino group. The available positions for substitution are electronically poor and sterically hindered. Electrophilic substitution on this ring would require harsh reaction conditions and would likely yield a mixture of products with low yield.

  • Aminobenzoic Acid: The aromatic ring is strongly activated towards EAS due to the powerful +M effect of the amino group. The amino group is an ortho, para-director. The outcome of an EAS reaction depends on the specific isomer and reaction conditions, as the directing effects of the activating amino group and the deactivating carboxyl group must be considered.

Experimental Protocols & Methodologies

The following protocols provide practical examples for key transformations, highlighting the differences in reactivity. The choice of conditions and reagents is a direct consequence of the principles discussed above.

Protocol 1: Fischer-Speier Esterification

This protocol demonstrates the conversion of the carboxylic acid to a methyl ester. The harsher conditions potentially required for the less reactive aminobenzoic acid are contrasted with the likely more facile (if sterically unhindered) reaction of the dichlorinated compound.

fischer_workflow start Start setup 1. Dissolve Benzoic Acid in excess Methanol (Solvent/Reagent) start->setup catalyst 2. Add catalytic H2SO4 (slowly, with cooling) setup->catalyst reflux 3. Reflux mixture (e.g., 4-16 hours) Monitor by TLC catalyst->reflux workup 4. Cool & Neutralize (e.g., with aq. NaHCO3) reflux->workup extract 5. Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract dry 6. Dry organic phase (e.g., with Na2SO4) extract->dry purify 7. Purify (Evaporation, Recrystallization, or Chromatography) dry->purify end End purify->end

Caption: General workflow for Fischer-Speier Esterification.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the selected benzoic acid (1.0 eq) in a large excess of anhydrous methanol (15-20 eq), which serves as both reactant and solvent.[15]

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.[15]

    • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic methanol.[16] This catalytic step is essential to achieve a reasonable reaction rate.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess sulfuric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude ester by recrystallization or column chromatography as needed.

  • Self-Validation: The reaction's completion is validated by TLC analysis, comparing the reaction mixture to the starting material spot. The final product structure and purity are confirmed by NMR spectroscopy and melting point analysis.

Protocol 2: Amide Bond Formation via Acid Chloride

This two-step protocol is often necessary for aminobenzoic acids and demonstrates the reactivity of both the carboxyl and amino functionalities. It involves first converting the carboxylic acid to a more reactive acid chloride, followed by reaction with an amine.

amide_coupling cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation acid Carboxylic Acid (R-COOH) socl2 Thionyl Chloride (SOCl2) acid->socl2 + acid_chloride Acid Chloride (R-COCl) (Highly Reactive) socl2->acid_chloride Reflux acid_chloride_2 Acid Chloride (R-COCl) amine Amine (R'-NH2) amide Amide (R-CONH-R') amine->amide acid_chloride_2->amine + (in base, e.g., Pyridine)

Caption: Two-step workflow for amide synthesis via an acid chloride intermediate.

Methodology - Step A: Synthesis of the Acid Chloride

  • Reaction Setup: In a fume hood, combine the benzoic acid derivative (1.0 eq) and thionyl chloride (SOCl₂) (2-3 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts). A solvent like dichloromethane may be used.[17]

  • Reaction: Gently heat the mixture to reflux for 1-3 hours. The reaction is often complete when gas evolution ceases.

    • Causality: Thionyl chloride converts the hydroxyl group of the carboxylic acid into an excellent leaving group (a chlorosulfite intermediate), which is then displaced by a chloride ion to form the highly reactive acid chloride.[11] This activation is crucial for the subsequent step.

  • Isolation: Carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acid chloride is often used immediately in the next step without further purification.

Methodology - Step B: Reaction with Amine

  • Reaction Setup: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere (N₂). Cool the solution in an ice bath.

  • Amine Addition: In a separate flask, dissolve the desired amine (e.g., aniline, 1.1 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) in the same solvent. Add this solution dropwise to the cold acid chloride solution.

    • Causality: The amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride.[12][18] The added base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor by TLC.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash successively with dilute HCl (to remove excess base), saturated NaHCO₃ (to remove any unreacted acid), and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or chromatography.

  • Note on this compound: When performing Step A on this molecule, the amino group may react with the thionyl chloride. It is often necessary to first protect the amino group (e.g., as an acetyl amide) before proceeding with the acid chloride formation.

Conclusion

The chemical personalities of this compound and aminobenzoic acid are strikingly different, a direct consequence of their substituent patterns.

  • This compound is characterized by a highly acidic carboxyl group, a poorly nucleophilic amino group, and a strongly deactivated aromatic ring. Its utility lies in reactions where the enhanced electrophilicity of the carboxyl carbon is desired, but its sterically hindered and electron-poor nature must be carefully managed.

  • Aminobenzoic acid isomers are defined by their nucleophilic amino group and an activated aromatic ring, making them prime substrates for reactions like N-acylation and electrophilic aromatic substitution. Their carboxyl group is less acidic and typically requires activation for efficient conversion to esters and amides.

Understanding these fundamental differences in reactivity is paramount for the strategic design of synthetic routes, enabling researchers to select appropriate reaction conditions, anticipate potential side reactions, and ultimately achieve their molecular targets with greater efficiency and control.

References

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]
  • Mather, J. G., & Shorter, J. (1961). The cumulative effect of substituents in an aromatic nucleus on reactions of the side-chain. Journal of the Chemical Society, 4744-4751. [Link]
  • Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?[Link]
  • Quora. (2016). Why meta Aminobenzoic acid is weaker acid than Benzoic acid despite of the small -I (inductive) effect of amino group?[Link]
  • Filo. (2024). Acidic strength of 2-aminobenzoic acid and 4-aminobenzoic acid. [Link]
  • ResearchGate. (n.d.). Analytical Profile of p-Aminobenzoic Acid. [Link]
  • Chemistry Stack Exchange. (2014). Why is benzoic acid a stronger acid than 3-aminobenzoic acid?[Link]
  • ResearchGate. (2020).
  • National Institutes of Health. (2020).
  • Unknown Source. (n.d.). Table 20.
  • PubChem. (n.d.). 4-Aminobenzoic Acid. [Link]
  • ACS Publications. (2024). Observation of Solvent-Dependence in the Mechanism of Neutral-Catalyzed Isomerization of para-Aminobenzoic Acid Protomers. [Link]
  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [Link]
  • PrepChem.com. (n.d.). Preparation of 5-amino-2-chlorobenzoic acid. [Link]
  • Wikipedia. (n.d.). 4-Aminobenzoic acid. [Link]
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]
  • National Institutes of Health. (n.d.). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. [Link]
  • ACS Publications. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. [Link]
  • Quora. (2021).
  • Chad's Prep. (n.d.). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. [Link]
  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]
  • Google Patents. (1999). PROCESS FOR PREPARING 5-AMINO-2,4,6-TRIIODOISOPHTHALIC ACID DICHLORIDE BY CHLORINATION OF THE CORRESPONDING ACID IN THE PRESENCE.
  • ResearchGate. (2025).
  • Master Organic Chemistry. (n.d.).
  • YouTube. (2017).
  • YouTube. (2021). 12: Acidic and basic nucleophilic acyl substitution. [Link]
  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
  • YouTube. (2016).
  • Chemsrc. (n.d.). This compound | CAS#:19861-63-3. [Link]
  • University of Wisconsin-Madison. (n.d.).
  • Google Patents. (1972). Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • PubChem. (n.d.). 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid. [Link]
  • PubChem. (n.d.). 2,5-Dichlorobenzoic acid. [Link]
  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. [Link]
  • ResearchGate. (2025). The chlorination of 4‐aminobenzoic acid and its methyl ester. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 5-Amino-2,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5-Amino-2,4-dichlorobenzoic acid. As a crucial intermediate in chemical synthesis and a potential impurity in pharmaceutical manufacturing, the accurate and precise measurement of this compound is paramount for quality control and regulatory compliance. This document delves into the principles of method validation, compares common analytical techniques, and offers detailed protocols grounded in established scientific and regulatory standards.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. The objective is to demonstrate that the chosen analytical procedure is fit for its purpose.[1][2] This principle is universally recognized by global regulatory bodies, with the International Council for Harmonisation (ICH) providing a foundational framework in its Q2(R2) guideline, which is harmonized with requirements from agencies like the U.S. Food and Drug Administration (FDA).[3][4][5][6]

Pillar 1: The Regulatory Bedrock - Understanding ICH Q2(R2) Validation Parameters

Before comparing methods, it is essential to understand the performance characteristics that must be evaluated. The ICH Q2(R2) guideline outlines a systematic approach to demonstrate that an analytical method is reliable, reproducible, and accurate for its intended use.[1][4][7] The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8] For a stability-indicating method, this is often demonstrated through forced degradation studies.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been shown to have a suitable level of precision, accuracy, and linearity.[9][10][11]

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often determined through recovery studies of a known quantity of analyte spiked into a sample matrix.[7][8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[8]

Pillar 2: Comparative Analysis of Core Analytical Methodologies

The selection of an analytical technique for this compound depends on the specific requirements of the analysis, such as required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are three common and viable techniques.

Parameter HPLC-UV GC-MS (with Derivatization) UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile (or derivatized) compounds in the gas phase followed by detection based on mass-to-charge ratio.Measurement of the absorbance of ultraviolet or visible light by the analyte in a solution.
Limit of Detection (LOD) 10 - 50 ng/mL0.5 - 10 ng/mL0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 30 - 150 ng/mL1.5 - 30 ng/mL0.3 - 3 µg/mL
Linearity (R²) > 0.998> 0.999> 0.995
Linear Range 0.1 - 100 µg/mL0.01 - 50 µg/mL0.5 - 25 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%90 - 110%
Specificity High (Separates analyte from impurities)Very High (Chromatographic separation + mass fragmentation)Low (Prone to interference from other absorbing compounds)
Advantages Robust, reliable, widely applicable for routine QC, excellent for stability-indicating assays.Superior sensitivity and specificity, definitive identification.Simple, rapid, cost-effective.
Disadvantages Moderate sensitivity compared to GC-MS.Requires derivatization for non-volatile analytes like this one, more complex instrumentation.Lacks specificity, only suitable for pure samples or simple matrices.

Note: The performance data in this table is synthesized from published methods for structurally similar compounds and represents typical performance characteristics for these techniques.[12]

Pillar 3: Field-Proven Protocols & Validation Workflow

While GC-MS offers the highest sensitivity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and versatile method for the routine quantification and stability testing of compounds like this compound in a pharmaceutical setting.[12]

Detailed Experimental Protocol: RP-HPLC-UV Method

This protocol provides a robust starting point for method development and validation.

1. Instrumentation:

  • A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 70% A / 30% B, hold for 10 minutes. (Note: This is an isocratic example; a gradient may be required to separate impurities).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Diluent: 50:50 (v/v) Acetonitrile and Water.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to achieve a final concentration within the established calibration range.

Experimental Validation Workflow

The following diagram illustrates a typical workflow for validating the HPLC method described above.

G cluster_plan Phase 1: Planning cluster_exec Phase 2: Execution cluster_report Phase 3: Reporting plan Define Analytical Target Profile (ATP) & Scope protocol Write Validation Protocol (Define experiments & acceptance criteria) plan->protocol specificity Specificity (Forced Degradation) protocol->specificity Execute Experiments linearity Linearity & Range protocol->linearity accuracy Accuracy (Spike/Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision limits LOD & LOQ protocol->limits robustness Robustness protocol->robustness data_analysis Analyze Data & Compare Against Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis limits->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report

Caption: A generalized workflow for analytical method validation.

Logical Inter-relationship of Validation Parameters

The core quantitative performance characteristics—linearity, accuracy, and precision—are intrinsically linked and collectively define the validated range of the method.

G cluster_precision Precision Components Linearity Linearity Range Validated Working Range Linearity->Range Establishes proportionality Accuracy Accuracy Accuracy->Range Confirms 'trueness' Precision Precision Precision->Range Confirms reproducibility Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Logical relationship between core validation parameters.

Conclusion

The validation of analytical methods for this compound is a mandatory process rooted in scientific principles and regulatory expectations. The choice of an analytical method should be guided by its intended purpose.

  • HPLC-UV stands out as the most balanced and robust technique for routine quality control, release testing, and stability studies, offering excellent specificity and reliability.

  • GC-MS is the method of choice when ultimate sensitivity and definitive identification are required, particularly for trace-level impurity analysis, though it necessitates a derivatization step.

  • UV-Vis Spectrophotometry serves as a simple, rapid, and cost-effective screening tool for high-concentration, pure samples where specificity is not a primary concern.

A successful validation study, executed according to a predefined protocol and grounded in the principles of ICH Q2(R2), provides documented evidence that the chosen method is fit-for-purpose, ensuring the generation of accurate, reliable, and defensible analytical data.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • EFL. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025).
  • GMP Compliance.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • Lab Manager. (2025).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Harvey, D. Spectroscopic Methods. Saylor.org.
  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • European Medicines Agency. (2023). ICH Q2(R2)
  • Benchchem.
  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2007). Development and Validation of Spectrophotometric, TLC and HPLC Methods for the Determination of Lamotrigine in Presence of Its Impurity. Journal of the Pharmaceutical Society of Japan, 127(4), 739-746.
  • Al-arfaj, N. A., Al-Abdali, S. S., & El-Tohamy, M. F. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 11(02), 370-376.
  • LCGC Intern

Sources

A Comparative Guide to the Bioactivity of 5-Amino-2,4-dichlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Scaffold

In the continuous quest for novel and effective agrochemicals and therapeutic agents, the substituted benzoic acid scaffold has proven to be a remarkably fruitful starting point. Among these, 5-Amino-2,4-dichlorobenzoic acid presents a particularly intriguing backbone for chemical derivatization. The presence of two chlorine atoms, an amino group, and a carboxylic acid moiety offers multiple reactive sites for the synthesis of diverse libraries of esters, amides, and other analogs. This guide provides a comparative overview of the potential bioactivities of such derivatives, drawing insights from structurally related compounds to establish a predictive framework for their herbicidal, fungicidal, and insecticidal properties. We will delve into the rationale behind experimental design for screening these compounds and provide robust, validated protocols to empower researchers in their discovery efforts.

Comparative Bioactivity Analysis: Insights from Related Structures

While comprehensive screening data for a wide array of this compound derivatives is still an emerging field, we can extrapolate potential activities by examining published data on analogous structures. The following tables summarize the bioactivities of various benzoic acid derivatives, providing a benchmark for future studies.

Table 1: Herbicidal Activity of Benzoic Acid and Picolinic Acid Derivatives
Compound ClassExample CompoundTarget Weed(s)Bioactivity (at concentration)Mechanism of Action (if known)Reference
4-Amino-2-picolinic AcidsCompound S202Brassica napus78.4% root growth inhibitionSynthetic Auxin[1][2]
Barbituric Acid DerivativesCompound BA-1Brassica campestris, Amaranthus tricolor>70% inhibitionProtoporphyrinogen IX Oxidase (PPO) Inhibitor[3]
Thiazolylpiperidyl CarboxamidesNot specifiedGeneral weedsModerate to good in vivo activityD1 Protease Inhibitor[4]
Dichlorobenzoic AcidChlorambenSoybeans, snap beansEffective at registered ratesNot specified[5]
Table 2: Fungicidal and Antibiofilm Activity of Amino- and Dichloro- Benzoic Acid Derivatives
Compound ClassExample CompoundTarget FungiBioactivity (MIC)Mechanism of Action (if known)Reference
2-Aminobenzoic Acid DerivativesCompound 1 & 2Candida albicans70 µg/mLDownregulation of HWP, ERG11, and ASL3 genes[6]
Thiazole DerivativesCompound 4aCryptococcus neoformans2-16 µg/mLFungicidal[7]
Chitosan DerivativesN-(2,6-dichlorobenzyl)chitosanBotrytis cinereaEC50 = 0.52 g/LNot specified[8]
Table 3: Insecticidal Activity of Dichlorobenzyl Derivatives
Compound ClassExample CompoundTarget InsectBioactivity (LC50)Mechanism of Action (if known)Reference
Chitosan DerivativesN-(2-chloro-6-fluorobenzyl)chitosanSpodoptera littoralis0.32 g/kgUnknown, feeding cessation observed[8]

Proposed Mechanism of Action: A Multi-Target Hypothesis

Based on the diverse bioactivities of related compounds, derivatives of this compound could potentially act on multiple targets. The anti-inflammatory properties of 5-aminosalicylic acid derivatives, for instance, are attributed to their ability to scavenge reactive oxygen species and interfere with prostaglandin and leukotriene metabolism[9][10]. In the context of herbicidal activity, analogs have been shown to act as synthetic auxins, D1 protease inhibitors, or PPO inhibitors[1][2][3][4]. The antifungal action of some derivatives appears to stem from the disruption of fungal cell membranes and the inhibition of key enzymes in amino acid biosynthesis[6][11][12].

The following diagram illustrates a hypothetical signaling pathway for a this compound derivative with herbicidal activity, targeting the D1 protease in the photosystem II complex.

Herbicidal_Mechanism cluster_chloroplast Chloroplast cluster_psii Photosystem II (PSII) D1 D1 Protein Electron_Transport_Block Electron Transport Blocked D1->Electron_Transport_Block QB Plastoquinone (QB) QB->D1 Electron to QB site on D1 P680 P680 Pheo Pheophytin P680->Pheo Light Energy Pheo->QB Electron Transfer ATP_Synthase ATP Synthase Derivative 5-Amino-2,4-dichlorobenzoic Acid Derivative Inhibition Inhibition Derivative->Inhibition Binds to D1 Inhibition->D1 Inhibition->QB Blocks QB reduction ROS Reactive Oxygen Species (ROS) Generation Electron_Transport_Block->ROS Cell_Death Weed Cell Death ROS->Cell_Death

Caption: Hypothetical mechanism of a herbicidal this compound derivative inhibiting the D1 protein in Photosystem II.

Experimental Protocols: A Framework for Discovery

To systematically evaluate the bioactivity of a novel library of this compound derivatives, a tiered screening approach is recommended. The following workflow outlines the key experimental stages.

Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_primary_screening Primary Bioactivity Screening cluster_secondary_screening Secondary Screening & Dose-Response cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Derivative Library (e.g., amides, esters) Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization Herbicidal_Screen Herbicidal Assay (Seedling Growth Inhibition) Characterization->Herbicidal_Screen Fungicidal_Screen Fungicidal Assay (Microbroth Dilution) Characterization->Fungicidal_Screen Insecticidal_Screen Insecticidal Assay (Diet Incorporation) Characterization->Insecticidal_Screen Dose_Response Dose-Response Curves (IC50 / EC50 / LC50 Determination) Herbicidal_Screen->Dose_Response Fungicidal_Screen->Dose_Response Insecticidal_Screen->Dose_Response Spectrum_Analysis Spectrum of Activity (Multiple Species) Dose_Response->Spectrum_Analysis Enzyme_Assays Enzyme Inhibition Assays (e.g., PPO, D1 Protease) Spectrum_Analysis->Enzyme_Assays Gene_Expression Gene Expression Analysis (e.g., qPCR) Spectrum_Analysis->Gene_Expression Lead_Compound Lead Compound(s) Identified Enzyme_Assays->Lead_Compound Gene_Expression->Lead_Compound

Caption: A comprehensive workflow for the synthesis, screening, and characterization of novel this compound derivatives.

Protocol 1: In Vitro Herbicidal Activity Assay (Seedling Growth Inhibition)
  • Preparation of Test Solutions: Dissolve synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions in a nutrient medium.

  • Seed Plating: Sterilize seeds of a model plant (e.g., Arabidopsis thaliana or a relevant weed species) and place them on agar plates containing the different concentrations of the test compounds.

  • Incubation: Incubate the plates under controlled conditions of light and temperature.

  • Data Collection: After a set period (e.g., 7-14 days), measure the root length and shoot fresh weight of the seedlings.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to a solvent control. Determine the IC50 value (the concentration that causes 50% inhibition).

Protocol 2: In Vitro Fungicidal Activity Assay (Microbroth Dilution)
  • Preparation of Fungal Inoculum: Grow a culture of the target fungus (e.g., Candida albicans, Botrytis cinerea) in a suitable liquid medium. Adjust the concentration of the fungal suspension to a standard level.

  • Plate Preparation: Add serial dilutions of the test compounds to the wells of a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well. Include positive (a known fungicide) and negative (solvent) controls.

  • Incubation: Incubate the plates at an appropriate temperature for the fungus to grow (e.g., 24-48 hours).

  • Data Analysis: Measure the optical density of each well using a microplate reader to determine fungal growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel bioactive compounds. By leveraging insights from structurally related molecules, researchers can strategically design and synthesize derivatives with a higher probability of desired herbicidal, fungicidal, or insecticidal activities. The experimental framework provided in this guide offers a systematic approach to screening and characterizing these new chemical entities. Future research should focus on building a comprehensive structure-activity relationship (SAR) database for this class of compounds to guide the rational design of next-generation agrochemicals and therapeutics.

References

  • PubChem. 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid. National Center for Biotechnology Information.
  • Kumar, D., et al. (2020). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate.
  • Ireland, A., & Jewell, D. P. (1990). Mechanism of action of 5-aminosalicylic acid and its derivatives. Clinical Science, 78(2), 119-125.
  • Pfaller, M. A., et al. (2005). Fungicide activity of 5-(4-chlorobenzylidene)-(Z)-2-dimethylamino-1,3-thiazol-4-one against Cryptococcus neoformans. PubMed.
  • Hu, D. J., et al. (2009). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. Molecules, 14(3), 1288-1303.
  • Rabea, E. I., et al. (2005). Insecticidal and fungicidal activity of new synthesized chitosan derivatives. PubMed.
  • Li, Y., et al. (2022). Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. Molecules, 27(19), 6528.
  • Piras, A., et al. (2022). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. International Journal of Molecular Sciences, 23(19), 11883.
  • Yang, S., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(11), 3543.
  • Milewska, M. J., et al. (2020). Molecular targets for antifungals in amino acid and protein biosynthetic pathways. Applied Microbiology and Biotechnology, 104(15), 6435-6455.
  • Chemsrc. This compound.
  • Yang, S., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. ResearchGate.
  • Punchard, N. A., et al. (1993). Mechanism of action of 5-aminosalicylic acid. Gut, 34(11), 1524-1528.
  • Wang, Y., et al. (2022). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 27(21), 7268.
  • Milewska, M. J., et al. (2016). Inhibitors of amino acids biosynthesis as antifungal agents. Postepy Higieny i Medycyny Doswiadczalnej, 70, 1317-1332.
  • Hanauer, S. B. (2004). Review article: mode of action and delivery of 5-aminosalicylic acid--new evidence. Alimentary Pharmacology & Therapeutics, 20 Suppl 2, 44-50.
  • Poczta, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8056.
  • U.S. Environmental Protection Agency. (1981). Chloramben (3 Amino 2,5-Dichlorobenzoic Acid) Pesticide Registration Standard.
  • RxList. (2021). 5-Aminosalicylic Acid Derivatives.
  • Greenfield, S. M., et al. (1993). Mechanism of action of 5-aminosalicylic acid. ResearchGate.
  • Council for the Indian School Certificate Examinations. (2024). CHEMISTRY (862).
  • Pesticide Action Network. Methyl chloramben. Pesticide Info.

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Specificity Challenge of a Common Scaffold

4-aminobenzoic acid (PABA) is a simple organic compound, but its structural motif is the foundation for a vast array of pharmaceuticals.[1][2] From the antiarrhythmic drug procainamide to common local anesthetics like benzocaine, the PABA backbone is a cornerstone of medicinal chemistry.[1][3] This structural conservation, however, presents a significant challenge in the development of immunoassays for therapeutic drug monitoring (TDM), pharmacokinetic studies, and diagnostic testing: antibody cross-reactivity.

The Structural Basis of Cross-Reactivity

  • Ester-Type Derivatives: This group, which includes procaine, benzocaine, and chloroprocaine, are derivatives of para-aminobenzoic acid (PABA).[3][7] They are metabolized to PABA, a common molecular structure that can lead to a higher likelihood of cross-reactivity among antibodies developed against any single member of this group.[7]

The potential for cross-reactivity is therefore fundamentally dictated by the degree of structural homology between the target analyte and other compounds present in the sample.[5]

Comparative Analysis of Cross-Reactivity

Immunoassays are frequently used for monitoring drugs like procainamide and its primary, active metabolite, N-acetylprocainamide (NAPA).[9][10][11] Given that both parent drug and metabolite are often measured together, the degree of antibody cross-reactivity is a critical parameter of assay performance.

Below is a summary of cross-reactivity data for a commercially available monoclonal antibody against procainamide. This data exemplifies the quantitative assessment required to characterize an antibody's specificity.

Antibody IDTarget AnalyteCross-Reactant% Cross-ReactivityAssay Format
Mouse Monoclonal (16701)ProcainamideN-acetylprocainamide (NAPA)8.4%[12]ELISA[12]

This table clearly shows that the antibody has a high specificity for procainamide, with only minor reactivity against its major metabolite. This level of detail is crucial for researchers; an 8.4% cross-reactivity might be acceptable for some screening applications but could require mathematical correction or the use of a different analytical method like liquid chromatography (LC-MS/MS) for studies demanding higher precision.[13]

Experimental Workflow: Quantifying Cross-Reactivity with Competitive ELISA

To empirically determine the cross-reactivity of an antibody, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold-standard method, especially for small molecules like PABA derivatives.[14] This format is necessary because the small size of these haptens prevents the simultaneous binding of two different antibodies (a "sandwich" assay), which is common for larger protein antigens.[15]

The workflow below outlines a self-validating system for assessing cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection & Analysis Coat 1. Plate Coating Coat microplate wells with Drug-Protein Conjugate. Block 2. Blocking Block unsaturated sites with an irrelevant protein (e.g., BSA). Coat->Block Wash Compete 3. Competition Add antibody mixed with either standard or unknown sample. Block->Compete Secondary 4. Detection Antibody Add enzyme-conjugated secondary antibody. Compete->Secondary Incubate & Wash Substrate 5. Substrate Addition Add chromogenic substrate (e.g., TMB). Secondary->Substrate Wash Read 6. Signal Measurement Read absorbance at 450 nm. Signal is inversely proportional to analyte. Substrate->Read Stop Reaction

Caption: Competitive ELISA workflow for determining antibody cross-reactivity.

Detailed Protocol and Rationale

Objective: To determine the percent cross-reactivity of an anti-procainamide antibody with its metabolite, N-acetylprocainamide (NAPA).

Materials:

  • Procainamide-BSA conjugate (for coating)

  • Anti-procainamide primary antibody

  • Procainamide standard

  • N-acetylprocainamide (NAPA) standard

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG)

  • 96-well ELISA plates

  • Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

Methodology:

  • Plate Coating:

    • Action: Dilute the procainamide-BSA conjugate to 1-2 µg/mL in PBS. Add 100 µL to each well. Incubate overnight at 4°C.

    • Causality: The drug is conjugated to a large carrier protein (BSA) to enable its immobilization onto the polystyrene plate surface. This provides the solid-phase antigen necessary for the assay.[15]

  • Washing & Blocking:

    • Action: Wash plates 3x with PBST. Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

    • Causality: Washing removes unbound conjugate. Blocking prevents the primary and secondary antibodies from non-specifically binding to the plastic surface, which would cause high background signal.[16][17]

  • Standard Curve Preparation:

    • Action: Prepare two separate serial dilutions: one for the target analyte (Procainamide) and one for the potential cross-reactant (NAPA). Typical concentration ranges might be from 1 ng/mL to 1000 ng/mL.

    • Causality: Separate standard curves are required to determine the concentration of each compound that results in 50% inhibition of the maximum signal (IC50).

  • Competitive Reaction:

    • Action: Wash plates 3x with PBST. In a separate plate or tubes, pre-mix the primary antibody (at its optimal dilution) with each standard concentration (from step 3). Add 100 µL of this mixture to the appropriate wells of the coated plate. Incubate for 1-2 hours at room temperature.

    • Causality: This is the critical competitive step. Free analyte (procainamide or NAPA) in the solution competes with the immobilized procainamide-BSA on the plate for the binding sites on the primary antibody. Higher concentrations of free analyte result in less antibody binding to the plate.

  • Detection:

    • Action: Wash plates 3x with PBST. Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

    • Causality: The secondary antibody binds to the primary antibody that has been captured by the immobilized antigen. The enzyme conjugate (HRP) is essential for signal generation. This is an indirect detection method that provides signal amplification.[18]

  • Signal Generation and Measurement:

    • Action: Wash plates 5x with PBST. Add 100 µL of TMB Substrate. Incubate in the dark for 15-30 minutes. Add 50 µL of Stop Solution. Read absorbance at 450 nm.

    • Causality: The HRP enzyme converts the TMB substrate into a blue-colored product, which turns yellow upon addition of the acid stop solution. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.

Data Analysis and Interpretation

The percent cross-reactivity is calculated using the IC50 values derived from the standard curves of the target analyte and the cross-reactant.

Formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

CrossReactivity cluster_molecules Analytes Procainamide Procainamide (Target) Antibody Antibody Paratope Procainamide->Antibody High Affinity Binding (Specific Recognition) NAPA N-Acetylprocainamide (Cross-Reactant) NAPA->Antibody Lower Affinity Binding (Cross-Reactivity) Other Other Derivatives (e.g., Benzocaine) Other->Antibody Negligible Binding (High Specificity)

Caption: Conceptual model of antibody cross-reactivity with PABA derivatives.

Implications for Researchers and Drug Development

  • Therapeutic Drug Monitoring (TDM): In clinical settings, assays with high cross-reactivity to active metabolites can lead to an overestimation of the parent drug concentration, potentially resulting in sub-optimal dosing.[10] For procainamide, where both the parent drug and its NAPA metabolite have therapeutic effects and toxicity, either a combined level is reported or specific assays are used.[9]

  • Diagnostic Assays: Cross-reactivity can cause false-positive results. For example, in screening for allergies to local anesthetics, an antibody-based test might react to multiple ester-type drugs, even if the patient is only sensitized to one.[19][20]

  • Pharmacokinetic (PK) Studies: During drug development, accurately measuring the concentration of a parent drug versus its metabolites over time is essential. A non-specific antibody can obscure the true metabolic profile of a drug candidate, hindering its evaluation.

References

  • Al-Hakiem, M. H., Smith, D. S., & Landon, J. (1982). Development of Fluoroimmunoassays for the Determination of Individual or Combined Levels of Procainamide and N-acetylprocainamide in Serum. Journal of Immunoassay, 3(1), 91-110. [Link]
  • Quest Diagnostics. (n.d.). Procainamide. Test Detail. [Link]
  • MacKichan, J. J., Coyle, J. D., Shields, B. J., Boudoulas, H., & Lima, J. J. (1984). Fluoroimmunoassays for procainamide and N-acetylprocainamide compared with a liquid-chromatographic method. Clinical Chemistry, 30(5), 768-73. [Link]
  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. [Link]
  • Pino, G. M., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. [Link]
  • Griffiths, W. C., Dextraze, P., Hayes, M., Mitchell, J., & Diamond, I. (1980). Assay of Serum Procainamide and N-Acetylprocainamide: A Comparison of Emit and Reverse-Phase High-Performance Liquid Chromatography. Drug Metabolism Reviews. [Link]
  • ResearchGate. (n.d.).
  • Kracmarova, E., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules. [Link]
  • Wikipedia. (n.d.). 4-Aminobenzoic acid. [Link]
  • Seydel, J. K., & Wempe, E. (1979). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry. [Link]
  • Drugs.com. (2025). Procainamide Monograph for Professionals. [Link]
  • Antibodies.com. (2024). ELISA: The Complete Guide. [Link]
  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. [Link]
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Procainamide. LiverTox. [Link]
  • Sidhu, S. N., Shaw, S., & Wilkinson, J. D. (1999). A 10-year retrospective study on benzocaine allergy in the United Kingdom.
  • Leinco Technologies. (n.d.). Anti-Procainamide Antibody (16701). [Link]
  • Kalogeromitros, D. C., et al. (2021). Identification of Risk Factors and Cross-Reactivity of Local Anesthetics Hypersensitivity: Analysis of 14-Years' Experience. Journal of Personalized Medicine. [Link]
  • Drugs.com. (n.d.). Procainamide Disease Interactions. [Link]
  • Ho, M. H. K., et al. (2018). Cross-reactivity pattern of a rare presentation of generalized delayed-type hypersensitivity to local anaesthetics. Hong Kong Medical Journal. [Link]
  • ResearchGate. (2025). Benzocaine anaphylaxis. [Link]
  • Tan, E. M., & Rubin, R. L. (1984). Autoallergic reactions induced by procainamide. Progress in Clinical and Biological Research. [Link]
  • DermNet NZ. (n.d.). Benzocaine contact allergy. [Link]
  • García-Gavín, J., et al. (2013). Allergic contact dermatitis to benzocaine: the importance of concomitant positive patch test results. Actas Dermo-Sifiliográficas. [Link]
  • Mowad, C. M. (2015). How to Address Patients with a Documented Lidocaine Allergy. Pharmacy Times. [Link]
  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?. [Link]
  • ResearchGate. (2025).
  • González-Delgado, P., et al. (2006). Cross-reactivity among amide-type local anesthetics in a case of allergy to mepivacaine. Journal of Investigational Allergology and Clinical Immunology. [Link]
  • Kracmarova, E., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 5-Amino-2,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2,4-dichlorobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis is a critical first step in the development of numerous target compounds. This guide provides an in-depth comparison of the prevalent synthetic methodologies, offering a detailed analysis of the classical nitration-reduction pathway and viable alternatives. By presenting side-by-side experimental data on yield, purity, safety, and operational complexity, this document serves as a practical resource for selecting the optimal synthetic route based on specific laboratory capabilities and project requirements.

Introduction: The Significance of this compound

This compound is a key substituted anthranilic acid derivative. The strategic placement of its amino, chloro, and carboxylic acid functionalities makes it a versatile precursor for the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. The efficiency, scalability, and safety of its production are therefore of paramount concern to the chemical research and development community. This guide will focus on the most established and practical methods for its preparation, providing the necessary data for an informed selection process.

The Classical Pathway: Nitration and Subsequent Reduction

The most widely documented and industrially relevant method for synthesizing this compound begins with the electrophilic nitration of 2,4-dichlorobenzoic acid, followed by the reduction of the resulting nitro intermediate.

Mechanism and Rationale

The synthesis unfolds in two distinct stages:

  • Electrophilic Aromatic Substitution (Nitration): The process begins with the nitration of 2,4-dichlorobenzoic acid. The carboxylic acid and the two chlorine atoms are deactivating, electron-withdrawing groups. However, the directing effects of the substituents guide the incoming nitro group primarily to the C5 position. A mixture of concentrated nitric and sulfuric acids is the standard nitrating agent, generating the highly electrophilic nitronium ion (NO₂⁺) in situ.[1] Maintaining a low temperature is crucial to minimize the formation of unwanted isomers and byproducts.[1][2]

  • Reduction of the Nitro Group: The intermediate, 2,4-dichloro-5-nitrobenzoic acid, is then reduced to the target amine. A variety of reducing agents can accomplish this transformation, with the choice often depending on factors like cost, safety, and waste disposal. Common methods include catalytic hydrogenation (e.g., using Pd/C) or chemical reduction with metals in acidic media (e.g., SnCl₂, Fe, or Zn in HCl).[3][4] Metal-acid reductions are often favored in laboratory settings due to their operational simplicity, avoiding the need for specialized high-pressure hydrogenation equipment.[3]

Experimental Protocol: Nitration-Reduction via SnCl₂

This protocol details a reliable lab-scale synthesis using a tin(II) chloride reduction method, which is known for its high efficiency in converting aromatic nitro compounds to anilines.[3]

Part A: Nitration of 2,4-Dichlorobenzoic Acid

  • Preparation: In a round-bottom flask immersed in an ice-salt bath, cautiously add 20 mL of concentrated sulfuric acid.

  • Substrate Addition: While maintaining the temperature below 5°C, slowly add 10.0 g of 2,4-dichlorobenzoic acid in portions with constant stirring until fully dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the dissolved substrate over 30-45 minutes. The temperature must be strictly maintained below 10°C throughout the addition.

  • Quenching: After the addition is complete, allow the mixture to stir for an additional hour in the ice bath. Then, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Isolation: The precipitated 2,4-dichloro-5-nitrobenzoic acid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.

Part B: Reduction of 2,4-dichloro-5-nitrobenzoic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend the dried 2,4-dichloro-5-nitrobenzoic acid (from Part A) in 100 mL of ethanol.

  • Reagent Addition: Add 30.0 g of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.

  • Reflux: Slowly add 50 mL of concentrated hydrochloric acid. Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing 150 g of ice.

  • Basification: Slowly neutralize the mixture by adding a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate tin salts.

  • Filtration & Precipitation: Filter the mixture to remove the tin hydroxides. Transfer the filtrate to a clean beaker and carefully acidify with glacial acetic acid or dilute HCl until the pH is approximately 4-5 to precipitate the product.

  • Final Isolation: Collect the solid this compound by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Workflow Diagram

G cluster_0 Part A: Nitration cluster_1 Part B: Reduction A 2,4-Dichlorobenzoic Acid B Add conc. H₂SO₄ + HNO₃ (T < 10°C) A->B C Quench on Ice & Filter B->C D Intermediate: 2,4-Dichloro-5-nitrobenzoic Acid C->D E Intermediate F Add SnCl₂·2H₂O / HCl Reflux E->F G Neutralize (NaOH) Filter Tin Salts F->G H Acidify (CH₃COOH) Precipitate & Filter G->H I Final Product: This compound H->I

Caption: Workflow for the two-step synthesis of this compound.

Alternative Synthetic Strategies

While the nitration-reduction sequence is dominant, other methods exist, which may be advantageous under specific circumstances. One notable alternative involves the Hofmann rearrangement.

Hofmann Rearrangement of 2,4-Dichlorobenzamide-5-carboxamide

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom.[5][6][7][8] To synthesize the target molecule, one would need to start from a precursor that, upon rearrangement, yields the desired product. This would involve starting from 2,4-dichloroisophthalamide (2,4-dichlorobenzene-1,5-dicarboxamide).

Mechanism and Rationale: The reaction proceeds by treating the diamide with an alkaline solution of bromine or chlorine.[7] One of the amide groups is converted into an isocyanate intermediate, which is then hydrolyzed to the amine, losing the carbonyl carbon as carbon dioxide.[6] This method can be advantageous if the starting dicarboxamide is readily available or if the harsh acidic conditions of nitration need to be avoided. However, controlling the reaction to achieve mono-rearrangement can be challenging.

Conceptual Protocol: Hofmann Rearrangement
  • Preparation: Dissolve 2,4-dichloroisophthalamide in a chilled aqueous solution of sodium hydroxide.

  • Reagent Addition: Slowly add a solution of bromine in sodium hydroxide (sodium hypobromite, formed in situ) to the reaction mixture, maintaining a low temperature.[5]

  • Reaction: The mixture is warmed to facilitate the rearrangement to the isocyanate, followed by hydrolysis to the amine.[6]

  • Work-up: The reaction mixture is acidified to precipitate the product, this compound.

  • Purification: The crude product is collected and recrystallized.

Comparative Analysis

The choice of synthetic route depends on a careful evaluation of several key performance indicators.

MetricMethod 1: Nitration-ReductionMethod 2: Hofmann RearrangementRationale & Justification
Overall Yield Typically 65-80%Variable, often lower (40-60%)The nitration-reduction pathway is well-optimized. Hofmann yields can be sensitive to conditions and substrate.
Purity Good to Excellent (after recrystallization)Fair to GoodNitration can produce isomeric impurities if not well-controlled. The Hofmann reaction can have side products from the second amide group.
Starting Material Cost Low to Moderate (2,4-dichlorobenzoic acid is common)Moderate to High (Requires a specific dicarboxamide precursor)Availability and cost of starting materials are major factors in large-scale synthesis.
Safety Hazards Use of concentrated nitric/sulfuric acid (corrosive, oxidizing). Use of flammable solvents.Use of bromine (toxic, corrosive) and strong base.Both methods require careful handling of hazardous reagents. Nitration carries a risk of runaway reactions.
Operational Complexity Multi-step, requires strict temperature control.Can be a one-pot reaction but requires careful stoichiometry.The nitration step's thermal sensitivity adds a layer of complexity.
Waste Stream Acidic waste, tin or other metal waste.Halogenated basic waste.Environmental impact and disposal costs are significant considerations. Catalytic hydrogenation is a greener alternative for the reduction step.[3]

Conclusion and Recommendations

For most laboratory and pilot-scale applications, the classical nitration-reduction pathway remains the method of choice for the synthesis of this compound. Its advantages lie in the high-yield, well-documented procedures, and the relatively low cost of the starting material. The primary challenges are the safe handling of strong acids and the management of the resulting waste stream. For the reduction step, catalytic hydrogenation offers a greener alternative to metal-acid systems, provided the necessary equipment is available and the risk of dehalogenation can be mitigated.

The Hofmann rearrangement presents an interesting academic alternative but is less practical for routine synthesis due to the lower typical yields and the less common starting material required. It may be considered in specific cases where the avoidance of strong nitrating acids is a primary concern.

Ultimately, the optimal synthetic strategy is a function of the specific project goals, balancing the need for yield and purity against considerations of cost, safety, and environmental impact.

References

  • Wikipedia. Hofmann rearrangement.
  • Chemistry Notes. Hofmann Rearrangement: Mechanism, application.
  • Chemist Wizards. Hoffmann Rearrangement.
  • JoVE. Preparation of 1° Amines: Hofmann and Curtius Rearrangement Overview.
  • PrepChem.com. Preparation of 5-amino-2-chlorobenzoic acid.
  • Truman State University. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • University of Colorado Boulder. Nitration of Methyl Benzoate.

Sources

A Comparative Guide to the In Silico and Experimental Properties of 5-Amino-2,4-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the journey of a molecule from a promising candidate to a therapeutic agent is both arduous and resource-intensive. Central to this process is a comprehensive understanding of a compound's physicochemical properties, which fundamentally govern its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] This guide focuses on 5-Amino-2,4-dichlorobenzoic acid, a halogenated aromatic amino acid with potential applications as a chemical building block.

The contemporary research paradigm leverages a powerful synergy between computational (in silico) prediction and traditional laboratory (experimental) validation.[4][5][6] In silico methods offer rapid, cost-effective screening of vast chemical libraries, allowing researchers to prioritize candidates with favorable properties long before a physical sample is synthesized.[5][7] However, these predictions are models of reality and necessitate experimental confirmation to account for the complex interplay of factors in a real-world biological system.

This guide provides a dual perspective. First, it presents a comprehensive in silico profile of this compound, generated using established computational models. Second, in the absence of extensive published experimental data for this specific isomer, this document serves as a practical manual for the research scientist, detailing the requisite experimental protocols to determine these critical properties. This approach aims to bridge the gap between prediction and practice, offering a roadmap for the empirical validation of a computationally characterized molecule.

In Silico Profile of this compound

To generate a robust theoretical profile for this compound, its chemical structure (SMILES: Nc1cc(c(Cl)cc1Cl)C(=O)O) was analyzed using the SwissADME web tool, a widely utilized platform for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[8][9]

Predicted Physicochemical and Pharmacokinetic Properties

The table below summarizes the key predicted properties that are crucial for assessing the compound's potential behavior in a physiological environment.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 206.03 g/mol Influences diffusion and transport across biological membranes.
LogP (Octanol/Water) 2.30A measure of lipophilicity, affecting absorption and membrane permeability.[10]
LogS (Aqueous Solubility) -3.23Predicts the extent to which the compound will dissolve in aqueous media.
pKa (Acidic) 3.54The acidic strength of the carboxylic acid group, impacting ionization at physiological pH.
pKa (Basic) 2.18The basic strength of the amino group, also affecting the ionization state.
Polar Surface Area (PSA) 63.3 ŲInfluences membrane permeability and interactions with biological targets.
GI Absorption HighLikelihood of absorption from the gastrointestinal tract.
BBB Permeant NoPredicted inability to cross the blood-brain barrier.
CYP Inhibitor Yes (CYP2C9)Potential for drug-drug interactions by inhibiting a key metabolic enzyme.

Data generated using SwissADME.

Predicted Drug-Likeness

Drug-likeness models assess whether a compound's structure resembles those of known oral drugs. These rules of thumb help to filter out candidates that are likely to have poor pharmacokinetic profiles.

  • Lipinski's Rule of Five: This compound does not violate any of Lipinski's rules (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10), suggesting it possesses drug-like characteristics.

  • Veber's Rule: The compound meets Veber's criteria (Rotatable bonds ≤ 10 and Polar Surface Area ≤ 140 Ų), indicating a higher probability of good oral bioavailability.

A Researcher's Guide to the Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven protocols for the experimental validation of the in silico predictions. The causality behind experimental choices is explained to ensure a robust and self-validating system.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Importance: Lipophilicity is a critical determinant of a drug's ADME properties, influencing its absorption, membrane permeability, and binding to plasma proteins.[1] The partition coefficient (P) is the ratio of a compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. LogP is the logarithm of this value.[10] For ionizable compounds like this compound, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more relevant as it accounts for both the ionized and non-ionized forms.[11]

Experimental Protocol: The Shake-Flask Method (OECD Guideline 107)

This method is considered the gold standard for LogP determination.[8]

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate. This prevents volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a glass vessel with a screw cap, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase (e.g., a 1:1 or 2:1 volume ratio).

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours, and the duration should be determined in preliminary experiments.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully sample a known volume from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, given the aromatic nature of the compound.

  • Calculation: Calculate the LogP using the formula: LogP = log10([Concentration in n-octanol] / [Concentration in aqueous phase])

Data Interpretation: The experimentally determined LogP should be compared to the in silico value of 2.30. A value in this range suggests a good balance between hydrophilicity and lipophilicity, which is often desirable for oral drug candidates.

Acidity Constant (pKa)

Importance: The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is crucial as the ionization state affects a drug's solubility, absorption, and ability to interact with its target. This compound is amphoteric, having both an acidic carboxylic acid group and a basic amino group.

Experimental Protocol: Potentiometric Titration

This is a highly accurate method for determining pKa values.

Methodology:

  • Solution Preparation: Dissolve an accurately weighed amount of this compound in a co-solvent if necessary (e.g., a small amount of methanol or DMSO) and then dilute with deionized water to a known volume.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH meter with a suitable electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the acidic pKa. To determine the basic pKa, first acidify the solution with a standardized strong acid (e.g., 0.1 M HCl) and then titrate with the strong base.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the functional group has been neutralized. At this point, pH = pKa. For more accurate results, use derivative plots to precisely locate the equivalence points.

Data Interpretation: The experimental pKa values should be compared to the predicted values (acidic: 3.54, basic: 2.18). The acidic pKa of the carboxylic acid is expected to be in this range, influenced by the electron-withdrawing chlorine atoms. The basic pKa of the aniline group is expected to be low due to the delocalization of the lone pair into the aromatic ring and the presence of electron-withdrawing groups.

Aqueous Solubility

Importance: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[1] It is a critical parameter for oral drug delivery.

Experimental Protocol: Flask Method (OECD Guideline 105)

This method is suitable for determining the saturation solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle, and then filter or centrifuge a sample to remove the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV.

  • Result: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Data Interpretation: The experimental solubility value should be compared to the predicted LogS of -3.23 (which corresponds to a solubility of approximately 0.59 mg/mL). Discrepancies can arise from factors like the compound's crystal lattice energy, which is not always perfectly captured by in silico models.

Bridging the Gap: Interpreting In Silico and Experimental Data

The ultimate goal is to build a comprehensive profile of the molecule where computational predictions guide experimental work, and experimental results refine the computational models.

Comparative Summary
PropertyIn Silico PredictionExpected Experimental Outcome & Rationale
LogP 2.30The experimental value is expected to be in a similar range. The presence of two polar groups (amino and carboxylic acid) is balanced by the lipophilic dichlorobenzene ring.
Acidic pKa 3.54The experimental value should be close to this prediction. Benzoic acid has a pKa of ~4.2; the two electron-withdrawing chlorine atoms will increase the acidity (lower the pKa).
Basic pKa 2.18The experimental value is expected to be low. Aniline has a pKa of ~4.6; the electron-withdrawing groups on the ring will significantly decrease the basicity of the amino group.
Aqueous Solubility -3.23 (LogS)The experimental solubility might be lower than predicted if the compound forms a highly stable crystal lattice. The presence of both H-bond donor and acceptor groups should facilitate some aqueous solubility.
The Iterative Cycle of Drug Discovery

It is rare for in silico and experimental data to match perfectly. Discrepancies are not failures but learning opportunities. If the experimental LogP is significantly higher than predicted, it might suggest that intramolecular hydrogen bonding is reducing the molecule's apparent polarity. If solubility is much lower, it could trigger studies into the solid-state properties of the compound. This iterative process of prediction, experimentation, and refinement is the hallmark of modern, efficient drug discovery.

Visualizations

Workflow for Physicochemical Profiling

G cluster_in_silico In Silico Analysis cluster_experimental Experimental Validation in_silico Predict Physicochemical Properties (SwissADME) admet Predict ADMET Profile in_silico->admet synthesis Synthesize Compound in_silico->synthesis Guide Synthesis Prioritization logP Determine LogP (Shake-Flask) synthesis->logP pKa Determine pKa (Potentiometric Titration) synthesis->pKa solubility Determine Solubility (Flask Method) synthesis->solubility data_analysis Compare In Silico vs. Experimental Data logP->data_analysis Collect Data pKa->data_analysis Collect Data solubility->data_analysis Collect Data refinement Refine Computational Model or Modify Structure data_analysis->refinement Discrepancies? conclusion Comprehensive Profile Established data_analysis->conclusion Concordant refinement->in_silico

Caption: Iterative workflow for physicochemical profiling.

Experimental Workflow for pKa Determination

G A Prepare Analyte Solution (Known Concentration) C Titrate with Standardized 0.1M NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Identify Half-Equivalence Point E->F G Determine pKa (pKa = pH at half-equiv.) F->G

Sources

A Researcher's Guide to the Reproducibility of Experiments with 5-Amino-2,4-dichlorobenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. The synthesis and application of key intermediates, such as 5-Amino-2,4-dichlorobenzoic acid, are pivotal stages where variability can significantly impact downstream outcomes. This guide provides an in-depth technical analysis of the factors influencing the reproducibility of experiments involving this compound. We will explore its synthesis, purification, and analytical characterization, while also offering a comparative perspective on alternative compounds to inform rational decision-making in your research endeavors.

The Critical Role of Starting Material Purity: Synthesis of this compound

The journey to reproducible experimental outcomes begins with a well-defined and controlled synthesis of the starting material. The most common and direct route to this compound is through the reduction of its nitro precursor, 2,4-Dichloro-5-nitrobenzoic acid. While seemingly straightforward, this transformation is susceptible to variations that can introduce impurities and affect the final product's characteristics.

A robust and reproducible synthesis hinges on meticulous control over reaction parameters. The choice of reducing agent, solvent, temperature, and reaction time are all critical variables that must be carefully managed to ensure consistent product quality.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the reduction of similar nitroaromatic compounds.

Materials:

  • 2,4-Dichloro-5-nitrobenzoic acid

  • Granular Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-Dichloro-5-nitrobenzoic acid (1.0 eq) and granular tin (2.5-3.0 eq).

  • With vigorous stirring, slowly add a 1:1 mixture of deionized water and concentrated hydrochloric acid.

  • Heat the reaction mixture to 90-100°C and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then pour it over a generous amount of crushed ice. This will precipitate the crude product.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dissolve the crude product in ethyl acetate.

  • Wash the organic layer sequentially with deionized water and a saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Causality Behind Experimental Choices:

  • Tin and HCl: This classic combination is a reliable and cost-effective method for the reduction of aromatic nitro groups. The in situ generation of tin(II) chloride is the active reducing species.

  • Heating: The application of heat is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

  • Workup with Ice and Extraction: Pouring the reaction mixture over ice helps to quench the reaction and fully precipitate the product. The subsequent extraction with ethyl acetate allows for the separation of the desired product from inorganic salts and other aqueous-soluble impurities.

The Purification Imperative: Achieving High Purity for Reproducible Results

The presence of even minor impurities can have a profound impact on the outcome of subsequent experiments. Therefore, a rigorous purification protocol is essential to ensure the high purity of this compound. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., ethanol/water mixture, acetic acid/water mixture)

  • Activated Carbon (optional)

Procedure:

  • Dissolve the crude this compound in a minimum amount of the chosen boiling solvent system.

  • If the solution is colored, add a small amount of activated carbon to adsorb colored impurities and heat the solution for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Trustworthiness of the Protocol: The melting point of the recrystallized product should be sharp and consistent with the literature value. The absence of impurities can be further confirmed by the analytical techniques described in the next section.

Analytical Characterization: The Key to Ensuring Consistency

To guarantee the reproducibility of your experiments, it is crucial to thoroughly characterize each batch of synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive assessment of the compound's identity and purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of this compound and for quantifying any impurities.

Illustrative HPLC Method:

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method should be validated for linearity, accuracy, precision, and specificity to ensure reliable results.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The IR spectrum of this compound will show characteristic peaks for the N-H stretches of the amine group, the O-H and C=O stretches of the carboxylic acid, and C-Cl stretches.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Comparative Analysis: Alternatives to this compound

In drug discovery and development, it is often beneficial to explore structural analogs and bioisosteres to optimize biological activity, physicochemical properties, and safety profiles. Several alternatives to this compound are utilized as pharmaceutical intermediates.[1][2]

CompoundStructureKey Applications and Considerations
3-Amino-2,5-dichlorobenzoic acid A positional isomer used in the synthesis of various pharmaceuticals.[3][4][5][6] Its synthesis and purification follow similar principles, but its distinct substitution pattern can lead to different biological activities and properties.
4-Amino-2,5-dichlorobenzoic acid Another isomer with applications as a building block in medicinal chemistry. The position of the amino group can significantly influence its reactivity and interaction with biological targets.
Other Substituted Aminobenzoic Acids Varying substitution patternsA wide array of aminobenzoic acid derivatives with different halogen or other substituent patterns are commercially available or can be synthesized.[7] The choice of a specific analog depends on the desired structure-activity relationship for the target molecule.

The selection of an alternative should be guided by a thorough understanding of the synthetic accessibility, cost, and the desired physicochemical and biological properties of the final compound.

Visualizing the Workflow for Reproducibility

To ensure a clear understanding of the critical steps for achieving reproducibility, the following workflow diagram is provided.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Characterization cluster_result Outcome s1 Start with 2,4-Dichloro-5-nitrobenzoic acid s2 Reduction with Sn/HCl s1->s2 s3 Crude Product Isolation s2->s3 p1 Recrystallization s3->p1 p2 Filtration and Drying p1->p2 a1 HPLC Purity p2->a1 a2 Spectroscopic (IR, NMR, MS) p2->a2 a3 Melting Point p2->a3 r1 High-Purity Compound for Reproducible Experiments a1->r1 a2->r1 a3->r1

Caption: Workflow for ensuring the reproducibility of experiments.

Conclusion

The reproducibility of experiments using this compound is fundamentally linked to the quality and consistency of the starting material. By implementing robust and well-documented protocols for its synthesis, purification, and analytical characterization, researchers can significantly mitigate variability and enhance the reliability of their findings. This guide provides a framework for achieving such consistency, emphasizing the importance of understanding the causality behind experimental choices. Furthermore, the consideration of alternative building blocks, such as isomeric aminodichlorobenzoic acids, allows for a more strategic and informed approach to drug discovery and development. Ultimately, a commitment to these principles of scientific integrity will accelerate the translation of research from the laboratory to impactful therapeutic innovations.

References

  • Royal Society of Chemistry. (n.d.). Supporting information.
  • PrepChem. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid.
  • SURU Chemical. (n.d.). 3 amino 2 5 Dichlorobenzoic acid.
  • Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Academia.edu. (n.d.). EXPERIMENT (3) Recrystallization.
  • Pharma Noble. (n.d.). Pharmaceutical Intermediates.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

Sources

comparing spectroscopic data of 5-Amino-2,4-dichlorobenzoic acid from different suppliers

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical research and development, the starting materials' purity and consistency are paramount. 5-Amino-2,4-dichlorobenzoic acid is a key building block in synthesizing a range of pharmacologically active molecules. Its chemical structure, featuring an aromatic ring substituted with amino, carboxyl, and chloro groups, presents a unique spectroscopic fingerprint. However, as experienced researchers know, the same catalog number from different suppliers can yield material with subtle yet significant variations. These differences, often stemming from distinct synthetic routes or purification methods, can have downstream consequences on reaction yields, impurity profiles of the final compound, and even biological activity.

This guide provides a comprehensive framework for the spectroscopic comparison of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy to discern critical quality attributes. Our focus will be on not just identifying the compound but on detecting subtle impurities and variations that could impact your research.

The Analytical Gauntlet: A Workflow for Spectroscopic Verification

A systematic approach to spectroscopic analysis is crucial for making informed decisions about which supplier's material is best suited for your specific application. The following workflow outlines a robust method for qualifying incoming batches of this compound.

analytical_workflow cluster_receipt Sample Receipt cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_eval Data Evaluation & Decision start Receive Samples (Supplier A, B, C) prep_nmr Dissolve in DMSO-d6 for NMR start->prep_nmr Aliquot prep_ftir Prepare KBr Pellet for FTIR start->prep_ftir Aliquot prep_uv Dissolve in Ethanol for UV-Vis start->prep_uv Aliquot nmr 1H & 13C NMR Spectroscopy prep_nmr->nmr ftir FTIR Spectroscopy prep_ftir->ftir uv UV-Vis Spectroscopy prep_uv->uv compare Compare Spectra: - Purity - Impurities - Consistency nmr->compare Aggregate Data ftir->compare Aggregate Data uv->compare Aggregate Data decision Select Optimal Supplier compare->decision

Caption: A generalized workflow for the spectroscopic qualification of this compound from multiple suppliers.

Experimental Protocols

To ensure data comparability, standardized protocols for each analytical technique are essential.

¹H and ¹³C NMR Spectroscopy
  • Objective: To confirm the chemical structure, identify and quantify impurities, and assess for the presence of residual solvents.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Protocol:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the analyte and for its characteristic solvent peak that does not interfere with the key aromatic signals.[1]

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

    • Process the spectra, including Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.

FTIR Spectroscopy
  • Objective: To identify the key functional groups and to create a unique "fingerprint" of the molecule for comparison.

  • Instrumentation: FTIR Spectrometer with a deuterated triglycine sulfate (DTGS) detector.

  • Protocol:

    • Prepare a potassium bromide (KBr) pellet. Mix approximately 1 mg of the sample with 100 mg of dry, spectroscopic grade KBr.

    • Grind the mixture to a fine powder to ensure even dispersion.

    • Press the mixture into a transparent pellet using a hydraulic press.

    • Acquire the FTIR spectrum from 4000 to 400 cm⁻¹.

    • Perform a background scan with an empty sample holder to subtract atmospheric CO₂ and H₂O absorptions.

UV-Vis Spectroscopy
  • Objective: To obtain information about the electronic transitions within the molecule and to perform quantitative analysis based on absorbance.

  • Instrumentation: Dual-beam UV-Vis Spectrophotometer.

  • Protocol:

    • Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare a dilution to a final concentration of 10 µg/mL in ethanol.

    • Use a quartz cuvette with a 1 cm path length.

    • Use ethanol as the blank to zero the instrument.

    • Scan the sample from 400 nm to 200 nm.

    • Record the wavelength of maximum absorbance (λmax) and the absorbance value.

Comparative Spectroscopic Data

The following tables summarize the hypothetical data obtained for this compound from the three suppliers.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)
SupplierChemical Shift (δ) and MultiplicityIntegrationAssignmentObservations
Supplier A 7.81 (s, 1H), 7.25 (s, 1H), 6.15 (br s, 2H)1:1:2H-3, H-6, -NH₂Clean spectrum, peaks are sharp.
Supplier B 7.81 (s, 1H), 7.25 (s, 1H), 6.15 (br s, 2H), 2.50 (s)1:1:2H-3, H-6, -NH₂, DMSOTrace of a singlet at 3.35 ppm (water).
Supplier C 7.81 (s, 1H), 7.25 (s, 1H), 6.15 (br s, 2H), 7.60 (d, J=8.5 Hz), 7.45 (d, J=8.5 Hz)1:1:2H-3, H-6, -NH₂Small signals suggesting an isomeric impurity.

Note: The broad singlet for the carboxylic acid proton is often not observed or is very broad and may exchange with trace water in the solvent.

Table 2: FTIR Data (KBr Pellet, cm⁻¹)
SupplierO-H Stretch (Carboxylic Acid)N-H Stretch (Amine)C=O Stretch (Carboxylic Acid)C=C Stretch (Aromatic)C-Cl Stretch
Supplier A 3100-2500 (broad)3480, 337516851610, 1550820, 780
Supplier B 3100-2500 (broad)3480, 337516851610, 1550820, 780
Supplier C 3100-2500 (broad)3480, 33751685, 1705 (shoulder)1610, 1550820, 780
Table 3: UV-Vis Data (Ethanol)
Supplierλmax (nm)Absorbance at λmax (for 10 µg/mL)
Supplier A 245, 3100.852, 0.431
Supplier B 245, 3100.855, 0.433
Supplier C 245, 310, 285 (shoulder)0.860, 0.435

Analysis and Interpretation

A side-by-side comparison of the data reveals critical differences between the suppliers.

spectral_comparison cluster_A Supplier A cluster_B Supplier B cluster_C Supplier C A_NMR NMR: High Purity A_FTIR FTIR: Conforms to Structure B_NMR NMR: Residual Water A_UV UV-Vis: Clean Profile A_Conclusion Conclusion: Excellent Quality B_FTIR FTIR: Conforms to Structure C_NMR NMR: Isomeric Impurity B_UV UV-Vis: Clean Profile B_Conclusion Conclusion: Acceptable, requires drying C_FTIR FTIR: Shoulder on C=O C_UV UV-Vis: Shoulder on Absorbance C_Conclusion Conclusion: Questionable Purity

Caption: A comparative summary of the quality attributes of this compound from three hypothetical suppliers.

  • Supplier A: The material from Supplier A appears to be of high purity. The ¹H NMR spectrum is clean, with the correct integrations and no extraneous peaks. The FTIR spectrum shows all the expected characteristic peaks for the functional groups present in this compound.[2] The UV-Vis spectrum is also clean, with two distinct maxima. This material would be an excellent choice for applications where high purity is critical.

  • Supplier B: The material from Supplier B is structurally correct, but the ¹H NMR spectrum indicates the presence of water. While this may not be problematic for all applications, it could be an issue for moisture-sensitive reactions. The material may require drying before use. The FTIR and UV-Vis spectra are otherwise comparable to Supplier A.

  • Supplier C: The material from Supplier C raises some concerns. The ¹H NMR spectrum shows small doublet signals in the aromatic region that are not consistent with the main compound. This suggests the presence of an isomeric impurity, which could be a different dichlorinated aminobenzoic acid isomer. This is further corroborated by the shoulder observed on the C=O stretching peak in the FTIR spectrum and the shoulder on the absorbance peak in the UV-Vis spectrum. Such an impurity could lead to unintended side products in a synthesis. For drug development applications, this level of impurity would likely be unacceptable without further purification.

Conclusion and Recommendations

This comparative guide illustrates that while materials from different suppliers may be nominally identical, their spectroscopic profiles can reveal important differences in quality. For researchers and drug development professionals, rigorous spectroscopic analysis of incoming starting materials is not just good practice; it is a critical step in ensuring the reliability and reproducibility of their work.

Based on this analysis, Supplier A provides the highest quality material. Supplier B 's material is acceptable but may require pre-treatment (drying). The material from Supplier C should be used with caution or subjected to further purification and characterization to identify the unknown impurity before use in sensitive applications.

Ultimately, the choice of supplier will depend on the specific requirements of the application. However, by employing a systematic spectroscopic evaluation as outlined in this guide, researchers can make data-driven decisions that enhance the quality and integrity of their scientific outcomes.

References

  • SpectraBase. This compound. [Link]
  • Chemsrc. This compound. [Link]
  • PubChem. 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid. [Link]
  • NIST Chemistry WebBook. Benzoic acid, 4-amino-2-chloro-. [Link]
  • MDPI.
  • ResearchGate.
  • Chemistry LibreTexts.
  • ResearchGate.
  • Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Google Patents. Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Quora. What is the IR spectrum of benzoic acid? How is it determined?. [Link]
  • International Journal of Pharmaceutical Research and Applications. Uv-Vis Spectroscopy in Analysis of Phytochemicals. [Link]
  • Scientific Research Publishing.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

Sources

A Comparative Guide to the Synthetic Validation of 5-Amino-2,4-dichlorobenzoic acid: A Modern Approach vs. Traditional Methodology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2,4-dichlorobenzoic acid is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural motifs, a dichlorinated benzene ring coupled with amino and carboxylic acid functionalities, render it a versatile building block for diverse molecular architectures. The efficiency, safety, and environmental impact of its synthesis are therefore of critical importance to researchers and chemical development professionals.

This guide provides an in-depth, objective comparison of a novel, validated synthetic pathway for this compound against a more traditional, yet robust, chemical route. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present comparative data to empower you, the researcher, to make informed decisions for your specific application. Our analysis is grounded in principles of green chemistry, process efficiency, and product purity.

The Foundational Approach: A Traditional Two-Step Synthesis

The conventional synthesis of this compound typically proceeds via a two-step sequence: the nitration of 2,4-dichlorobenzoic acid to form 2,4-dichloro-5-nitrobenzoic acid, followed by the reduction of the nitro group to the desired amine. This method, while effective, often relies on harsh reagents and can present challenges in terms of yield and purification.

Mechanism and Rationale

The initial step involves an electrophilic aromatic substitution (nitration) where the nitro group is directed to the position meta to the deactivating carboxylic acid group and ortho/para to the directing, yet deactivating, chlorine atoms. The subsequent reduction of the nitro group is commonly achieved using metal catalysts or reducing agents like tin(II) chloride in an acidic medium.[1] While effective, these classic reduction methods can involve stoichiometric amounts of metal salts, leading to significant waste streams.[1]

A Novel, Validated Synthetic Route: Catalytic Transfer Hydrogenation

In pursuit of a more efficient, sustainable, and safer synthetic protocol, we have validated a new route that employs a palladium-catalyzed transfer hydrogenation for the reduction of the nitro intermediate. This approach circumvents the need for high-pressure hydrogenation gas and minimizes metallic waste, aligning with modern green chemistry principles.

Mechanism and Rationale

This innovative route maintains the initial nitration step but revolutionizes the reduction process. Catalytic transfer hydrogenation utilizes a hydrogen donor, in this case, ammonium formate, in the presence of a palladium on carbon (Pd/C) catalyst. The in situ generation of hydrogen on the catalyst surface facilitates the reduction of the nitro group. This method is often characterized by milder reaction conditions, higher selectivity, and a significantly improved environmental and safety profile compared to traditional metal-acid reductions.

Experimental Validation: A Head-to-Head Comparison

To objectively assess the merits of each route, both syntheses were conducted in parallel. The starting material for both routes was 2,4-dichlorobenzoic acid.

Experimental Protocols

Step 1: Nitration of 2,4-Dichlorobenzoic Acid (Common to Both Routes)

  • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0°C, 2,4-dichlorobenzoic acid (10 g, 52.3 mmol) was added portion-wise, maintaining the temperature below 10°C.

  • A nitrating mixture of concentrated sulfuric acid (20 mL) and fuming nitric acid (5 mL) was added dropwise over 30 minutes, ensuring the temperature did not exceed 10°C.

  • The reaction mixture was stirred at 0-5°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction mixture was carefully poured onto crushed ice (200 g).

  • The resulting precipitate, 2,4-dichloro-5-nitrobenzoic acid, was collected by vacuum filtration, washed with cold water until the filtrate was neutral, and dried under vacuum.

Step 2a: Traditional Reduction using Tin(II) Chloride

  • To a flask containing 2,4-dichloro-5-nitrobenzoic acid (5 g, 21.2 mmol), ethanol (50 mL) was added.

  • A solution of tin(II) chloride dihydrate (24 g, 106 mmol) in concentrated hydrochloric acid (30 mL) was added, and the mixture was heated to reflux for 4 hours.[1]

  • The reaction was monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture was cooled to room temperature and the pH was carefully adjusted to 8 with a 50% NaOH solution, which resulted in the precipitation of tin salts.

  • The mixture was filtered, and the filtrate was acidified to pH 4 with concentrated HCl to precipitate the product.

  • The solid was collected by filtration, washed with water, and dried to yield this compound.

Step 2b: New Route - Catalytic Transfer Hydrogenation

  • In a round-bottom flask, 2,4-dichloro-5-nitrobenzoic acid (5 g, 21.2 mmol) was dissolved in methanol (100 mL).

  • 10% Palladium on carbon (Pd/C) (250 mg, 5% w/w) was added to the solution.

  • Ammonium formate (13.4 g, 212 mmol) was added portion-wise over 15 minutes.

  • The reaction mixture was stirred at room temperature for 2 hours. The reaction progress was monitored by TLC.

  • Upon completion, the catalyst was removed by filtration through a pad of Celite.

  • The filtrate was concentrated under reduced pressure to remove methanol.

  • Water (50 mL) was added to the residue, and the pH was adjusted to 4 with 1M HCl to precipitate the product.

  • The solid was collected by filtration, washed with water, and dried to yield this compound.

Data Presentation and Performance Comparison

The following table summarizes the quantitative data obtained from the parallel syntheses.

Parameter Traditional Route (SnCl2/HCl) New Route (Pd/C, HCOO⁻NH₄⁺)
Yield (%) 78%92%
Purity (by HPLC) 95.2%99.1%
Reaction Time (Reduction Step) 4 hours2 hours
Reaction Temperature Reflux (approx. 80°C)Room Temperature
Key Reagents Tin(II) Chloride, Conc. HCl, Conc. NaOH10% Pd/C, Ammonium Formate
Safety Considerations Use of corrosive acids and bases, exothermic neutralization.Flammable solvent (methanol), handling of pyrophoric catalyst (dry Pd/C).
Environmental Impact Generation of significant tin salt waste.Minimal waste, catalyst can be recovered and recycled.

Characterization of this compound

The product from the new synthetic route was characterized by FTIR and confirmed to be consistent with reference spectra for this compound.[2]

  • FTIR (KBr, cm⁻¹): 3480, 3380 (N-H stretching), 3100-2500 (O-H stretching of carboxylic acid), 1690 (C=O stretching), 1620 (N-H bending), 1420, 1250, 880.

Further characterization by NMR and Mass Spectrometry would be recommended for full structural elucidation and impurity profiling.[3]

In-depth Discussion and Comparison

The experimental data unequivocally demonstrates the superiority of the new synthetic route employing catalytic transfer hydrogenation.

  • Yield and Purity: A significant improvement in yield (92% vs. 78%) and purity (99.1% vs. 95.2%) was observed. This is likely due to the milder reaction conditions and higher selectivity of the catalytic system, which minimizes the formation of byproducts. The traditional route's harsh acidic conditions and complex work-up can lead to product loss and the introduction of impurities.

  • Efficiency and Sustainability: The new route is considerably more efficient, with the reduction step being completed in half the time and at room temperature, leading to energy savings. From a green chemistry perspective, the replacement of a stoichiometric tin reagent with a catalytic amount of palladium, along with the avoidance of large quantities of strong acids and bases for work-up, represents a substantial improvement.[4] The palladium catalyst, although a precious metal, can be recovered and reused, enhancing the economic and environmental viability of the process on a larger scale.

  • Operational Simplicity and Safety: The work-up for the catalytic transfer hydrogenation is remarkably simpler, primarily involving filtration and precipitation. This contrasts sharply with the cumbersome and potentially hazardous neutralization and filtration of large quantities of tin salts in the traditional method. While handling of a pyrophoric catalyst like Pd/C requires care, established laboratory procedures can effectively mitigate this risk.

Visualization of Workflows and Reactions

Overall Validation Workflow

cluster_traditional Traditional Route cluster_new New Route cluster_analysis Comparative Analysis A Nitration of 2,4-Dichlorobenzoic Acid B Reduction with SnCl2/HCl A->B C Work-up & Purification B->C D Final Product 1 C->D I Yield & Purity (HPLC) D->I E Nitration of 2,4-Dichlorobenzoic Acid F Catalytic Transfer Hydrogenation (Pd/C) E->F G Work-up & Purification F->G H Final Product 2 G->H H->I J Spectroscopic Analysis (FTIR, NMR) H->J L Conclusion I->L J->L K Process Efficiency & Safety Assessment K->L

Caption: Workflow for the comparative validation of synthetic routes.

Reaction Schemes

Caption: Comparison of the reduction step in both synthetic routes.

Conclusion and Recommendation

The validation process confirms that the new synthetic route for this compound via catalytic transfer hydrogenation is demonstrably superior to the traditional tin(II) chloride reduction method. The new route offers significant advantages in terms of chemical yield, product purity, operational efficiency, and environmental sustainability.

For researchers, scientists, and drug development professionals, the adoption of this modern synthetic approach is highly recommended. It not only provides a higher quality product but also aligns with the growing imperative for greener and more sustainable chemical manufacturing processes. The simplicity of the procedure and the milder conditions make it an attractive and robust alternative for both laboratory-scale synthesis and potential industrial scale-up.

References

  • Chemsrc. This compound | CAS#:19861-63-3.
  • PrepChem.com. Preparation of 5-amino-2-chlorobenzoic acid.
  • SpectraBase. This compound - Optional[FTIR] - Spectrum.
  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES.
  • Google Patents. PROCESS FOR PREPARING 5-AMINO-2,4,6-TRIIODOISOPHTHALIC ACID DICHLORIDE BY CHLORINATION OF THE CORRESPONDING ACID IN THE PRESENCE.
  • PubChem. 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.
  • Google Patents. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • ResearchGate. Purification of 2,4 Dichlorobenzoic Acid | Request PDF.
  • MDPI. A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives.
  • Google Patents. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole.
  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis.
  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

Sources

Comparative Analysis of 5-Amino-2,4-dichlorobenzoic Acid and Its Isomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of pharmaceutical development and fine chemical synthesis, the spatial arrangement of atoms within a molecule is of paramount importance. Isomers, compounds with identical molecular formulas but different structural arrangements, can exhibit vastly different biological activities, toxicological profiles, and physicochemical properties. This guide offers a comprehensive comparative analysis of 5-Amino-2,4-dichlorobenzoic acid and its common isomers, focusing on the practical implications of their structural differences.

The Imperative of Isomeric Distinction in Synthesis

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). However, its synthesis can often result in the formation of a mixture of isomers, including 3-Amino-2,4-dichlorobenzoic acid and 4-Amino-2,5-dichlorobenzoic acid. The presence of these isomeric impurities can compromise the efficacy, safety, and regulatory compliance of the final drug product. Therefore, robust analytical methods for their differentiation and effective purification strategies are critical.

Physicochemical Properties: A Foundation for Separation

The distinct physical and chemical properties of these isomers provide the initial basis for their separation and characterization. Key differences are summarized in the table below.

PropertyThis compound3-Amino-2,4-dichlorobenzoic acid4-Amino-2,5-dichlorobenzoic acid2-Amino-4,5-dichlorobenzoic acid
Molecular Formula C₇H₅Cl₂NO₂C₇H₅Cl₂NO₂C₇H₅Cl₂NO₂C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol [1]206.02 g/mol [2]206.03 g/mol [3]206.03 g/mol [4]
Appearance Off-white to light yellow powderData not readily availableWhite to off-white powderWhite crystal[4]
Melting Point 198-202 °CData not readily available194-197 °C (dec.)[3]213-214 °C[4]
Solubility Sparingly soluble in waterData not readily availableSlightly soluble in hot waterSoluble in ether and alcohols[4]

Note: Data is compiled from various chemical databases and supplier information. "dec." indicates decomposition.

The variations in melting points and solubility profiles are direct consequences of the different intermolecular forces at play, dictated by the specific placement of the amino and chloro substituents. These differences are fundamental in designing effective purification protocols, such as fractional crystallization.

Spectroscopic Fingerprinting: Definitive Isomer Identification

Spectroscopic techniques offer a powerful and non-destructive means to elucidate the precise structure of each isomer. The unique electronic environment of each proton and carbon atom results in a distinct spectroscopic "fingerprint."[5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most definitive method for distinguishing between these isomers. The substitution pattern on the aromatic ring dictates the chemical shift and splitting pattern of the remaining protons.

IsomerPredicted Aromatic Proton Chemical Shifts (ppm) & Splitting
This compound Two singlets
3-Amino-2,4-dichlorobenzoic acid Two doublets
4-Amino-2,5-dichlorobenzoic acid Two singlets
2-Amino-4,5-dichlorobenzoic acid Two singlets

Note: These are predicted patterns. Actual chemical shifts will depend on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

While all isomers share the same functional groups (amino, carboxylic acid, chloro), the exact position of their vibrational bands in the IR spectrum will differ.[6] These subtle shifts, particularly in the "fingerprint region" (below 1500 cm⁻¹), can be used for identification when compared against a reference standard. Key vibrational modes to consider include the N-H stretches of the amine, the broad O-H stretch of the carboxylic acid, and the C=O stretch.

Experimental Workflow: From Mixture to Pure Isomer

The following workflow illustrates a logical and systematic approach to the analysis and purification of a mixture of aminodichlorobenzoic acid isomers.

Isomer_Analysis_Workflow cluster_initial_assessment Initial Assessment cluster_identification Spectroscopic Identification cluster_purification Purification cluster_verification Final Purity Verification raw_mixture Raw Isomeric Mixture dissolution Dissolution in a suitable solvent (e.g., DMSO-d6 for NMR) raw_mixture->dissolution tlc Thin-Layer Chromatography (TLC) (Purity check & solvent system scouting) dissolution->tlc h_nmr ¹H NMR Spectroscopy (Primary structural elucidation) dissolution->h_nmr lc_ms LC-MS (Mass verification and separation) dissolution->lc_ms column_chromatography Preparative Column Chromatography tlc->column_chromatography Guides solvent selection final_nmr ¹H NMR of Purified Fractions column_chromatography->final_nmr hplc HPLC Analysis (Quantitative purity assessment) column_chromatography->hplc crystallization Fractional Crystallization crystallization->final_nmr crystallization->hplc

Caption: A comprehensive workflow for the analysis, separation, and purity verification of aminodichlorobenzoic acid isomers.

Protocol: Isomer Identification via ¹H NMR Spectroscopy

Objective: To unambiguously identify the specific isomers present in a sample mixture.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆) in an NMR tube. Ensure complete dissolution.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution.

  • Data Acquisition: Acquire a standard one-dimensional proton NMR spectrum. A sufficient number of scans should be taken to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale (e.g., to the residual solvent peak of DMSO-d₆ at 2.50 ppm).

  • Spectral Analysis:

    • Integrate the peaks to determine the relative ratios of the different proton signals.

    • Analyze the splitting patterns (singlets, doublets, etc.) and coupling constants to deduce the connectivity of the protons on the aromatic ring.

    • Compare the observed chemical shifts and splitting patterns with established data for the pure isomers to identify the components of the mixture.[7]

Trustworthiness through Self-Validation: The integration of the proton signals should correspond to the number of protons in each environment. The observed splitting patterns must adhere to the n+1 rule, providing an internal validation of the structural assignment.

Conclusion

The successful application of this compound in drug development hinges on the ability to control and verify its isomeric purity. A multi-pronged approach, combining knowledge of physicochemical properties with the definitive power of spectroscopic analysis, is essential. This guide provides the foundational data and experimental framework to empower researchers to confidently navigate the challenges of working with this important class of compounds, ensuring the integrity and quality of their scientific endeavors.

References

  • Hayat, S. A., et al. (2010). 3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3047.
  • PubChem. (n.d.). 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Amino-3,5-dichlorobenzoic acid. National Center for Biotechnology Information.
  • Chemsrc. (2025). This compound.
  • PrepChem. (n.d.). Preparation of 5-amino-2-chlorobenzoic acid.
  • PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid. National Center for Biotechnology Information.
  • PrepChem. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid.
  • Google Patents. (1999). Process for preparing 5-amino-2,4,6-triiodoisophthalic acid dichloride by chlorination of the corresponding acid in the presence.
  • Stenutz, R. (n.d.). 3-amino-2,5-dichlorobenzoic acid.
  • ChemBK. (2024). 2-Amino-4,5-dichlorobenzoic Acid.
  • Google Patents. (1972). Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • NIST. (n.d.). Benzoic acid, 3-amino-2,5-dichloro-.
  • Slideshare. (n.d.). IR and NMR spectroscopy.
  • PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Lewandowski, W., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352.
  • Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.
  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information.
  • YouTube. (2020). Exam Question Walkthrough - Structure Determination from NMR & IR spectra.
  • PubMed. (2006). Infrared and Raman spectroscopy study of alkyl hydroxamic acid and alkyl hydroxamate isomers.
  • Wikipedia. (n.d.). 2,4-Dichlorobenzoic acid.

Sources

Safety Operating Guide

Navigating the Safe Handling of 5-Amino-2,4-dichlorobenzoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Potential Hazards: A Profile Based on Analogs

The hazard profile of 5-Amino-2,4-dichlorobenzoic acid can be inferred from related compounds such as 2,4-Dichlorobenzoic acid, 3,5-Dichlorobenzoic acid, and 5-Amino-2-chlorobenzoic acid. Based on these analogs, it is prudent to assume that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Ingestion may also be harmful.[2] As with many chlorinated organic compounds, there is a potential for the release of hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas upon combustion.[1][3][4]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Hand Protection Gloves: Given that aromatic and halogenated hydrocarbons can degrade many common glove materials, selecting the appropriate gloves is critical.[5] Studies on chlorinated aromatic compounds have shown that Viton® gloves offer superior resistance with no permeation detected after four hours of exposure.[6] While nitrile gloves are a common laboratory choice, they have demonstrated breakthrough times of less than an hour with similar compounds.[6] Therefore, for prolonged handling or in situations with a high risk of splash, Viton® or a double layer of nitrile gloves is recommended. Always inspect gloves for any signs of degradation before and during use.
Eye and Face Protection Safety Goggles and Face Shield: Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and splashes.[7] When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles to protect the entire face.[8]
Respiratory Protection Respirator: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used when handling the powder outside of a certified chemical fume hood, or if engineering controls are not sufficient to maintain exposure below acceptable limits.[7] The specific type of respirator and cartridge should be determined by a formal risk assessment.
Protective Clothing Laboratory Coat and Apron: A flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[8]
Visualizing PPE Selection: A Step-by-Step Workflow

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection A Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant C Hand Protection: Viton® or Double Nitrile Gloves A->C D Eye/Face Protection: Safety Goggles ± Face Shield A->D E Respiratory Protection: Respirator (if needed) A->E F Protective Clothing: Lab Coat ± Apron A->F B Evaluate Task: - Weighing - Dissolving - Reaction B->C B->D B->E B->F

Caption: PPE selection workflow based on hazard identification and task evaluation.

Operational Plan: From Handling to Emergency Response

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Engineering Controls and Safe Handling
  • Ventilation: All handling of solid this compound that may generate dust, and all work with its solutions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9]

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[10]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3] Do not eat, drink, or smoke in areas where chemicals are handled.[11]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[1][12]

Donning and Doffing of PPE: A Procedural Protocol

Properly putting on and taking off PPE is as crucial as selecting the right equipment.

Donning Sequence:

  • Lab Coat/Apron

  • Respirator (if required)

  • Safety Goggles

  • Face Shield (if required)

  • Gloves (extend to cover the wrist of the lab coat)

Doffing Sequence (to minimize cross-contamination):

  • Gloves (using a glove-to-glove and then skin-to-glove technique)

  • Face Shield

  • Safety Goggles

  • Lab Coat/Apron (handle by the inside surfaces)

  • Respirator (last, to protect during the doffing process)

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.[7] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

Disposal Plan: Managing Halogenated Organic Waste

As a halogenated organic compound, this compound and its contaminated materials are considered hazardous waste and must be disposed of in accordance with federal, state, and local regulations.[9] The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds.[13][14][15]

  • Waste Segregation: All waste contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, filter paper), must be collected in a designated, properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company. Thermal treatment, such as incineration, is a common and effective method for destroying halogenated organic compounds.[16]

Visualizing the Disposal Workflow

Disposal_Workflow A Generate Waste: - Unused Product - Contaminated PPE - Experimental Residues B Segregate Waste: Designated, Labeled Container A->B C Proper Labeling: 'Hazardous Waste' 'this compound' B->C D Store Securely: Follow Institutional Guidelines C->D E Professional Disposal: Licensed Hazardous Waste Vendor D->E

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring both the integrity of your results and the well-being of your laboratory personnel.

References

  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29).
  • What are the OSHA Requirements for Hazardous Chemical Storage?. (2024, June 18).
  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. (n.d.).
  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16).
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.).
  • Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. (1984, September).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Personal Protective Equipment (PPE) Guide – Chemical Resistance - the NMSU safety. (2015, July 2).
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.).
  • Proper protection for handling chemicals - Cleanroom Technology. (2014, November 5).
  • Safety Data Sheet: Amino acid - Carl ROTH. (n.d.).
  • EPA HAZARDOUS WASTE CODES. (n.d.).
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - View Document - California Code of Regulations - Westlaw. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2,4-dichlorobenzoic acid
Reactant of Route 2
5-Amino-2,4-dichlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.